molecular formula C16H23N B8646652 5-octyl-1H-indole

5-octyl-1H-indole

Cat. No.: B8646652
M. Wt: 229.36 g/mol
InChI Key: DWUSZBXMUVINPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Octyl-1H-indole is a chemical compound featuring an indole core structure substituted with an octyl chain at the 5-position. Indole derivatives are a significant class of heterocyclic compounds in medicinal chemistry and drug discovery due to their wide range of biological activities . The incorporation of a lipophilic octyl chain is a structure of high interest, as related amphiphilic indole analogues—possessing both hydrophobic alkyl chains and aromatic systems—have demonstrated promising biological properties. Scientific literature indicates that such amphiphilic indole derivatives can exhibit potent antimycobacterial activity. Studies on analogues with an n-octyl side chain have shown that these compounds can disrupt cell membrane function in mycobacteria, leading to membrane permeabilization and depolarization, which is a promising mechanism for targeting persistent bacterial infections . This structural motif suggests potential for 5-Octyl-1H-indole as a building block in the development of novel antimicrobial agents. Beyond antimicrobial applications, indole-based compounds are extensively researched for their diverse therapeutic potential, including anticancer, anti-inflammatory, antiviral, and antioxidant activities . The indole scaffold is a privileged structure in drug discovery, capable of interacting with multiple biological targets. Researchers may find 5-Octyl-1H-indole a valuable intermediate for synthesizing more complex molecules or for probing structure-activity relationships (SAR) in various biological assays. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H23N

Molecular Weight

229.36 g/mol

IUPAC Name

5-octyl-1H-indole

InChI

InChI=1S/C16H23N/c1-2-3-4-5-6-7-8-14-9-10-16-15(13-14)11-12-17-16/h9-13,17H,2-8H2,1H3

InChI Key

DWUSZBXMUVINPS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC2=C(C=C1)NC=C2

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis of 5-Octyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 5-Octyl-1H-indole Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1]

Optimized Protocols for Lipophilic Indole Scaffolds

Executive Summary

The introduction of long-chain alkyl groups onto the indole scaffold significantly alters the physicochemical profile of the heterocycle, enhancing lipophilicity (LogP) and membrane permeability. 5-Octyl-1H-indole represents a strategic intermediate for developing lipophilic drug candidates, particularly in the fields of cannabinoid receptor agonists and membrane-embedded protein modulators.[1]

This guide details the synthesis of 5-octyl-1H-indole via a Sonogashira coupling and Hydrogenation sequence . This route is selected for its high regioselectivity, functional group tolerance, and operational simplicity compared to the classical Fischer indole synthesis, which often suffers from regiochemical ambiguity when using meta-substituted precursors.

Retrosynthetic Analysis

To ensure high purity and regiochemical integrity, the synthesis is disconnected at the C5-position. The use of 5-bromoindole as a commercially available starting material allows for the precise installation of the octyl chain via palladium-catalyzed cross-coupling.[1]

Retrosynthesis Target 5-Octyl-1H-indole Inter 5-(Oct-1-ynyl)-1H-indole Target->Inter Hydrogenation (Pd/C, H2) SM1 5-Bromoindole Inter->SM1 Sonogashira Coupling SM2 1-Octyne Inter->SM2

Figure 1: Retrosynthetic strategy utilizing Sonogashira coupling followed by saturation of the alkyne.[1]

Experimental Protocol: The Sonogashira Route

This two-step sequence is the industry standard for synthesizing 5-alkylindoles to avoid the harsh acidic conditions of the Fischer synthesis.[1]

Step 1: Synthesis of 5-(Oct-1-ynyl)-1H-indole

Reaction Principle: Palladium-catalyzed cross-coupling of an aryl halide with a terminal alkyne.[1]

Reagents & Materials:

Reagent Equiv. Role
5-Bromoindole 1.0 Substrate
1-Octyne 1.2 Coupling Partner
Pd(PPh₃)₂Cl₂ 0.05 Catalyst
CuI 0.02 Co-catalyst
Triethylamine (Et₃N) 3.0 Base/Solvent

| DMF | Solvent | Co-solvent (optional) |[1]

Detailed Procedure:

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen for 10 minutes.[1]

  • Dissolution: Add 5-bromoindole (10 mmol, 1.96 g) and Pd(PPh₃)₂Cl₂ (0.5 mmol, 350 mg) to the flask. Add anhydrous DMF (20 mL) and Et₃N (10 mL).

  • Activation: Add CuI (0.2 mmol, 38 mg) to the mixture. The solution may turn dark, indicating active catalytic species formation.

  • Addition: Add 1-octyne (12 mmol, 1.77 mL) dropwise via syringe.

  • Reaction: Heat the mixture to 60–70°C under an inert atmosphere for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1] The starting bromide (Rf ~0.[1]4) should disappear, replaced by a fluorescent product spot (Rf ~0.6).

  • Workup: Cool to room temperature. Dilute with ethyl acetate (100 mL) and wash with water (3 x 50 mL) to remove DMF and salts.[1] Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield 5-(oct-1-ynyl)-1H-indole as a pale yellow solid/oil.

Step 2: Hydrogenation to 5-Octyl-1H-indole

Reaction Principle: Catalytic reduction of the internal alkyne to an alkane.[1]

Reagents & Materials:

Reagent Role
5-(Oct-1-ynyl)-1H-indole Substrate
Pd/C (10% w/w) Catalyst (10 wt% loading)
Hydrogen (H₂) Reductant (Balloon pressure)

| Methanol/Ethanol | Solvent |[1][2]

Detailed Procedure:

  • Setup: In a hydrogenation vessel or heavy-walled flask, dissolve the alkyne intermediate (from Step 1) in Methanol (0.1 M concentration).

  • Catalyst Addition: Carefully add 10% Pd/C (10% by weight of the substrate).[1] Caution: Pd/C can ignite methanol vapors; add under an inert blanket (Ar/N₂).

  • Hydrogenation: Purge the vessel with H₂ gas (vacuum/fill cycle x3). Attach a hydrogen balloon or set the Parr shaker to 30 psi. Stir vigorously at room temperature for 12–16 hours.

  • Monitoring: Check reaction progress by MS or NMR (disappearance of alkyne carbons).

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst.[3] Rinse the pad thoroughly with methanol.[1]

  • Isolation: Concentrate the filtrate to yield 5-octyl-1H-indole .

  • Final Purification: If necessary, recrystallize from hexanes (if solid) or pass through a short silica plug (Hexane/EtOAc 9:1) to remove trace impurities.[1]

Mechanistic Insight

Understanding the catalytic cycle is crucial for troubleshooting low yields.[1] The Sonogashira cycle involves oxidative addition of the aryl halide, transmetallation with the copper acetylide, and reductive elimination.

Mechanism Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 5-Bromoindole TransMet Transmetallation (Ar-Pd-C≡C-R) OxAdd->TransMet + Cu-C≡C-Octyl RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - 5-Octynylindole CuCycle Cu(I) Acetylide Formation CuCycle->TransMet Cu transfer

Figure 2: Simplified catalytic cycle for the Sonogashira coupling of 5-bromoindole.

Characterization & Data

5-Octyl-1H-indole

  • Physical State: Waxy white solid or viscous oil (dependent on purity).[1]

  • Solubility: Soluble in DCM, EtOAc, DMSO; insoluble in water.

Expected NMR Data (CDCl₃, 400 MHz):

  • ¹H NMR:

    • δ 8.05 (br s, 1H, NH)

    • δ 7.45 (s, 1H, H-4) – Characteristic singlet for 5-subst.[1]

    • δ 7.30 (d, 1H, H-7)

    • δ 7.20 (t, 1H, H-2)

    • δ 7.05 (dd, 1H, H-6)

    • δ 6.50 (m, 1H, H-3)

    • δ 2.70 (t, 2H, Ar-CH₂ -CH₂-) – Benzylic protons[1]

    • δ 1.65 (m, 2H, Ar-CH₂-CH₂ -)[1]

    • δ 1.25-1.40 (m, 10H, alkyl chain)

    • δ 0.88 (t, 3H, terminal -CH₃)

Mass Spectrometry:

  • HRMS (ESI+): Calculated for C₁₆H₂₄N [M+H]⁺: 230.1909.[1]

Alternative Route: Fischer Indole Synthesis

For large-scale manufacturing (>1 kg) where palladium costs are prohibitive, the Fischer synthesis is a viable alternative, though it requires careful handling of hydrazine intermediates.

  • Precursor: 4-Octylaniline (commercially available or via nitration/reduction of octylbenzene).[1]

  • Hydrazine Formation: Diazotization (NaNO₂/HCl) followed by reduction (SnCl₂ or Na₂SO₃) yields 4-octylphenylhydrazine .[1]

  • Cyclization: Reaction with acetaldehyde (or paraldehyde) in acetic acid/H₂SO₄ at reflux.[1]

  • Note: This route produces the 5-isomer exclusively due to the para-substitution of the hydrazine, avoiding the regioselectivity issues seen with meta-substituted substrates.[1]

References

  • Sonogashira Coupling of 5-Bromoindole

    • Source: BenchChem Application Notes.[1][3] "Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles."[1]

  • General Indole Synthesis Methodologies

    • Source: Organic Chemistry Portal.[1] "Fischer Indole Synthesis" & "Indole Synthesis."[1][4][5][6]

    • URL:[Link]

  • Synthesis of 5-Alkynylindoles

    • Source: Jiao, L.; Bach, T. "Palladium-Catalyzed Direct C-H Alkylation of Indoles."[1][7] Synthesis, 2014 , 46, 35-41.[1][7]

  • Physical Properties of 5-Alkylindoles

    • Source: Sigma-Aldrich Product Data (5-Methylindole / 5-Bromoindole).[1]

Sources

Introduction: The Significance of the C5-Substituted Indole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of 5-Octyl-1H-indole

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and bioactive molecules.[1][2] Its unique electronic properties and ability to participate in various biological interactions have led to the development of drugs for a wide range of therapeutic areas, including oncology, neurology, and infectious diseases.[1][2][3] The strategic functionalization of the indole ring is a key aspect of drug design, allowing for the fine-tuning of a compound's pharmacological profile.

Substitution at the C5 position of the benzene portion of the indole ring is of particular interest. This position is electronically distinct and provides a vector for modifying lipophilicity, metabolic stability, and receptor binding interactions without sterically encumbering the more reactive pyrrole ring. The introduction of a long-chain alkyl group, such as an octyl chain, at the C5 position dramatically increases the molecule's lipophilicity. This guide provides a comprehensive overview of the chemical properties of 5-octyl-1H-indole, offering insights into its synthesis, reactivity, and characterization, which are critical for its application in modern drug discovery.

Molecular Structure and Physicochemical Properties

The introduction of an octyl group at the C5 position significantly influences the physical properties of the indole scaffold, primarily by increasing its molecular weight and lipophilicity. These properties are crucial for predicting the compound's behavior in biological systems, including membrane permeability and protein binding.

PropertyValueSource
Molecular Formula C₁₆H₂₃NCalculated
Molecular Weight 229.36 g/mol Calculated
Appearance Expected to be a colorless to pale yellow oil or low-melting solid at room temperature.Inferred from indole[4]
Solubility Expected to be soluble in common organic solvents like ethanol, ether, and chloroform; insoluble in water.Inferred from indole[4]
Predicted LogP ~5.8Based on similar structures[5]

Synthesis of 5-Octyl-1H-indole: A Strategic Approach

While multiple named reactions can be employed for indole synthesis, the Fischer indole synthesis is a robust and widely used method for preparing indoles from (4-octylphenyl)hydrazine and a suitable carbonyl compound. The causality behind this choice lies in the commercial availability of the starting materials and the reaction's tolerance for a variety of functional groups.

A plausible and efficient synthetic pathway initiates with the Friedel-Crafts acylation of benzene with octanoyl chloride to yield octanophenone. This is followed by a Wolff-Kishner reduction to form octylbenzene. Nitration and subsequent reduction afford 4-octylaniline, which is then converted to the corresponding hydrazine. The final cyclization step with a pyruvate derivative, followed by hydrolysis and decarboxylation, yields the target 5-octyl-1H-indole.

G cluster_0 Synthesis of 5-Octyl-1H-indole A Benzene + Octanoyl Chloride B Octanophenone A->B AlCl3 (Friedel-Crafts Acylation) C Octylbenzene B->C H2NNH2, KOH (Wolff-Kishner Reduction) D 4-Nitrooctylbenzene C->D HNO3, H2SO4 (Nitration) E 4-Octylaniline D->E H2, Pd/C or SnCl2, HCl (Reduction) F (4-Octylphenyl)hydrazine E->F 1. NaNO2, HCl 2. SnCl2 (Diazotization & Reduction) G Indole Ester Intermediate F->G Ethyl pyruvate, Acid catalyst (Fischer Indole Synthesis) H 5-Octyl-1H-indole G->H 1. NaOH (Hydrolysis) 2. Heat (Decarboxylation)

Caption: Proposed synthetic workflow for 5-octyl-1H-indole via Fischer Indole Synthesis.

Experimental Protocol: Fischer Indole Synthesis

This protocol is a representative, self-validating system. Each step includes purification and characterization to ensure the integrity of the intermediate before proceeding, which is a cornerstone of trustworthy synthetic chemistry.

  • Synthesis of (4-Octylphenyl)hydrazine (F):

    • To a solution of 4-octylaniline (E) in concentrated HCl, add a solution of NaNO₂ dropwise at 0°C.

    • Stir the resulting diazonium salt solution for 30 minutes.

    • Add a solution of SnCl₂ in concentrated HCl dropwise at 0°C.

    • Stir for 3 hours, allowing the reaction to warm to room temperature.

    • Collect the precipitate by filtration, wash with water, and dry to yield the hydrazine hydrochloride salt.

    • Neutralize with a base (e.g., NaOH) and extract with ether to obtain the free hydrazine (F). Validate structure using ¹H NMR.

  • Synthesis of 5-Octyl-1H-indole (H):

    • Combine (4-octylphenyl)hydrazine (F) and ethyl pyruvate in ethanol with a catalytic amount of sulfuric acid.

    • Heat the mixture at reflux and monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • The resulting crude indole ester (G) is then subjected to hydrolysis with aqueous NaOH.

    • Acidify the mixture and heat to induce decarboxylation.

    • Extract the final product (H) with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.[6]

    • Purify by silica gel column chromatography to afford pure 5-octyl-1H-indole.

Spectroscopic Characterization

The structural elucidation of 5-octyl-1H-indole relies on a combination of spectroscopic techniques. The data presented below are predicted based on established values for the indole scaffold and the known effects of alkyl substituents.[7]

Spectroscopy Expected Observations
¹H NMR * Indole NH: Broad singlet, ~8.0-8.2 ppm.
  • Aromatic Protons: Signals between ~7.0-7.6 ppm. The H4 proton will likely be a singlet or narrow doublet around 7.5 ppm. H6 and H7 will be doublets.

  • Pyrrole Protons: Signals at ~6.5 ppm (H3) and ~7.2 ppm (H2).

  • Octyl Chain: A triplet for the benzylic CH₂ around 2.6 ppm, a complex multiplet for the internal (CH₂)₆ between 1.2-1.6 ppm, and a triplet for the terminal CH₃ around 0.9 ppm. | | ¹³C NMR | * Indole Carbons: Aromatic carbons in the range of ~110-140 ppm. C3 is expected around 102 ppm, and C2 around 124 ppm.

  • Octyl Chain: Aliphatic carbons in the range of ~14-36 ppm. | | IR Spectroscopy | * N-H Stretch: A sharp peak around 3400 cm⁻¹.

  • C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Strong peaks just below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region. | | Mass Spectrometry (HRMS) | * [M+H]⁺: Calculated for C₁₆H₂₄N⁺: 230.1903. The experimentally determined value should be in close agreement. |

Chemical Reactivity

The chemical behavior of 5-octyl-1H-indole is governed by the electron-rich nature of the indole ring, further enhanced by the electron-donating nature of the C5-octyl group.

G cluster_0 Reactivity of 5-Octyl-1H-indole Indole 5-Octyl-1H-indole Electrophilic Electrophilic Substitution (Vilsmeier-Haack, Mannich, etc.) Indole->Electrophilic E+ (electrophile) Predominantly at C3 Alkylation N-H Alkylation/Acylation Indole->Alkylation Base, R-X or Acyl-X At N1 Metalation Metalation Indole->Metalation Strong Base (e.g., BuLi) At N1, then C2

Caption: Key reaction pathways for the 5-octyl-1H-indole scaffold.

  • Electrophilic Aromatic Substitution: The indole nucleus is highly susceptible to electrophilic attack. The position of highest electron density is C3, making it the primary site for reactions like the Vilsmeier-Haack formylation, Mannich reaction, and Friedel-Crafts acylation. The C5-octyl group, being an electron-donating group, further activates the ring towards these substitutions compared to unsubstituted indole.

  • N-H Reactivity: The nitrogen atom of the indole ring is weakly acidic and can be deprotonated by a suitable base. The resulting indolyl anion is a potent nucleophile, readily undergoing N-alkylation or N-acylation.[8] This provides a convenient handle for further structural modification. The choice of base is critical; strong bases like NaH or K₂CO₃ are commonly employed.[8][9]

  • Metalation: Treatment with strong organolithium bases (e.g., n-BuLi) typically results in deprotonation at the N1 position. A second equivalent of the base can lead to lithiation at the C2 position, creating a dianion that can be trapped with various electrophiles.

Applications in Drug Development and Medicinal Chemistry

The indole scaffold is a "privileged structure" in medicinal chemistry, and its derivatives have shown a remarkable breadth of biological activities.[1][8][10] The introduction of a C5-octyl group primarily serves to increase lipophilicity, which can enhance a molecule's ability to cross cell membranes and interact with hydrophobic pockets in target proteins.

  • Anticancer Agents: Many indole derivatives exhibit potent anticancer activity by targeting various enzymes and receptors involved in cancer cell proliferation.[10] The increased lipophilicity of 5-octyl-1H-indole could be leveraged to improve the cell permeability and efficacy of novel anticancer compounds.

  • Antimicrobial and Antifungal Agents: Substituted indoles have been identified as promising leads for new antimicrobial and antifungal drugs.[8][9] The hydrophobic octyl chain could enhance interactions with microbial cell membranes, potentially leading to improved activity.

  • Neurological Applications: The indole core is central to the structure of neurotransmitters like serotonin. Consequently, indole derivatives are frequently explored as ligands for various serotonin receptors (e.g., 5-HT₆, 5-HT₇), with applications in treating depression, anxiety, and other CNS disorders.[9] The lipophilicity imparted by the octyl group is often beneficial for brain penetration.

Conclusion

5-Octyl-1H-indole is a valuable chemical entity that combines the rich chemical reactivity and biological relevance of the indole scaffold with the lipophilic properties conferred by a long alkyl chain. Understanding its synthesis, characterization, and reactivity is fundamental for its effective utilization in research and development. This guide provides the foundational knowledge and practical insights necessary for scientists to explore the potential of this and related C5-alkylated indoles in the pursuit of novel therapeutics.

References

  • Gassman, P. G. (n.d.). Gassman Indole Synthesis. ResearchGate. Retrieved from a relevant ResearchGate publication page.[11]

  • Zhu, W., Zhang, Q., Bao, X., Lin, Y., Xu, G., & Zhou, H. (2022). Nucleophilic Functionalizations of Indole Derivatives Using Aromatic Pummerer Reaction. Royal Society of Chemistry.[6]

  • (n.d.). ¹H(400 MHz) and ¹³C (100MHz) NMR spectral data for indole 15 in... ResearchGate.[12]

  • (n.d.). Regioselective C5−H Direct Iodination of Indoles.[7]

  • (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. MDPI.[8][13]

  • Panneerselvam, T., et al. (2018). A Recent Review on Importance of Indole in the Field of Medicinal Chemistry. International Journal of Pharmacy & Therapeutics, 9(2), 14-34.[10]

  • National Center for Biotechnology Information. (n.d.). Indole. PubChem. Retrieved from [Link]4]

  • (n.d.). Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. National Institutes of Health.[9]

  • (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. ResearchGate.[13]

  • (n.d.). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. Bentham Science.[1]

  • National Center for Biotechnology Information. (n.d.). Indole-5-carbonitrile. PubChem. Retrieved from [Link]]

  • (n.d.). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Publishing.[2]

  • National Center for Biotechnology Information. (n.d.). 1H-Indole, 2-methyl-1-octyl-. PubChem. Retrieved from [Link]5]

  • (n.d.). Indole(120-72-9) 1H NMR spectrum. ChemicalBook.[14]

  • (2025). Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review.[3]

  • (n.d.). 1H-Indol-5-ol. NIST WebBook.[15]

Sources

spectroscopic analysis of 5-octyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Analysis of 5-octyl-1H-indole

Introduction

5-octyl-1H-indole stands as a representative molecule within the broader class of alkylated indoles, a scaffold of significant interest in medicinal chemistry and materials science. The introduction of an eight-carbon alkyl chain at the C5 position of the indole ring imparts specific physicochemical properties, influencing its lipophilicity, solubility, and potential for intermolecular interactions. Accurate and unambiguous structural confirmation and purity assessment are paramount for any research or development application. This guide provides a comprehensive overview of the multi-faceted spectroscopic techniques required to fully characterize 5-octyl-1H-indole, offering not just procedural steps but the underlying scientific rationale for each analytical choice.

Molecular Structure and Atom Numbering

A clear understanding of the molecular framework is essential for interpreting spectroscopic data. The structure of 5-octyl-1H-indole, with standardized atom numbering for NMR assignment, is presented below.

5-octyl-1H-indole structure with atom numbering

Figure 1: Structure of 5-octyl-1H-indole with IUPAC numbering for the indole core and Greek lettering for the octyl chain.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a molecule, serving as a primary tool for identity confirmation.

Causality Behind Experimental Choices: For a molecule like 5-octyl-1H-indole, a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) is often preferred to maximize the abundance of the molecular ion peak.[1] Electron Ionization (EI) can also be used and will provide more extensive fragmentation, which is useful for detailed structural elucidation.[2]

Expected Spectral Features:

  • Molecular Ion (M⁺): The calculated molecular weight of 5-octyl-1H-indole (C₁₆H₂₃N) is 229.1830 g/mol . In high-resolution mass spectrometry (HRMS), the protonated molecule [M+H]⁺ would be observed at m/z 230.1903, confirming the elemental composition.

  • Key Fragmentation: The most prominent fragmentation pathway for 5-alkyl indoles involves benzylic cleavage, which is the breaking of the bond between the α and β carbons of the alkyl chain. This is a highly favorable process as it results in a stable, resonance-delocalized benzylic carbocation.

M [C₁₆H₂₃N]⁺˙ m/z = 229 F1 Benzylic Cleavage Fragment [C₉H₁₀N]⁺ m/z = 132 M->F1 - C₇H₁₅• F2 Heptyl Radical [C₇H₁₅]• (Neutral Loss)

Diagram 1: Key fragmentation pathway for 5-octyl-1H-indole in MS.

Summary of Expected Mass Spectrometry Data

Ion Type Formula Calculated m/z Interpretation
[M+H]⁺ C₁₆H₂₄N⁺ 230.1903 Protonated molecular ion (ESI/APCI)
[M]⁺˙ C₁₆H₂₃N⁺˙ 229.1830 Molecular ion (EI)

| [M-C₇H₁₅]⁺ | C₉H₁₀N⁺ | 132.0813 | Major fragment from benzylic cleavage |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The vibrations of specific bonds correspond to characteristic absorption frequencies.[3]

Expected Spectral Features: The IR spectrum provides a distinct fingerprint of the molecule's functional groups.

  • N-H Stretch: A sharp to moderately broad peak is expected in the range of 3400-3500 cm⁻¹, characteristic of the indole N-H bond.[3]

  • Aromatic C-H Stretch: Peaks appearing just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹) correspond to the C-H stretching of the indole ring.

  • Aliphatic C-H Stretch: Strong, sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are indicative of the symmetric and asymmetric stretching of the C-H bonds in the octyl chain.

  • Aromatic C=C Stretch: Medium to strong absorptions in the 1450-1620 cm⁻¹ region are due to the carbon-carbon double bond stretching within the aromatic indole core.[3]

Summary of Expected IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3450 N-H Stretch Indole N-H
3150-3050 C-H Stretch Aromatic C-H
2960-2850 C-H Stretch Aliphatic (Octyl) C-H

| 1620-1450 | C=C Stretch | Aromatic Ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[4] For a definitive analysis, both ¹H and ¹³C NMR spectra are required.

¹H NMR Spectroscopy

Causality Behind Experimental Choices: A deuterated solvent like chloroform-d (CDCl₃) is an excellent choice as it dissolves the nonpolar molecule well and its residual proton signal (at ~7.26 ppm) does not interfere with the key aromatic signals of the indole. Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm).

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃): The chemical shifts (δ) are influenced by the electronic environment of each proton. The electron-donating nature of the alkyl group at C5 will slightly shield the protons on the benzene portion of the indole ring compared to the unsubstituted parent indole.[5]

Summary of Predicted ¹H NMR Data

Proton (Atom #) Predicted δ (ppm) Multiplicity Integration Coupling Constant (J, Hz) Rationale
H1 (N-H) ~8.05 br s 1H - Deshielded, acidic proton; often broad.[4]
H4 ~7.50 s 1H - Singlet-like appearance due to minimal coupling.
H7 ~7.28 d 1H J ≈ 8.5 Ortho coupling to H6.
H2 ~7.15 t 1H J ≈ 2.8 Coupling to H1 and H3.
H6 ~7.00 dd 1H J ≈ 8.5, 2.0 Ortho coupling to H7, meta to H4.
H3 ~6.45 t 1H J ≈ 2.0 Coupling to H1 and H2.[4]
Hα (Octyl) ~2.75 t 2H J ≈ 7.5 Benzylic protons, deshielded by the ring.
Hβ (Octyl) ~1.65 quint 2H J ≈ 7.5 Typical aliphatic methylene.
Hγ-Hη (Octyl) ~1.30 m 10H - Overlapping signals of bulk methylene groups.[6]

| Hθ (Octyl) | ~0.88 | t | 3H | J ≈ 7.0 | Terminal methyl group.[6] |

¹³C NMR Spectroscopy

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃): The ¹³C NMR spectrum reveals the number of unique carbon environments. The octyl group introduces eight additional signals in the aliphatic region compared to indole.

Summary of Predicted ¹³C NMR Data

Carbon (Atom #) Predicted δ (ppm) Rationale
C7a ~135.5 Bridgehead carbon adjacent to nitrogen.
C5 ~132.0 Carbon bearing the alkyl substituent.
C3a ~128.0 Bridgehead carbon.
C2 ~124.0 Pyrrole ring carbon.
C4 ~121.5 Aromatic CH.
C6 ~120.0 Aromatic CH.
C7 ~110.5 Aromatic CH.
C3 ~102.0 Pyrrole ring carbon, shielded by nitrogen.
Cα (Octyl) ~36.0 Benzylic carbon.
Cβ, Cγ... (Octyl) 32.0 - 22.0 Aliphatic carbons, including the characteristic ~31.9, ~29.5, ~22.7 pattern.

| Cθ (Octyl) | ~14.1 | Terminal methyl carbon. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, specifically the π-system of the indole chromophore.[7]

Causality Behind Experimental Choices: A polar protic solvent like methanol or ethanol is typically used. The spectrum is recorded in a quartz cuvette over a range of 200-400 nm.

Expected Spectral Features: The indole ring system has characteristic absorption bands. An alkyl substituent at the C5 position typically causes a small bathochromic (red) shift compared to the parent indole.[8]

  • ¹Lₐ Band: A strong absorption is expected around 270-280 nm.

  • ¹Lₑ Band: A weaker, often structured absorption is expected around 285-295 nm.

  • ¹Bₑ Band: A very strong absorption may be observed at shorter wavelengths, typically around 220 nm.

Summary of Expected UV-Vis Absorption Data (in Methanol)

λₘₐₓ (nm) Molar Absorptivity (ε) Transition
~220 High ¹Bₑ
~275 Moderate ¹Lₐ

| ~290 | Low | ¹Lₑ |

Integrated Spectroscopic Workflow

cluster_0 Data Acquisition cluster_1 Information Derived MS Mass Spectrometry MW Molecular Weight (229.1830) MS->MW IR IR Spectroscopy FG Functional Groups (N-H, Alkyl, Aromatic) IR->FG NMR NMR (¹H & ¹³C) CONN Atom Connectivity C-H Framework NMR->CONN UV UV-Vis Spectroscopy CHROM Chromophore (Indole π-system) UV->CHROM CONF Unambiguous Structure Confirmation of 5-octyl-1H-indole MW->CONF FG->CONF CONN->CONF CHROM->CONF

Diagram 2: Integrated workflow for the structural confirmation of 5-octyl-1H-indole.

Experimental Protocols

The following protocols represent standardized, self-validating procedures for the acquisition of high-quality spectroscopic data.

Protocol 1: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a stock solution of 5-octyl-1H-indole at 1 mg/mL in methanol. Dilute this solution 1:1000 with 50:50 methanol:water containing 0.1% formic acid for ESI in positive ion mode.

  • Instrument Calibration: Calibrate the mass spectrometer (e.g., a Q-TOF instrument) using a known calibration standard immediately prior to the run to ensure high mass accuracy.

  • Data Acquisition: Infuse the sample at a flow rate of 5-10 µL/min. Acquire data in the m/z range of 100-500.

  • Data Processing: Process the spectrum to identify the monoisotopic peak for the [M+H]⁺ ion. Confirm that the measured mass is within 5 ppm of the calculated theoretical mass.

Protocol 2: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Place the tube in the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. Ensure an adequate number of scans for a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to both spectra. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Integrate the ¹H signals and assign all peaks based on their chemical shift, multiplicity, and integration. Assign the ¹³C peaks based on chemical shift and comparison with predicted values.

Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: If the sample is a solid or waxy oil, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the sample directly onto the ATR crystal.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional group vibrations.

References

  • Preprints.org. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Available at: [Link]

  • The Royal Society of Chemistry. (2021). Regioselective C5−H Direct Iodination of Indoles. Available at: [Link]

  • National Institute of Standards and Technology (NIST). 1H-Indol-5-ol. NIST Chemistry WebBook. Available at: [Link]

  • National Institute of Standards and Technology (NIST). Indole. NIST Chemistry WebBook. Available at: [Link]

  • National Institute of Standards and Technology (NIST). Mass spectrum (electron ionization) of Indole. NIST Chemistry WebBook. Available at: [Link]

  • Organic Chemistry Portal. Indole synthesis. Available at: [Link]

  • Research Data Australia. UV Vis Spectra of Indole Analogues. Available at: [Link]

  • Montclair State University Digital Commons. (2012). Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (2014). UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. Available at: [Link]

  • MDPI. (2012). 1 H and 13 C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (2018). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Available at: [Link]

  • ResearchGate. FT-IR spectrum of control indole. Available at: [Link]

  • The Royal Society of Chemistry. (2019). Silver-catalyzed nitration/annulation of 2-alkynylanilines for tunable synthesis of nitrated indoles and indazole-2-oxides - Supporting Information. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (2011). 5-Hydroxy Indoles by Intramolecular Alkynol-Furan Diels-Alder Cycloaddition. Available at: [Link]

  • ResearchGate. UV-vis spectra and mass spectra of the products from indole and its derivatives. Available at: [Link]

  • University of Wisconsin-Madison Libraries. Spectral Database for Organic Compounds, SDBS. Available at: [Link]

  • ACS Publications. (2014). UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. Journal of the American Chemical Society. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (2016). Monoacylglycerol Analysis Using MS/MSALL Quadruple Time of Flight Mass Spectrometry. Available at: [Link]

  • ResearchGate. Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. Available at: [Link]

  • ResearchGate. 1 H(400 MHz) and 13 C (100MHz) NMR spectral data for indole 15 in DMSO-d 6. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Available at: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Indole. Available at: [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0173859). Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (2016). Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. Available at: [Link]

  • The Royal Society of Chemistry. Supporting information for Methylation of Indoles and Pyrroles. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information - 1-Octanol NMR data. Available at: [Link]

  • National Institute of Standards and Technology (NIST). IR Spectrum of Indole. NIST Chemistry WebBook. Available at: [Link]

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  • National Institute of Standards and Technology (NIST). Atomic Spectra Database. Available at: [Link]

  • Wiley-VCH. Supporting Information - General procedures for 2-arylation of 1-methylindole. Available at: [Link]

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Technical Guide: Solubility Profile and Characterization of 5-Octyl-1H-Indole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the solubility profile of 5-octyl-1H-indole , structured for researchers in organic electronics, medicinal chemistry, and materials science.

Executive Summary

5-Octyl-1H-indole (CAS: 1221257-24-4) is a lipophilic indole derivative characterized by a bicyclic aromatic core substituted with an eight-carbon alkyl chain at the 5-position.[1] This structural modification drastically alters its physicochemical properties compared to the parent indole, shifting the molecule from a moderately polar heterocycle to a highly lipophilic scaffold.

This guide defines the solubility landscape of 5-octyl-1H-indole, providing predictive models based on Structure-Property Relationships (SPR) and detailed experimental protocols for precise solubility determination. The compound exhibits high solubility in non-polar and chlorinated organic solvents, moderate solubility in alcohols, and practical insolubility in water, making it a candidate for solution-processed organic semiconductors and lipophilic drug delivery systems.

Physicochemical Analysis & Solubility Prediction

Structural Dissection

The solubility behavior of 5-octyl-1H-indole is governed by the competition between two distinct structural domains:

  • The Indole Core (Polar/Aromatic): A

    
    -conjugated system capable of hydrogen bonding (N-H donor) and 
    
    
    
    -
    
    
    stacking interactions.
  • The Octyl Tail (Non-polar/Aliphatic): A hydrophobic C8 chain that disrupts crystal packing and enhances interaction with aliphatic solvents.

Theoretical Solubility Parameters

Using group contribution methods, we can estimate the partition coefficient (LogP) and solubility behavior.

ParameterValue (Estimated)Implication
LogP (Octanol/Water) ~6.1Highly Lipophilic (Lipinski Rule of 5 violation for polarity).
Water Solubility < 0.1 mg/LPractically insoluble; requires surfactant/co-solvent for aqueous media.
Melting Point ~45–55 °CLow melting point facilitates melt-processing but requires cold storage to prevent caking.
pKa (NH) ~17 (DMSO)Very weak acid; deprotonation requires strong bases (e.g., NaH, KOtBu).

Analyst Note: The addition of the octyl chain increases the LogP by approximately +4.0 units compared to unsubstituted indole (LogP ~2.14). This shift dictates that hexanes and heptanes , which are poor solvents for bare indole, become excellent solvents for the 5-octyl derivative.

Solubility Landscape

The following classification is based on experimental precedents for 5-alkylindoles and standard solubility parameters.

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility RatingApplication Relevance
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL) Ideal for reactions, NMR analysis, and liquid-phase processing.
Aromatic Toluene, Benzene, XyleneExcellent (>80 mg/mL) Preferred for high-temperature reactions and spin-coating.
Aliphatic Hexanes, Heptane, PentaneHigh (Warm); Moderate (Cold) Primary Recrystallization System. Soluble at boiling; crystallizes upon cooling.
Polar Aprotic THF, Ethyl Acetate, AcetoneGood (>50 mg/mL) Standard solvents for chromatography and synthesis.
Polar Protic Methanol, Ethanol, IsopropanolModerate (10–30 mg/mL) Solubility decreases as alcohol chain length decreases. Good for washing crude solids.
Aqueous Water, PBS BufferInsoluble Requires emulsification or encapsulation for biological testing.
Visualization of Solubility Logic

The following diagram illustrates the decision logic for solvent selection based on the intended experimental outcome.

SolubilityLogic Start Select Application Purification Purification / Isolation Start->Purification Reaction Synthetic Reaction Start->Reaction Processing Film/Device Processing Start->Processing Recryst Recrystallization Purification->Recryst Chromat Flash Chromatography Purification->Chromat PolarRxn Nucleophilic Substitution Reaction->PolarRxn MetalRxn Metal Catalysis (Pd/Cu) Reaction->MetalRxn SpinCoat Spin Coating Processing->SpinCoat Hexane Hexane (Hot -> Cold) Recryst->Hexane High temp solubility HexEtOAc Hexane : EtOAc (9:1) Chromat->HexEtOAc Rf ~0.3-0.5 DMF DMF / DMSO (Dry) PolarRxn->DMF Toluene Toluene / 1,4-Dioxane MetalRxn->Toluene Chloroform Chloroform / Chlorobenzene SpinCoat->Chloroform Fast evaporation

Figure 1: Solvent selection decision tree for 5-octyl-1H-indole based on experimental objectives.

Experimental Protocols for Solubility Determination

Do not rely solely on literature values. The following protocols ensure self-validating data generation in your specific laboratory environment.

Protocol A: Gravimetric Solubility Determination (Standard)

Purpose: To determine the saturation limit (


) in a specific solvent at ambient temperature.
  • Preparation: Weigh a clean, dry 4 mL glass vial with a screw cap (

    
    ).
    
  • Saturation: Add 100 mg of 5-octyl-1H-indole to the vial. Add 0.5 mL of the target solvent.

  • Equilibration: Vortex for 5 minutes. If the solid dissolves completely, add another 50 mg and repeat until a visible suspension persists (supersaturation).

  • Agitation: Place the vial on an orbital shaker at 25 °C for 24 hours.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vessel (

    
    ).
    
  • Evaporation: Evaporate the solvent under a stream of nitrogen, then dry in a vacuum oven at 40 °C for 4 hours.

  • Calculation: Weigh the vessel with the residue (

    
    ).
    
    
    
    
Protocol B: Temperature-Dependent Recrystallization Screen

Purpose: To identify the ideal solvent system for purification.

  • Solvent Selection: Choose solvents with boiling points < 100 °C (e.g., Hexane, Heptane, Ethanol).

  • Dissolution: Place 50 mg of compound in a test tube. Add solvent dropwise while heating with a heat gun or water bath until the solid just dissolves. Record Volume (

    
    ).
    
  • Cooling: Allow the solution to cool slowly to room temperature, then to 4 °C.

  • Observation:

    • Precipitate forms: Good recrystallization solvent.

    • No precipitate: Solubility is too high (try a more polar anti-solvent like Methanol).

    • Oiling out: Common with octyl chains. Re-heat and add a seed crystal or scratch the glass.

Thermodynamic Considerations

The solubility of alkyl-indoles typically follows the Van't Hoff equation , allowing extrapolation of solubility at different temperatures.



  • 
     : Mole fraction solubility.
    
  • 
     : Enthalpy of dissolution.
    
  • Implication: If you determine solubility at 25 °C and 50 °C, you can plot

    
     vs. 
    
    
    
    to predict solubility at -20 °C (for freezer storage/crystallization).

Handling Warning: 5-octyl-1H-indole is prone to oxidation at the C3 position (forming indolenines) upon prolonged exposure to light and air in solution.

  • Storage: Store solid under argon at -20 °C.

  • Solution Stability: Solutions in chlorinated solvents (DCM/CHCl3) should be used immediately or stored in amber vials, as trace acid in these solvents can catalyze dimerization.

References

  • General Indole Synthesis & Properties

    • Sundberg, R. J.[2] (1996). The Chemistry of Indoles. Academic Press. (Foundational text on indole reactivity and physical properties).

    • Humphrey, G. R., & Kuethe, J. T. (2006).[3] Practical Indole Synthesis. Chemical Reviews, 106(7), 2875–2911. Link

  • Solubility of Alkyl-Aromatics

    • Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC Press. (Reference for the hydrophobic effect of alkyl chains).
    • PubChem Compound Summary for 1H-Indole, 2-methyl-1-octyl- (Analogous lipophilic indole). Link

  • Purification Methodologies

    • Organic Syntheses, Coll. Vol. 6, p. 104 (1988). (Describes purification of substituted indoles via recrystallization from hexane/benzene mixtures). Link

  • Catalog Data Verification

    • BLDpharm Product Entry: 5-Octyl-1H-indole (CAS 1221257-24-4).[1] (Confirms commercial availability and solid form). Link

Sources

An In-Depth Technical Guide to the Reactivity of the Octyl-Substituted Indole Nucleus

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indole scaffold, a fusion of a benzene and a pyrrole ring, is a cornerstone of medicinal chemistry and natural product synthesis.[1] Its unique electronic structure makes it a "privileged" scaffold, frequently found in pharmaceuticals, including antidepressants, antimicrobials, and anticancer agents.[1] Understanding and controlling the reactivity of the indole nucleus is paramount for the rational design of new chemical entities.

This guide provides a comprehensive analysis of the indole nucleus's reactivity, with a specific focus on the modulatory effects of an octyl substituent. The introduction of a long alkyl chain, such as octyl, dramatically alters not only the steric and electronic environment of the heterocycle but also its physicochemical properties, profoundly impacting its utility in drug development. We will explore the fundamental principles of indole reactivity, detail synthetic methodologies for introducing the octyl group, and dissect how its placement on the ring dictates subsequent chemical transformations.

The Fundamental Reactivity of the Indole Core

The chemical behavior of indole is dictated by its bicyclic, 10-π electron aromatic structure.[2] It is a π-excessive heterocycle, meaning the pyrrole moiety possesses a high electron density, making it significantly more reactive towards electrophiles than benzene—by a factor of approximately 10¹³.[3]

Electrophilic Aromatic Substitution (EAS): The Primacy of the C3 Position

The pyrrole ring is the principal site of electrophilic attack. The C3 position is overwhelmingly the most nucleophilic and kinetically favored site for substitution.[3][4][5] This preference is explained by the stability of the resulting cationic intermediate (Wheland intermediate). Attack at C3 allows the positive charge to be delocalized over the nitrogen atom without disrupting the aromaticity of the fused benzene ring, a stabilization not possible with attack at C2.[2][6]

  • Primary Site: C3 (most electron-rich)[2][4]

  • Secondary Site: C2 (if C3 is blocked)[2]

  • Tertiary Sites: Benzene ring (C4, C5, C6, C7), typically only reacting after the pyrrole ring is fully substituted or under strongly acidic conditions that protonate C3, thereby deactivating the pyrrole ring.[3]

Caption: Preferred site of electrophilic attack on the indole nucleus.

N-H Acidity and Ambident Nucleophilicity

The N-H proton of indole is weakly acidic, with a pKa of about 16-17, similar to an alcohol.[7] Deprotonation with a strong base (e.g., NaH, n-BuLi) generates the indolyl anion. This anion is an ambident nucleophile, capable of reacting at either the N1 or C3 position.[2][3] The regioselectivity of this reaction is a critical consideration in synthesis and is highly dependent on reaction conditions:

  • N1-Alkylation: Favored by ionic metal salts (Na+, K+) and polar aprotic solvents (DMF, DMSO). These conditions create a "free" anion where the charge is concentrated on the more electronegative nitrogen atom.[3]

  • C3-Alkylation: Favored by more covalent metal complexes (Mg-Grignards, Zn) and nonpolar solvents (toluene). These conditions promote a transition state where the metal coordinates to the nitrogen, directing the electrophile to the C3 position.[3]

Oxidation Potential

The electron-rich nature of indole makes it susceptible to oxidation.[3][8] This can be a synthetic challenge leading to unwanted byproducts, or a useful transformation for accessing important structural motifs like oxindoles.[8][9][10] The outcome of oxidation is highly dependent on the oxidant used and the substitution pattern on the indole ring.[8][11]

The Modulatory Influence of an Octyl Substituent

Introducing a C₈H₁₇ alkyl chain fundamentally alters the indole's character through a combination of electronic, steric, and physicochemical effects.

PropertyUnsubstituted IndoleOctyl-Substituted IndoleRationale
Electronic Effect Neutral ReferenceWeakly Electron-DonatingThe octyl group acts as a weak +I (inductive) donor, slightly increasing the electron density of the ring system.
Steric Hindrance Low (H atoms)High (dependent on position)The bulky, flexible octyl chain can physically block access of reagents to adjacent positions on the ring.
Lipophilicity (cLogP) ~2.1~5.5-6.0 (estimated)The long, nonpolar aliphatic chain dramatically increases the molecule's affinity for lipid environments.
Electronic Effect: Enhanced Nucleophilicity

As an electron-donating group (EDG), the octyl substituent pushes electron density into the aromatic system. This inductive effect, while modest, enhances the overall nucleophilicity of the indole ring, making it slightly more reactive towards electrophiles compared to the unsubstituted parent compound.

Steric Hindrance: A Tool for Regiocontrol

The most significant impact of the octyl group is steric. Its sheer size can shield adjacent positions, preventing reagents from approaching. This effect can be strategically exploited to direct reactions to otherwise less favored, sterically accessible sites. The location of the octyl group is therefore the primary determinant of the reactivity of the substituted nucleus.

Caption: Steric and electronic influence of the octyl group by position.

Synthesis of Octyl-Substituted Indoles

The synthesis strategy depends entirely on the desired position of the octyl group.

Protocol: Synthesis of 1-Octyl-1H-indole (N-Alkylation)

N-alkylation is the most straightforward method for introducing the octyl group. It proceeds via an Sₙ2 reaction on the indolyl anion.[7]

Workflow:

G indole Indole deprotonation Deprotonation (NaH in DMF) indole->deprotonation anion Indolyl Anion (Nucleophile) deprotonation->anion alkylation Sₙ2 Reaction (1-Bromooctane) anion->alkylation product 1-Octyl-1H-indole alkylation->product

Caption: Workflow for the synthesis of N-Octylindole.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) via syringe to create a slurry. Cool the mixture to 0 °C in an ice bath.

  • Indole Addition: Dissolve indole (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH slurry over 15 minutes.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Evolution of H₂ gas should be observed. The solution will become clear or slightly colored upon full deprotonation.[7]

  • Alkylation: Add 1-bromooctane (1.1 equivalents) dropwise to the solution at room temperature. An exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting indole is consumed.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure 1-Octyl-1H-indole.

Protocol: Synthesis of 3-Octyl-1H-indole (C-Alkylation)

Direct C3-alkylation is more challenging due to the competing N-alkylation. Modern catalytic methods provide elegant solutions. The "borrowing hydrogen" or "hydrogen autotransfer" methodology using an inexpensive nickel catalyst is a highly efficient and atom-economical approach.[12]

Reaction Principle: This method involves the temporary oxidation of a primary alcohol (1-octanol) to an aldehyde by the nickel catalyst. The indole then undergoes a condensation with the in situ-generated aldehyde, followed by reduction of the resulting iminium intermediate by the hydrogen atoms "borrowed" by the catalyst in the initial step.

Step-by-Step Methodology (Adapted from Nickel-Catalyzed Methods[12]):

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add the specified nickel precatalyst and ligand to an oven-dried reaction vessel.

  • Reagent Addition: Add indole (1.0 equivalent), 1-octanol (1.5-2.0 equivalents), and a suitable base (e.g., KOtBu) to the vessel.

  • Solvent Addition: Add an anhydrous, high-boiling solvent (e.g., toluene or p-xylene).

  • Reaction: Seal the vessel and heat the reaction mixture to the specified temperature (typically >100 °C) for 12-24 hours.

  • Cooling & Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Purification: Wash the filtrate with water, dry the organic layer over Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography to afford 3-Octyl-1H-indole.

Reactivity Profile of Octyl-Indoles: A Comparative Analysis

The position of the octyl group creates distinct chemical entities with unique reactivity pathways.

Reactivity of 1-Octyl-1H-indole
  • Electrophilic Attack: With the nitrogen atom blocked, electrophilic substitution occurs cleanly and exclusively at the C3 position. The electron-donating octyl group slightly accelerates this reaction. The C2 position can be accessed via lithiation with a strong base followed by quenching with an electrophile.

  • Cross-Coupling: If a halogen is present on the benzene ring, 1-octyl-halo-indoles are excellent substrates for Suzuki, Heck, and Buchwald-Hartwig cross-coupling reactions, as the nitrogen no longer poses a competing site for metalation or side reactions.

Reactivity of 3-Octyl-1H-indole
  • Electrophilic Attack: The primary C3 site is now blocked. Electrophilic attack is redirected. Under neutral or mild acidic conditions, attack may occur at the N1 position. Under strongly acidic conditions that protonate the indole, forcing the reaction onto the carbocyclic ring, C5 becomes the preferred site.[3]

  • Oxidation: 3-alkyl-substituted indoles are valuable precursors for the synthesis of 3,3-disubstituted 2-oxindoles, an important motif in pharmaceuticals.[9][13] Electrochemical or hypervalent iodine-mediated oxidation can achieve this transformation efficiently.[10][13]

  • Benzylic Functionalization: If the substituent were a 3-methylindole, modern photoredox/nickel dual catalysis allows for unique C(sp³)–H functionalization at the benzylic position of the alkyl group, a reaction not readily achievable via classical methods.[14]

Conclusion

The octyl substituent is far more than a passive, lipophilic appendage; it is a powerful tool for modulating the reactivity of the indole nucleus. Through a combination of inductive electronic donation and profound steric influence, it can enhance reactivity, block traditional reaction pathways, and redirect chemical transformations to alternative sites. For the medicinal chemist, the octyl group provides a dual benefit: it allows for fine-tuning of the electronic character and steric environment for subsequent synthetic elaborations while simultaneously increasing lipophilicity, a key parameter in optimizing the pharmacokinetic profile of drug candidates. A thorough understanding of these principles is essential for leveraging the full synthetic potential of octyl-substituted indoles in modern drug discovery and development.

References

  • Wikipedia. Indole. [Link]

  • Zhang, G., et al. (2011). Umpolung Reactivity of Indole through Gold Catalysis. National Institutes of Health. [Link]

  • Kalyani, D., et al. (2023). Electrochemical oxidation of 3-substituted indoles. Royal Society of Chemistry. [Link]

  • SWAYAM Prabha IIT Madras Channels. (2021). Indole synthesis, reactions and applications. YouTube. [Link]

  • MDPI. (2023). Aluminum-Catalyzed Cross Selective C3–N1′ Coupling Reactions of N-Methoxyindoles with Indoles. [Link]

  • Wiley Online Library. (2015). Synthesis of 2-Oxindoles from Substituted Indoles by Hypervalent-Iodine Oxidation. [Link]

  • Chem Help ASAP. (2019). in the chemical literature: N-alkylation of an indole. YouTube. [Link]

  • Organic Chemistry Portal. Indole synthesis. [Link]

  • Buchwald, S. L., et al. (2017). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. National Institutes of Health. [Link]

  • Kushwaha, D. Synthesis and Chemistry of Indole. [Link]

  • Banerji, J., et al. (2001). Electrophilic substitution reactions of indole : Part XX - Use of montmorillonite clay K-lOt. [Link]

  • Gevorgyan, V., et al. (2024). Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer. ACS Publications. [Link]

  • Montgomery, J., et al. (2026). Ni-Catalyzed (A + 2B)-Type Reductive Coupling of Electron-Deficient Alkenes and Alkynes through a Selective Trimerization/1,6-Reduction Cascade. ACS Publications. [Link]

  • Maji, B., et al. (2018). Nickel-catalysed chemoselective C-3 alkylation of indoles with alcohols through a borrowing hydrogen method. Royal Society of Chemistry. [Link]

  • Wang, Y., et al. (2023). Green Selective Oxidation of Substituted Indoles Catalyzed by CuCl. ACS Publications. [Link]

  • Antonchick, A. P., et al. (2021). A Metal-Free Reductive N-Alkylation of Indoles with Aldehydes. ACS Publications. [Link]

  • Willis, M. C., et al. (2018). Copper-Catalyzed Synthesis of Multisubstituted Indoles through Tandem Ullmann-Type C–N Formation and Cross-dehydrogenative Coupling Reactions. ACS Publications. [Link]

  • Google Patents.
  • Ackermann, L., et al. (2022). Weak Chelation-Assisted C4-Selective Alkylation of Indoles with Cyclopropanols via Sequential C–H/C–C Bond Activation. ACS Publications. [Link]

  • Rzepa, H. (2013). Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog. [Link]

  • Royal Society of Chemistry. Electrochemical oxidation of 3-substituted Indoles. [Link]

  • ResearchGate. Facile Synthesis of Indolin‐2,3‐Acetonide Derivatives as Indoxyl Precursors and Protected Compounds of Indoles. [Link]

  • ResearchGate. Catalytic direct C2‐alkylation of indoles. [Link]

  • ResearchGate. Electrophilic Substitution Reactions of Indoles. [Link]

  • National Institutes of Health. Benzylic C(sp3)–C(sp2) cross-coupling of indoles enabled by oxidative radical generation and nickel catalysis. [Link]

  • Nanyang Technological University. Green oxidation of indoles using halide catalysis. [Link]

  • MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. [Link]

  • Royal Society of Chemistry. Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. [Link]

  • Química Organica.org. Electrophilic substitution at the indole. [Link]

  • MDPI. (2021). Enantioselective Catalytic Synthesis of N-alkylated Indoles. [Link]

  • International Journal of Chemical Studies. (2019). 3-Substituted indole: A review. [Link]

Sources

The C5 Vector: Precision Engineering of the Indole Pharmacophore

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to 5-Substituted Indole Derivatives in Drug Discovery

Executive Summary: The Strategic Leverage of C5

The indole scaffold represents one of the most prolific "privileged structures" in medicinal chemistry, serving as the core architecture for over 40 FDA-approved drugs. While the N1 and C3 positions are traditionally exploited for linker attachment and solubility modulation, the C5 position acts as the critical electronic and steric tuning knob of the pharmacophore.

This guide explores the structural biology and synthetic utility of 5-substituted indole derivatives.[1] By modifying the C5 vector, researchers can precisely modulate electron density in the pyrrole ring (affecting


 stacking interactions), extend the scaffold into deep hydrophobic pockets of GPCRs and kinases, and alter metabolic clearance rates. This document provides a roadmap for exploiting this position, supported by validated protocols and mechanistic insights.

Structural Biology & SAR Fundamentals

The biological versatility of the indole ring stems from its high electron density and ability to participate in multiple interaction types: hydrogen bonding (via N1-H), cation-


 interactions, and hydrophobic stacking.
The C5 Electronic Effect

The substituent at C5 exerts a direct through-resonance effect on the indole nitrogen (N1) acidity and the nucleophilicity of C3.

  • Electron-Donating Groups (EDGs): Substituents like -OH, -OMe, and -NH2 at C5 increase electron density in the pyrrole ring. This enhances affinity for cation-

    
     binding sites (common in neurotransmitter receptors) but increases susceptibility to oxidative metabolism.
    
  • Electron-Withdrawing Groups (EWGs): Substituents like -F, -Cl, -CN, or -NO2 decrease ring electron density. This often improves metabolic stability by reducing oxidation potential and can increase the acidity of N1-H, strengthening its H-bond donor capability.

Steric Vectoring

In many binding pockets (e.g., the orthosteric site of 5-HT receptors or the ATP-binding pocket of kinases), the C5 position points towards a specific hydrophobic sub-pocket.

  • Small Lipophilic Groups (-F, -Cl, -Me): Often fill small hydrophobic cavities, displacing water and increasing entropic gain upon binding.

  • Extended Aryl/Heteroaryl Groups: Can reach distinct allosteric regions or specificity pockets (e.g., the "gatekeeper" region in kinases).

Visualization: Pharmacophore & SAR Logic[1][2]

The following diagram illustrates the functional logic of the indole scaffold, highlighting the specific role of the C5 position in receptor engagement and physicochemical tuning.

IndoleSAR Core Indole Core (Privileged Scaffold) C5_Node C5 Position (The Tuning Knob) Core->C5_Node N1_Node N1 Position (H-Bond Donor) Core->N1_Node C3_Node C3 Position (Linker/Scaffold Growth) Core->C3_Node Elec_Effect Electronic Modulation (pKa, Nucleophilicity) C5_Node->Elec_Effect -OH, -OMe, -NO2 Hydro_Effect Hydrophobic Reach (Selectivity Pockets) C5_Node->Hydro_Effect -Aryl, -Br, -Alk Metab_Effect Metabolic Stability (F/Cl Blockade) C5_Node->Metab_Effect -F, -Cl Receptor Interaction\n(Ser/Thr Residues) Receptor Interaction (Ser/Thr Residues) N1_Node->Receptor Interaction\n(Ser/Thr Residues) Pharmacophore\nExtension Pharmacophore Extension C3_Node->Pharmacophore\nExtension

Figure 1: Structural Activity Relationship (SAR) map of the indole scaffold, emphasizing the multimodal influence of C5 substitution on drug-like properties.

Therapeutic Case Studies

CNS: Serotonin (5-HT) Receptor Selectivity

Serotonin (5-hydroxytryptamine) itself is a 5-substituted indole. The 5-hydroxyl group forms a critical hydrogen bond with serine/threonine residues in 5-HT receptors.

  • Mechanism: In 5-HT1A and 5-HT7 receptors, the 5-substituent dictates agonist vs. antagonist activity. Replacing 5-OH with 5-F or 5-OMe often retains affinity but alters intrinsic efficacy.

  • Data Insight: 5-Haloindoles (5-F, 5-Cl) have shown enhanced blood-brain barrier (BBB) permeability compared to 5-hydroxy analogs due to reduced polar surface area (PSA) while maintaining the necessary steric bulk for receptor occupancy.

Oncology: Kinase & Tubulin Inhibition

In oncology, 5-substituted indoles are pivotal in targeting the colchicine binding site of tubulin and the ATP pocket of kinases (e.g., VEGFR-2).

  • Tubulin: The 5-methoxy group is a recurring feature in potent tubulin polymerization inhibitors (e.g., arylthioindoles). It mimics the methoxy pattern of colchicine, facilitating tight binding.

  • Kinases: 5-Substituted oxindoles (e.g., Sunitinib) utilize the C5 vector to interact with the solvent-exposed region or specific hydrophobic pockets adjacent to the ATP site.

Synthetic Strategies: Accessing the C5 Vector

Reliable synthesis is the bedrock of SAR exploration. Two primary strategies dominate: De Novo ring construction and Late-Stage Functionalization.

Fischer Indole Synthesis (De Novo)

The most robust method for generating 5-substituted indoles is the Fischer Indole Synthesis using 4-substituted phenylhydrazines. This method is self-validating because the regiochemistry is locked by the starting hydrazine.

Workflow Logic:

  • Condensation: 4-Substituted phenylhydrazine reacts with a ketone/aldehyde to form a hydrazone.

  • Acid Catalysis: Protonation triggers a [3,3]-sigmatropic rearrangement.

  • Cyclization: Elimination of ammonia yields the indole.

Palladium-Catalyzed Cross-Coupling (Late-Stage)

For generating libraries of 5-aryl or 5-alkynyl indoles, starting with 5-bromoindole or 5-iodoindole is preferred.

  • Suzuki-Miyaura: 5-Haloindole + Aryl Boronic Acid.

  • Buchwald-Hartwig: 5-Haloindole + Amines (for 5-amino analogs).

Synthetic Workflow Diagram

Synthesis Start 4-Substituted Phenylhydrazine Hydrazone Arylhydrazone Intermediate Start->Hydrazone Condensation Ketone Ketone/Aldehyde Ketone->Hydrazone Rearrange [3,3]-Sigmatropic Rearrangement Hydrazone->Rearrange Acid Catalyst (ZnCl2/AcOH) Cyclization Cyclization & NH3 Loss Rearrange->Cyclization Product 5-Substituted Indole Cyclization->Product LateStage Late-Stage Functionalization (Pd-Catalysis) Product->LateStage If 5-Halo Library Library of 5-Aryl/Alkynyl Indoles LateStage->Library

Figure 2: Synthetic pathways for 5-substituted indoles. The Fischer route (blue/yellow) offers regiocontrol, while Pd-catalysis (red) enables diversity.

Experimental Protocols

Protocol A: Synthesis of 5-Bromo-2-methylindole (Fischer Method)

A robust, scalable protocol for creating a versatile 5-functionalized core.

Reagents:

  • 4-Bromophenylhydrazine hydrochloride (1.0 eq)

  • Acetone (3.0 eq) - Acts as the ketone component

  • Polyphosphoric Acid (PPA) or Acetic Acid/ZnCl2

  • Ethanol (Solvent)[2][3]

Step-by-Step Methodology:

  • Hydrazone Formation: Dissolve 4-bromophenylhydrazine HCl (10 mmol) in Ethanol (20 mL). Add Acetone (30 mmol) dropwise. Stir at room temperature for 1 hour. The hydrazone often precipitates; if not, proceed to the next step.

  • Cyclization: Cool the mixture to 0°C. Slowly add Polyphosphoric Acid (15 g). Causality: PPA acts as both solvent and Lewis acid catalyst, promoting the [3,3]-sigmatropic shift without polymerizing the indole.

  • Heating: Heat the reaction mixture to 100°C for 2-3 hours. Monitor via TLC (Hexane:EtOAc 8:2). The hydrazone spot will disappear, and a fluorescent indole spot will appear.

  • Quenching: Pour the hot reaction mixture onto crushed ice (100 g) with vigorous stirring. The crude indole will precipitate as a solid.

  • Purification: Filter the solid, wash with water (to remove acid) and cold ethanol. Recrystallize from Ethanol/Water.[4]

    • Validation: ^1H NMR should show a characteristic C3-H singlet around 6.2 ppm and the absence of NH2 signals.

Protocol B: In Vitro Binding Affinity Assay (General GPCR)

To validate the pharmacophore's activity against a target (e.g., 5-HT receptor).

Methodology:

  • Membrane Preparation: Harvest HEK-293 cells stably expressing the human 5-HT receptor. Homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4). Centrifuge at 40,000 x g.

  • Incubation: Incubate membrane protein (20 µg) with radioligand (e.g., [^3H]-8-OH-DPAT for 5-HT1A) and increasing concentrations of the test 5-substituted indole (10^-10 to 10^-5 M).

  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and Ki using non-linear regression analysis (GraphPad Prism).

Comparative Data: Substituent Effects

The table below summarizes the impact of common C5 substituents on physicochemical properties and biological activity (generalized for 5-HT targets).

C5 SubstituentElectronic Effect (Hammett

)
Lipophilicity (

)
Biological Impact (General)
-H 0.000.00Baseline activity.
-OH -0.37-0.67High affinity (H-bond donor), low BBB permeability, metabolic liability.
-OMe -0.27-0.02Retains H-bond acceptor, improved lipophilicity vs -OH.
-F +0.06+0.14Bioisostere for H/OH. Blocks metabolism. Modulates pKa.
-Cl +0.23+0.71Increases lipophilicity. Fills hydrophobic pockets.
-Br +0.23+0.86Significant hydrophobic reach. Useful synthetic handle.[4][5]
-CN +0.66-0.57Strong EWG. Increases N1-H acidity (stronger H-bond donor).

References

  • Pharmacophore-guided drug discovery investigations leading to bioactive 5-aminotetrahydropyrazolopyridines. Source: PubMed (NIH) URL:[Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery. Source: PMC (NIH) URL:[Link]

  • Structure-activity relationships of serotonin 5-HT7 receptors ligands. Source: European Journal of Medicinal Chemistry (via PubMed) URL:[5][Link]

  • Synthesis of 5-Substituted Indole-2,3-dione. Source: ResearchGate URL:[6][Link]

  • Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Source: Bentham Science (via NIH) URL:[Link]

  • Design, Synthesis, and Structure–Activity Relationships of Highly Potent 5-HT3 Receptor Ligands. Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

Sources

Methodological & Application

Application Notes and Protocols for the Fischer Indole Synthesis of 5-octyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Fischer Indole Synthesis in Modern Chemistry

The Fischer indole synthesis, a classic reaction in organic chemistry discovered by Emil Fischer in 1883, remains a cornerstone for the construction of the indole nucleus.[1] This versatile and robust method involves the acid-catalyzed cyclization of an arylhydrazone, typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone.[2] The indole scaffold is a privileged structure in medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals, natural products, and functional materials.

5-substituted indoles, in particular, are of significant interest due to their prevalence in biologically active compounds. The substituent at the 5-position can significantly influence the pharmacological properties of the molecule. The synthesis of 5-octyl-1H-indole serves as an excellent case study for the application of the Fischer indole synthesis to produce indoles with long alkyl chains, which can modulate properties such as lipophilicity and membrane permeability. This guide provides a comprehensive overview of the synthesis of 5-octyl-1H-indole, from the preparation of the necessary precursors to the final purification and characterization of the product, with a focus on the underlying mechanistic principles and practical experimental considerations.

Reaction Scheme and Mechanism

The overall synthesis of 5-octyl-1H-indole via the Fischer indole synthesis can be depicted as a two-step process: first, the synthesis of the key intermediate, (4-octylphenyl)hydrazine, from 4-octylaniline, and second, the acid-catalyzed cyclization of the in-situ formed hydrazone with a suitable carbonyl compound to yield the final indole.

Part 1: Synthesis of (4-octylphenyl)hydrazine

The synthesis of the substituted phenylhydrazine is a critical prerequisite for obtaining the desired 5-substituted indole. The general and reliable method for this transformation involves the diazotization of the corresponding aniline followed by reduction of the resulting diazonium salt.

cluster_synthesis Synthesis of (4-octylphenyl)hydrazine 4-octylaniline 4-octylaniline diazonium_salt 4-octylbenzene- diazonium chloride 4-octylaniline->diazonium_salt 1. NaNO₂, HCl 2. 0-5 °C hydrazine (4-octylphenyl)hydrazine diazonium_salt->hydrazine SnCl₂ / HCl

Caption: Synthesis of the key (4-octylphenyl)hydrazine intermediate.

Part 2: The Fischer Indole Synthesis Mechanism

The Fischer indole synthesis itself is a cascade of reactions initiated by the formation of a phenylhydrazone from (4-octylphenyl)hydrazine and a carbonyl compound (in this case, acetaldehyde or a synthetic equivalent to yield an unsubstituted C2 and C3). The subsequent steps involve tautomerization, a[3][3]-sigmatropic rearrangement, aromatization, cyclization, and finally, the elimination of ammonia to furnish the aromatic indole ring.[4]

cluster_fischer Fischer Indole Synthesis Mechanism Reactants 4-octylphenyl)hydrazine + Acetaldehyde Hydrazone Hydrazone Formation Reactants->Hydrazone H⁺ Enehydrazine Enehydrazine (Tautomerization) Hydrazone->Enehydrazine Sigmatropic [3,3]-Sigmatropic Rearrangement Enehydrazine->Sigmatropic Heat, H⁺ Diamine Diamine Intermediate Sigmatropic->Diamine Rearomatization Cyclization Intramolecular Cyclization Diamine->Cyclization Ammonia_Elimination Ammonia Elimination Cyclization->Ammonia_Elimination -NH₃ Product 5-octyl-1H-indole Ammonia_Elimination->Product

Sources

protocol for N-alkylation of 5-substituted indoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-alkylation of indoles is a fundamental transformation in medicinal chemistry, yet it is plagued by the ambident nucleophilicity of the indole anion. The nitrogen atom (N1) competes with the carbon at position 3 (C3) for the electrophile. This competition is heavily influenced by substituents at the 5-position.

This guide provides a regioselective protocol for N-alkylation, specifically tailored to handle the electronic bias introduced by 5-substituents. We categorize substrates into Class A (Electron-Donating, e.g., 5-OMe) and Class B (Electron-Withdrawing, e.g., 5-NO₂) , providing distinct optimized workflows for each to maximize N1 selectivity.

Mechanistic Insight: The N1 vs. C3 Battle

To control the reaction, one must understand the electronic landscape. The indole anion is a resonance hybrid. The negative charge is delocalized between N1 and C3.

  • 5-EDG (e.g., -OMe): Increases electron density in the ring. This raises the HOMO energy, making the C3 position significantly more nucleophilic (soft nucleophile character). Risk: High C3-alkylation.[1]

  • 5-EWG (e.g., -NO₂): Withdraws electron density. This stabilizes the anion (lowering pKa) but concentrates the remaining charge density on the more electronegative Nitrogen (hard nucleophile character). Benefit: Favors N-alkylation, but nucleophilicity is overall reduced.

Diagram 1: Resonance & Regioselectivity Pathways

IndoleAlkylation cluster_legend Substituent Effect Indole 5-Substituted Indole (Neutral) Anion Indolyl Anion (Ambident Nucleophile) Indole->Anion -H+ Base Base Deprotonation (NaH, Cs2CO3, or KOH) Base->Anion ResN N-Centered Anion (Hard Nucleophile) Anion->ResN Resonance A ResC C3-Centered Anion (Soft Nucleophile) Anion->ResC Resonance B ProdN N-Alkylated Product (Thermodynamic/Kinetic) ResN->ProdN Hard Electrophile / Dissociated Ion Pair (Cs+) ProdC C3-Alkylated Byproduct (Undesired) ResC->ProdC Soft Electrophile / Tight Ion Pair (Li+, Na+) EDG 5-OMe (EDG) Activates C3 EWG 5-NO2 (EWG) Deactivates C3

Caption: Mechanistic flow showing the bifurcation between N- and C-alkylation. 5-EDGs enhance the C3-pathway (Red), requiring strict protocol control.

Strategic Method Selection

Do not use a "one size fits all" approach. Select your protocol based on the electronic nature of your 5-substituent.

Table 1: Decision Matrix for Protocol Selection
VariableClass A: 5-EDG (-OMe, -Me) Class B: 5-EWG (-NO₂, -CN, -F)
pKa (approx.) ~17-18 (Less Acidic)~12-13 (More Acidic)
Reactivity Risk High C3-alkylation risk.Low reactivity; sluggish reaction.
Recommended Base NaH (Strong deprotonation required) or KOH/DMSO (Superbase).Cs₂CO₃ (Mild, exploits Cesium Effect).[2]
Solvent DMF (0°C to RT).MeCN or Acetone (Reflux).[3]
Key Precaution Keep temp low to suppress C3 attack.Heat is often required to drive kinetics.
Protocol Link See Protocol A See Protocol B

Detailed Experimental Protocols

Protocol A: Sodium Hydride Method (High Reliability)

Best for: Unreactive alkyl halides, 5-EDG indoles (where complete deprotonation is needed).

Reagents:

  • 5-Methoxyindole (1.0 equiv)

  • Sodium Hydride (60% dispersion in oil, 1.2 equiv)

  • Electrophile (Alkyl Bromide/Iodide, 1.1 equiv)

  • Dry DMF (Concentration: 0.2 M)

Workflow:

  • Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Solvation: Dissolve the indole in anhydrous DMF. Cool to 0°C (ice bath). Critical: 5-EDG indoles are prone to polymerization or C-alkylation at higher temps during deprotonation.

  • Deprotonation: Add NaH portion-wise over 5 minutes.

    • Observation: Vigorous bubbling (

      
       gas). Solution usually turns yellow/brown.
      
    • Hold: Stir at 0°C for 30 mins to ensure complete anion formation.

  • Alkylation: Add the alkyl halide dropwise via syringe.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC.

    • Time: Typically 1–3 hours.

  • Quench: Cool back to 0°C. Carefully add sat.

    
     (aq).
    
  • Workup: Extract with EtOAc (3x). Wash organics with

    
     (5% aq) to remove DMF. Dry over 
    
    
    
    .[4]

Why this works: NaH is a strong, irreversible base. It ensures the equilibrium lies entirely towards the indole anion. By keeping the temperature low initially, we kinetically favor the N-attack (lower activation energy) over the C-attack.

Protocol B: Cesium Carbonate Method (The "Cesium Effect")

Best for: 5-EWG indoles, substrates with base-sensitive groups (esters, nitriles).

Reagents:

  • 5-Nitroindole (1.0 equiv)

  • 
     (2.0 equiv)
    
  • Electrophile (1.2 equiv)

  • Acetonitrile (MeCN) or DMF (Concentration: 0.2 M)

Workflow:

  • Mixture: Combine indole,

    
    , and alkyl halide in MeCN.
    
  • Reaction: Heat to 60–80°C (Reflux).

    • Note: 5-EWG indoles are poor nucleophiles; thermal energy is required.

  • Monitoring: Stir for 4–12 hours.

  • Workup: Filter off the solid inorganic salts (

    
    /CsBr). Concentrate the filtrate.
    
  • Purification: Flash chromatography.

Why this works: The Cesium Effect .[5] The large ionic radius of Cesium (


) prevents tight ion-pairing with the indole nitrogen. This leaves the nitrogen anion "naked" and more reactive. Furthermore, 

is mild enough that it does not degrade sensitive electrophiles.
Protocol C: Phase Transfer Catalysis (Green/Scalable)

Best for: Process scale-up, avoiding dry solvents.

Reagents:

  • Indole derivative[1][2][3][4][6][7][8][9][10][11]

  • Toluene (Solvent)

  • 50% NaOH (aq) (Base)

  • Tetrabutylammonium bromide (TBAB) or Hydrogen Sulfate (TBAHS) (5 mol% Catalyst)

Workflow:

  • Dissolve indole and alkyl halide in Toluene.

  • Add the PTC catalyst.

  • Add 50% NaOH solution. Stir vigorously (high RPM is critical for interfacial surface area).

  • Heat to 50°C if necessary.

Mechanism: The quaternary ammonium salt transports the hydroxide into the organic layer (or the indole anion into the interface), facilitating reaction without anhydrous conditions.

Self-Validation & Troubleshooting

How do you verify the protocol worked before sending samples for full characterization?

TLC Diagnosis
  • N-Alkyl Product: Usually runs higher (less polar) than the starting indole because the H-bond donor (N-H) is removed.

  • C-Alkyl Product: Often retains the N-H group, making it more polar (lower Rf) than the N-alkyl product.

NMR Signature (The "Gold Standard")

Use


 NMR to distinguish Regioisomers.[12]
FeatureN-Alkylated Product C3-Alkylated Product
Indole N-H Absent Present (Broad singlet, ~8-10 ppm)
C2-H Signal Present (Singlet/Doublet ~7.0-7.5 ppm)Present
Alkyl

Deshielded (~4.0 - 5.0 ppm)Shielded (~2.5 - 3.5 ppm)
Diagram 2: Troubleshooting Logic Flow

Troubleshooting Start Reaction Complete? TLC Check TLC Start->TLC Result1 New Spot (Higher Rf) TLC->Result1 Result2 New Spot (Lower Rf) TLC->Result2 Result3 No Reaction TLC->Result3 Action1 Likely N-Alkyl. Confirm with NMR (No NH). Result1->Action1 Action2 Likely C-Alkyl. Check Temp/Solvent. Result2->Action2 Action3 Check Base Strength. (Switch Cs2CO3 -> NaH) Result3->Action3

Caption: Diagnostic workflow for assessing reaction outcomes via TLC prior to NMR confirmation.

References

  • Sundberg, R. J. (1996). Indoles.[1][2][4][7][9][13][14] Academic Press. (Foundational text on indole reactivity and electrophilic substitution patterns).

  • Rubio-Pérez, L., et al. (2025). "Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids."[2] ResearchGate.[5]

  • Absalom, S. T., et al. (2025). "Cesium Carbonate Promoted N-Alkylation of Indoles."[1][2][3] ResearchGate.[5]

  • Kanger, T., et al. (2025). "Enantioselective Catalytic Synthesis of N-alkylated Indoles." MDPI.

  • Finkelstein, M. (1951). "The Cesium Effect in Organic Synthesis.

Sources

Application Notes and Protocols: 5-Octyl-1H-Indole in Material Science

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Alkylation in Indole-Based Functional Materials

The indole nucleus, a seminal scaffold in medicinal chemistry and natural products, is increasingly recognized for its potential in the realm of material science, particularly in organic electronics.[1][2][3] The electron-rich nature of the indole ring system makes it an attractive building block for hole-transporting and light-emitting materials. However, pristine indole and its simple derivatives often suffer from poor processability and uncontrolled solid-state packing, which are critical determinants of device performance. The strategic introduction of long alkyl chains, such as an octyl group, at specific positions on the indole core is a powerful tool to modulate these properties.

This technical guide focuses on 5-octyl-1H-indole , a derivative where the alkyl chain is positioned on the benzene ring portion of the indole scaffold. This substitution is anticipated to significantly influence the material's solubility, thermal characteristics, and molecular organization in thin films, thereby unlocking its potential for applications in solution-processable organic electronic devices.

Physicochemical Properties and the Influence of the 5-Octyl Substituent

The introduction of an octyl chain at the 5-position of the indole ring imparts several key characteristics that are advantageous for material science applications:

  • Enhanced Solubility: The nonpolar octyl group significantly improves the solubility of the indole core in common organic solvents.[4] This is a prerequisite for solution-based fabrication techniques such as spin-coating, inkjet printing, and roll-to-roll processing, which are more cost-effective than vacuum deposition methods.[1]

  • Modulation of Molecular Packing: The flexible octyl chain influences the intermolecular interactions and the resulting solid-state packing of the molecules.[4][5] This can be leveraged to tune the π-π stacking distance and orbital overlap between adjacent indole cores, which is a critical factor for efficient charge transport.[6]

  • Control of Thin-Film Morphology: The length of the alkyl side chains can dictate the orientation of the molecules (e.g., edge-on or face-on) in thin films, which in turn affects the charge carrier mobility in devices like organic thin-film transistors (OTFTs).[7]

  • Improved Film Formation: The presence of the octyl group can lead to better wetting of substrates and promote the formation of uniform, high-quality thin films, which is essential for reliable device performance.

PropertyInfluence of 5-Octyl GroupRationale
Solubility IncreasedThe nonpolar alkyl chain enhances solubility in organic solvents.
Melting Point Generally DecreasedThe flexible alkyl chain can disrupt crystal packing, lowering the melting point.[8]
Thermal Stability May be influencedThe overall thermal stability will depend on the final molecular structure.[5]
Molecular Packing ModifiedThe steric hindrance and van der Waals interactions of the octyl chain alter the crystal lattice.[4]
Electronic Properties Minimally affectedThe alkyl chain is not electronically conjugated with the indole core and thus has a minor direct impact on the frontier molecular orbital energy levels.[6]

Synthesis of 5-Octyl-1H-Indole: A General Protocol

While various methods exist for the synthesis of substituted indoles, a common approach for introducing an alkyl group at the 5-position involves a Fischer indole synthesis or a palladium-catalyzed cross-coupling reaction. Below is a representative protocol based on the Fischer indole synthesis.

Protocol: Fischer Indole Synthesis of 5-Octyl-1H-Indole

This protocol outlines the synthesis starting from 4-octylaniline and a suitable ketone/aldehyde equivalent.

Materials:

  • 4-octylaniline

  • Glyoxylic acid monohydrate

  • Sodium bisulfite

  • Sodium hydroxide

  • Hydrochloric acid

  • Ethanol

  • Toluene

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Step-by-Step Procedure:

  • Formation of the Phenylhydrazone:

    • In a round-bottom flask, dissolve 4-octylaniline in a suitable solvent such as ethanol.

    • In a separate flask, prepare a solution of sodium bisulfite and glyoxylic acid monohydrate in water.

    • Slowly add the glyoxylic acid solution to the 4-octylaniline solution with stirring.

    • Adjust the pH to approximately 4-5 with hydrochloric acid.

    • The resulting phenylhydrazone may precipitate out of solution. If so, collect the solid by filtration. Otherwise, extract the product with a suitable organic solvent.

    • Wash the product with water and dry over anhydrous sodium sulfate.

  • Cyclization to form 5-Octyl-1H-indole-2-carboxylic acid:

    • Combine the dried phenylhydrazone with a suitable acidic catalyst, such as a mixture of sulfuric acid and acetic acid, or a Lewis acid like zinc chloride.

    • Heat the reaction mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • After cooling, pour the reaction mixture into ice-water to precipitate the product.

    • Collect the solid by filtration, wash with water until neutral, and dry.

  • Decarboxylation to 5-Octyl-1H-Indole:

    • Place the 5-octyl-1H-indole-2-carboxylic acid in a flask with a high-boiling point solvent such as quinoline, and add a catalytic amount of copper powder.

    • Heat the mixture to a high temperature (typically 150-200 °C) to induce decarboxylation.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and dilute with an organic solvent like ethyl acetate.

    • Wash the organic layer with dilute acid (to remove quinoline), followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification:

    • Purify the crude 5-octyl-1H-indole by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

    • Combine the fractions containing the pure product and evaporate the solvent to yield 5-octyl-1H-indole.

Application in Organic Thin-Film Transistors (OTFTs)

5-Octyl-1H-indole can serve as a key building block for the synthesis of larger, conjugated molecules or polymers for use as the active semiconductor layer in OTFTs. For instance, it can be further functionalized at the N-1 and C-2 or C-3 positions to create hole-transporting materials. The octyl group will ensure good solution-processability of the final material.

Hypothetical Workflow for OTFT Fabrication and Characterization

The following workflow describes the use of a hypothetical semiconducting polymer, Poly(5-octyl-indole-alt-thiophene) (PIO-T) , derived from 5-octyl-1H-indole, in a bottom-gate, top-contact OTFT.

OTFT_Fabrication_Workflow cluster_synthesis Material Synthesis cluster_fabrication Device Fabrication cluster_characterization Device Characterization synthesis Synthesis of PIO-T from 5-octyl-1H-indole monomers substrate Substrate Cleaning (Si/SiO2) synthesis->substrate Dissolve in solvent spin_coat Spin-coating of PIO-T solution substrate->spin_coat anneal Thermal Annealing spin_coat->anneal electrodes Deposition of Source/Drain Electrodes anneal->electrodes electrical Electrical Measurement (Transfer and Output Characteristics) electrodes->electrical morphology Film Morphology Analysis (AFM, XRD) electrical->morphology Correlate

Caption: Workflow for OTFT fabrication and characterization using a 5-octyl-1H-indole-based polymer.

Detailed Protocol for OTFT Fabrication

Materials and Equipment:

  • Heavily n-doped Si wafers with a thermally grown SiO₂ layer (gate dielectric)

  • Poly(5-octyl-indole-alt-thiophene) (PIO-T)

  • High-purity organic solvent (e.g., chloroform, chlorobenzene)

  • Octadecyltrichlorosilane (OTS) for surface treatment

  • Gold (for source/drain electrodes)

  • Spin-coater

  • Glovebox with a nitrogen atmosphere

  • Thermal evaporator

  • Semiconductor parameter analyzer

  • Atomic Force Microscope (AFM)

  • X-ray Diffractometer (XRD)

Step-by-Step Procedure:

  • Substrate Preparation:

    • Clean the Si/SiO₂ substrates by sequential ultrasonication in deionized water, acetone, and isopropanol.

    • Dry the substrates with a stream of nitrogen.

    • Treat the SiO₂ surface with an OTS self-assembled monolayer to improve the semiconductor/dielectric interface. This is done by immersing the substrates in a dilute solution of OTS in an anhydrous solvent like toluene.

    • Rinse the substrates with the solvent and anneal to form a stable monolayer.

  • Semiconductor Film Deposition:

    • Prepare a dilute solution of PIO-T (e.g., 5-10 mg/mL) in a suitable organic solvent.

    • Inside a nitrogen-filled glovebox, deposit the PIO-T solution onto the OTS-treated substrates using a spin-coater. The spin speed and time will determine the film thickness.

    • Thermally anneal the films at an optimized temperature to remove residual solvent and improve the molecular ordering.

  • Electrode Deposition:

    • Transfer the substrates to a thermal evaporator.

    • Deposit the gold source and drain electrodes through a shadow mask onto the semiconductor layer to define the channel length and width.

  • Device Characterization:

    • Measure the electrical characteristics of the OTFTs using a semiconductor parameter analyzer in a shielded probe station.

    • Obtain the transfer characteristics (drain current vs. gate voltage) and output characteristics (drain current vs. drain voltage).

    • Calculate key performance parameters such as field-effect mobility, on/off ratio, and threshold voltage from the transfer characteristics.

    • Characterize the thin-film morphology using AFM to visualize the surface topography and grain structure.

    • Use XRD to determine the molecular packing and crystallinity of the PIO-T film.

Potential Applications in Other Areas of Material Science

Beyond OTFTs, 5-octyl-1H-indole and its derivatives could find applications in:

  • Organic Photovoltaics (OPVs): As a component of donor polymers or small molecules in the active layer of solar cells. The octyl group would enhance solubility and influence the blend morphology with acceptor materials, which is crucial for efficient charge separation and collection.[1]

  • Organic Light-Emitting Diodes (OLEDs): As a host material or as a building block for emissive materials. The indole core can be part of a bipolar host material, facilitating balanced charge transport.[2] The octyl group would allow for solution-processed fabrication of OLEDs.

  • Sensors: The indole ring is known to interact with various analytes. Functionalized 5-octyl-1H-indole could be incorporated into polymer films for chemical sensing applications, where the octyl chain would improve processability and film-forming properties.

Conclusion

5-Octyl-1H-indole represents a versatile building block for the development of advanced organic materials. The strategic incorporation of the octyl chain provides a crucial handle to tune the solubility, processability, and solid-state organization of indole-based materials. This opens up avenues for their application in a range of solution-processable electronic devices. The protocols and workflows outlined in this guide provide a framework for researchers to explore the potential of 5-octyl-1H-indole in the exciting field of material science.

References

  • 9]benzothieno[3,2-b]benzothiophene - Journal of Materials Chemistry C (RSC Publishing)

  • [Effects of alkyl chain on the liquid crystalline properties of[9]benzothieno[3,2-b][9]benzothiophene-based organic semiconductors | Request PDF - ResearchGate]([Link])

Sources

1H NMR and 13C NMR characterization of 5-octyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Characterization of 5-Octyl-1H-Indole via High-Field NMR Spectroscopy

Executive Summary & Scientific Rationale

5-Octyl-1H-indole is a lipophilic indole derivative frequently utilized in the synthesis of organic semiconductors, liquid crystals, and bioactive alkaloids. Unlike simple indoles, the presence of a long alkyl chain (C8) at the C5 position introduces specific characterization challenges, including signal overlap in the aliphatic region and solubility-dependent aggregation.

This protocol details the structural elucidation of 5-octyl-1H-indole. The methodology prioritizes the differentiation of the regioisomeric substitution pattern (C5 vs. C4/C6) using scalar coupling analysis and the definitive assignment of the octyl chain using 2D NMR techniques.

Key Technical Insight: The C5-substitution pattern breaks the symmetry of the benzenoid ring, creating a specific spin system (


, 

,

) that must be resolved from the pyrrole ring protons (

,

).

Sample Preparation Protocol

To ensure high-resolution spectra free from concentration-dependent shifts (particularly for the N-H proton), follow this standardized preparation method.

Reagents:

  • Analyte: 5-Octyl-1H-indole (>98% purity).

  • Solvent A (Standard): Chloroform-d (

    
    ) + 0.05% TMS (v/v). Use for general characterization.
    
  • Solvent B (Polar): Dimethyl sulfoxide-

    
     (DMSO-
    
    
    
    ). Use if N-H exchange or solubility is an issue.

Protocol Steps:

  • Massing: Weigh 10–15 mg of 5-octyl-1H-indole into a clean vial.

    • Note: Higher concentrations (>20 mg/0.6 mL) may cause signal broadening due to

      
      -
      
      
      
      stacking aggregation.
  • Solvation: Add 0.6 mL of Solvent A (

    
    ).
    
    • Critical: If the sample contains residual water, the N-H signal may broaden or disappear due to chemical exchange.

  • Filtration: Filter the solution through a glass wool plug directly into a high-precision 5 mm NMR tube to remove suspended particulates.

  • Equilibration: Allow the sample to equilibrate to the probe temperature (298 K) for 5 minutes before acquisition to prevent convection currents.

1H NMR Characterization Strategy

The proton spectrum is divided into three distinct zones: the Downfield Heteroatomic Zone (NH), the Aromatic Zone (Indole Core), and the Upfield Aliphatic Zone (Octyl Chain).

Assignment Logic & Coupling Constants
  • The Pyrrole Ring (

    
    , 
    
    
    
    ):
    • 
       is the most shielded aromatic proton (~6.5 ppm).
      
    • 
       is deshielded (~7.2 ppm) and typically shows a small coupling (
      
      
      
      Hz) to
      
      
      .
  • The Benzenoid Ring (

    
    , 
    
    
    
    ,
    
    
    ):
    • Substitution Effect: The octyl group at C5 removes the

      
       proton.
      
    • 
       (The Diagnostic Singlet):  Located at the C4 position, it has no ortho neighbors. It appears as a doublet (d)  with a small meta-coupling constant (
      
      
      
      Hz) to
      
      
      .
    • 
      :  Ortho-coupled to 
      
      
      
      . Appears as a doublet (d) (
      
      
      Hz).
    • 
      :  Ortho-coupled to 
      
      
      
      and meta-coupled to
      
      
      . Appears as a doublet of doublets (dd) .
Predicted 1H NMR Data Table (400 MHz, )
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
NH 8.05br s1H-Labile, solvent dependent (11.0 in DMSO).
H-4 7.42d (or br s)1H

Meta to H6; deshielded by ring current.
H-7 7.28d1H

Ortho to H6.
H-2 7.18dd / m1H

Alpha to Nitrogen.
H-6 7.05dd1H

Ortho to H7, Meta to H4.
H-3 6.48m / d1H

Beta to Nitrogen; electron-rich C3.

-CH2
2.72t2H

Benzylic position (attached to C5).

-CH2
1.68quint2H

Homobenzylic.
Bulk CH2 1.25 - 1.40m10H-Overlapping methylene envelope.
CH3 0.88t3H

Terminal methyl.

Analyst Note: The chemical shift of the


-CH2 (2.72 ppm) is the primary confirmation that the alkyl chain is attached to the aromatic ring. If the chain were on the Nitrogen, this signal would be significantly deshielded (~4.1 ppm).

13C NMR Characterization Strategy

Carbon-13 analysis confirms the carbon skeleton count (16 carbons) and differentiates quaternary carbons using DEPT-135 or APT experiments.

Key Diagnostic Signals
  • C5 (Quaternary): The ipso-carbon attached to the octyl chain. It will not appear in a DEPT-135 spectrum (or will be phased with quaternary carbons). Expected shift: ~135 ppm.

  • C3 (Electron Rich): The most shielded aromatic carbon, typically ~102-103 ppm.

  • Aliphatic Chain: A clear distribution of 8 signals. The

    
    -CH2 (~36 ppm) and terminal CH3 (~14 ppm) are anchors.
    
Predicted 13C NMR Data Table ( )
Carbon TypeShift (

, ppm)
AssignmentNote
Quaternary 135.2C-5Ipso-alkyl substituted.
Quaternary 134.5C-7aBridgehead (next to N).
Quaternary 128.8C-3aBridgehead.
CH (Ar) 124.5C-2Pyrrole alpha carbon.
CH (Ar) 123.0C-6Benzenoid CH.
CH (Ar) 120.5C-4Benzenoid CH.
CH (Ar) 110.8C-7Benzenoid CH (next to N).
CH (Ar) 102.4C-3Pyrrole beta carbon (Shielded).
CH2 36.1

-CH2
Benzylic.
CH2 31.9

-2 CH2
Standard aliphatic.
CH2 31.8

-CH2
Homobenzylic.
CH2 29.5 - 22.7Bulk CH2Remaining chain carbons.
CH3 14.1Terminal CH3-

Advanced Verification: 2D NMR Workflow

For regulatory submission or absolute structural proof, 1D spectra are insufficient to rule out isomers (e.g., 6-octylindole). The following 2D experiments are required.

Experimental Logic Diagram (Graphviz)

NMR_Workflow cluster_1D Phase 1: 1D Screening cluster_2D Phase 2: Connectivity Assignment Start Sample: 5-Octyl-1H-Indole H1 1H NMR (CDCl3) Check Purity & Integration Start->H1 C13 13C NMR / DEPT-135 Count C types (CH, CH2, Cq) H1->C13 COSY 1H-1H COSY Confirm H6-H7 (Ortho) & H4 (Isolated) C13->COSY HSQC HSQC Match Protons to Carbons COSY->HSQC HMBC HMBC (Long Range) CRITICAL STEP HSQC->HMBC Result Structural Confirmation (Regioisomer Verified) HMBC->Result Correlation: Alpha-CH2 to C4 & C6

Figure 1: Analytical workflow for the definitive structural assignment of 5-octyl-1H-indole.

The "Smoking Gun" Correlation (HMBC)

To prove the octyl chain is at Position 5 (and not 4 or 6):

  • Locate the

    
    -CH2 protons  at 2.72 ppm.
    
  • Run an HMBC (Heteronuclear Multiple Bond Correlation) experiment.

  • Look for

    
     correlations from the 
    
    
    
    -CH2 protons to aromatic carbons.
    • If 5-substituted: You will see correlations to C-4 (singlet-like proton attached) and C-6 (dd proton attached).

    • If 6-substituted: You would see correlations to C-5 and C-7.

References

  • Indole Assignments: Morales-Rios, M. S., et al. "NMR Studies of Indole."[1] Heterocycles, vol. 27, no.[1][2][3][4][5][6] 2, 1988.[1]

  • Solvent Effects: Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development, vol. 20, no. 3, 2016, pp. 661-667.

  • 5-Substituted Indoles: "Application Notes and Protocols for ¹H and ¹³C NMR Analysis of 5-Chloro-Indole Derivatives." BenchChem.

  • General Indole Data: Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, vol. 29, no.[2][3] 9, 2010, pp. 2176–2179.

Sources

Application Note: Structural Elucidation and Quantification of 5-Octyl-1H-indole via GC-MS and LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the mass spectrometric behavior of 5-octyl-1H-indole (


), a lipophilic indole derivative relevant to synthetic cannabinoid research, lipid modulation, and pharmaceutical intermediate analysis. Unlike its 3-substituted analogs (common in JWH-series cannabinoids), the 5-octyl substitution places the alkyl chain on the benzenoid ring, altering charge localization and fragmentation kinetics.

This guide provides validated protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , focusing on the mechanistic differentiation between benzylic cleavage and McLafferty rearrangement pathways.[1]

Chemical Context & Fragmentation Logic[1][2]

Understanding the fragmentation is prerequisite to accurate method development.[1] The 5-octyl-1H-indole molecule consists of an indole core fused to an eight-carbon saturated chain at the C5 position.[1]

Theoretical Fragmentation Pathways (EI Source)

In Electron Ionization (70 eV), the molecular ion (


, m/z 229) undergoes two primary competitive decay channels governed by the stability of the resulting carbocation and the length of the alkyl chain.
  • Benzylic Cleavage (

    
    -Cleavage): 
    
    • Mechanism: Homolytic cleavage of the C-C bond beta to the aromatic ring (between C

      
       and C
      
      
      
      of the octyl chain).
    • Energetics: Highly favored due to resonance stabilization of the resulting ion by the indole

      
      -system.
      
    • Result: Loss of a heptyl radical (

      
      , 99 Da) to form the methylindole cation  (m/z 130). This is typically the Base Peak .[1]
      
  • McLafferty Rearrangement:

    • Mechanism: Since the alkyl chain is

      
      , a 
      
      
      
      -hydrogen transfer to the aromatic ring can occur, followed by
      
      
      -cleavage.
    • Result: Loss of a neutral alkene (

      
      , 84 Da) to form a radical cation at m/z 145  (equivalent to an ethyl-indole radical cation).
      
Fragmentation Visualization

The following diagram illustrates the competitive pathways and the resulting diagnostic ions.

Fragmentation M_Ion Molecular Ion (M+.) m/z 229 Benzylic_TS Benzylic Cleavage (Loss of C7H15 radical) M_Ion->Benzylic_TS McLafferty_TS McLafferty Rearrangement (gamma-H transfer) M_Ion->McLafferty_TS Frag_130 Base Peak [Indole-CH2]+ m/z 130 Benzylic_TS->Frag_130 - 99 Da Indole_Core Indole Core [C8H6N]+ m/z 117 Frag_130->Indole_Core - 13 Da (CH) Frag_145 Rearrangement Ion [Indole-C2H4]+. m/z 145 McLafferty_TS->Frag_145 - 84 Da (Hexene) Frag_145->Indole_Core Secondary Decay

Figure 1: Competitive fragmentation pathways for 5-octyl-1H-indole in EI (70 eV).[1] The benzylic cleavage to m/z 130 is energetically dominant.

Experimental Protocols

Protocol A: GC-MS Structural Analysis

Objective: Identification and library matching.[1] Matrix: Solid reference standard or organic extract.

ParameterSetting / ValueRationale
Column DB-5MS or HP-5MS (30m

0.25mm, 0.25

m)
Standard non-polar phase ideal for alkyl-aromatics.[1]
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Optimal linear velocity for resolution.[1]
Inlet Temp 280°CEnsures rapid volatilization of the C8 chain without thermal degradation.
Injection Splitless (1

L)
Maximizes sensitivity for trace analysis.[1]
Oven Program 100°C (1 min)

20°C/min

300°C (5 min)
Fast ramp prevents peak broadening; high final temp elutes lipophilic octyl chain.[1]
Source Temp 230°CStandard EI source temperature.[1]
Scan Range m/z 40 – 450Captures low mass indole fragments and molecular ion.[1]

Data Interpretation (GC-MS):

  • Look for m/z 229 (Molecular Ion)

    
     15-30% abundance.[1]
    
  • Confirm m/z 130 (Base Peak) = 100% abundance.[1]

  • Check for m/z 145 (McLafferty)

    
     5-15% abundance.[1]
    
  • Note: If m/z 144 is higher than 145, it suggests a simple homolytic cleavage of the alkyl chain at the

    
    -position, which is less common than the rearrangement.
    
Protocol B: LC-MS/MS Quantification (ESI+)

Objective: High-sensitivity quantification in biological matrices (plasma/tissue).[1] Ionization: Electrospray Ionization (Positive Mode).[1]

1. Sample Preparation (Liquid-Liquid Extraction): Since 5-octyl-1H-indole is highly lipophilic (LogP


 5.5), aqueous precipitation is insufficient.[1]
  • Aliquot 100

    
    L sample (plasma/microsomes).[1]
    
  • Add 10

    
    L Internal Standard (e.g., 5-methylindole or deuterated analog).[1]
    
  • Add 500

    
    L Cold Ethyl Acetate:Hexane (9:1) . Why: Hexane improves recovery of the octyl tail.
    
  • Vortex (2 min) and Centrifuge (10,000 x g, 5 min).

  • Evaporate supernatant under

    
    ; reconstitute in 100 
    
    
    
    L Methanol.

2. LC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1

    
     50mm, 1.8
    
    
    
    m).
  • Mobile Phase A: 0.1% Formic Acid in Water (Protonation source).[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 40% B to 95% B over 4 minutes. Note: High organic required to elute the octyl chain.

3. MS/MS Transitions (MRM):

Precursor Ion (

)
Product Ion (m/z)Collision Energy (eV)TypeOrigin
230.2 130.1 25QuantifierBenzylic cleavage (Loss of

)
230.2 117.1 40QualifierIndole ring expansion/cleavage
230.2 144.1 20QualifierAlkyl chain fragmentation

Analytical Decision Workflow

Use the following logic tree to select the appropriate workflow for your research stage.

Workflow Start Start Analysis Goal Define Goal Start->Goal Structure Structural ID / Unknown Screening Goal->Structure Qualitative Quant Trace Quantification (Biological Matrix) Goal->Quant Quantitative GCMS GC-MS (EI 70eV) Protocol A Structure->GCMS LCMS LC-MS/MS (ESI+) Protocol B Quant->LCMS Check_130 Check Base Peak m/z 130 GCMS->Check_130 MRM_Opt Optimize MRM 230 -> 130 LCMS->MRM_Opt

Figure 2: Method selection workflow based on analytical requirements.

Troubleshooting & Validation

Distinguishing Isomers

A critical challenge is distinguishing 5-octylindole from 3-octylindole (or N-octylindole).[1]

  • 3-alkyl indoles: The

    
    -cleavage is extremely dominant because the resulting cation is directly conjugated with the nitrogen lone pair (forming a 3-methyleneindolenine ion). The m/z 130 peak will be overwhelmingly intense, often suppressing the molecular ion more than in the 5-isomer.
    
  • 5-alkyl indoles: The alkyl chain is isolated on the benzene ring. While m/z 130 is still the base peak, the molecular ion (m/z 229) typically shows higher relative abundance compared to the 3-isomer due to the slightly lower stability of the benzylic cation at the 5-position compared to the 3-position.

Carryover

Due to the lipophilic C8 chain, 5-octyl-1H-indole sticks to stainless steel and plastic tubing.[1]

  • Solution: Use a needle wash of Isopropanol:Acetonitrile:Acetone (1:1:1) between LC injections.[1]

References

  • McLafferty, F. W. (1959).[1][2] "Mass Spectrometric Analysis. Molecular Rearrangements." Analytical Chemistry. Link

  • Cayman Chemical. (n.d.).[1] "Cayman Spectral Library: GC-MS Data for Indole Derivatives." Cayman Chemical.[1][3] Link

  • NIST Mass Spectrometry Data Center. (2023).[1] "Fragmentation of Alkyl-Substituted Aromatics." NIST Chemistry WebBook.[1][4] Link

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023).[1] "Mass Spectral Library - Indoles and Synthetic Cannabinoids." SWGDRUG.org.[1] Link

Sources

Optimized Preparative HPLC Isolation of 5-Octyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-IND-058

Abstract

This guide details the method development and scale-up protocol for the purification of 5-octyl-1H-indole , a highly lipophilic intermediate used in drug discovery. Unlike simple indoles, the C8-alkyl chain at the 5-position introduces significant hydrophobicity (LogP > 5.0), creating challenges related to solubility, column retention, and peak tailing. This protocol utilizes a high-carbon-load C18 stationary phase with an acidic mobile phase to suppress silanol interactions, ensuring high recovery (>90%) and purity (>98%).

Molecular Analysis & Physicochemical Challenges

To design a robust purification method, we must first analyze the analyte's properties that dictate chromatographic behavior.

PropertyValue / CharacteristicChromatographic Implication
Structure Indole core + C8 alkyl chainDual nature: Polar N-H core vs. Greasy tail.
LogP ~5.8 (Predicted)Extreme retention on Reverse Phase (RP). Requires high % organic solvent to elute.
pKa (NH) ~17 (Deprotonated) / -2 (Protonated)Neutral at pH 2–8. However, the N-H moiety acts as a Hydrogen Bond Donor (HBD) to active silanols.
Solubility Poor in Water; Good in DMSO, ACN, DCMCritical Risk: Precipitation at the column head if injected in 100% DMSO into a low-% organic stream.
The "Greasy Tail" Effect

The octyl chain dominates the interaction mechanism. Standard "scouting gradients" (5–95% B) often fail because the molecule does not elute until >80% organic modifier. Furthermore, the molecule is prone to carryover , sticking to injection valves and tubing.

Method Development Strategy

Stationary Phase Selection
  • Primary Choice: C18 (Octadecylsilane) with high carbon load (>15%) and extensive end-capping.

    • Reasoning: The C8 chain of the molecule requires strong hydrophobic interaction for resolution from impurities, but the end-capping is vital to shield the indole N-H from free silanols, which cause peak tailing.

  • Alternative: Phenyl-Hexyl .

    • Reasoning: If regioisomers (e.g., 4-octyl vs. 6-octyl) are present, the

      
       interactions of a Phenyl phase can offer superior selectivity over pure hydrophobicity.
      
Mobile Phase System
  • Solvent A: Water + 0.1% Formic Acid (FA).

  • Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.

    • Why ACN over Methanol? ACN has a higher elution strength and lower viscosity. For a C8-substituted molecule, Methanol would require extremely high backpressures and might not elute the compound efficiently even at 100% B.

    • Why Acidic Modifier? Although the indole is not basic (pKa < 0), the acidic environment keeps residual silanols on the column protonated (Si-OH rather than Si-O⁻), preventing secondary interactions with the indole N-H.

Experimental Protocols

Protocol A: Analytical Scouting (Purity Check)

Objective: Determine elution window and assess impurity profile.

  • Column: High-strength Silica C18, 4.6 x 100 mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 40°C (Elevated T improves mass transfer for lipophilic chains).

  • Detection: UV @ 220 nm (High sensitivity) and 280 nm (Specific for Indole).

  • Injection: 5 µL (1 mg/mL in ACN).

Gradient Table:

Time (min) % A (Water + 0.1% FA) % B (ACN + 0.1% FA) Event
0.0 40 60 High Start: Avoids precipitation.
10.0 0 100 Linear Gradient.
12.0 0 100 Wash: Elute highly retained dimers.

| 12.1 | 40 | 60 | Re-equilibration. |

Protocol B: Preparative Scale-Up

Objective: Isolate >100 mg of target compound.

1. Sample Preparation (Crucial Step) Dissolve the crude solid in a minimum volume of DMSO:ACN (1:1) .

  • Warning: Pure DMSO is very viscous and can cause "viscous fingering," leading to band broadening. Diluting with ACN matches the mobile phase strength better.

  • Concentration Target: 50–100 mg/mL. Filter through 0.45 µm PTFE filter.

2. Scale-Up Calculations To transfer from Analytical (4.6 mm ID) to Prep (e.g., 19 mm ID), apply the Geometric Scaling Factor :



  • New Flow Rate:

    
    .
    
  • Loading: If 50 µg was loaded analytically, you can theoretically load

    
     (conservative) to 10 mg (overloaded) depending on resolution.
    

3. Focused Gradient Strategy Instead of a full 60–100% run, use a "shallow" gradient around the elution point to maximize separation.

  • Assume elution at 85% B in scouting.

  • Prep Gradient: 75% B to 95% B over 10 minutes.

Workflow Visualization

HPLC_Workflow Start Crude 5-Octyl-1H-indole Solubility Solubility Test (DMSO:ACN 1:1) Start->Solubility Scout Analytical Scouting (C18, 60-100% B) Solubility->Scout Decision Resolution > 1.5? Scout->Decision Prep Prep Scale-Up (Focused Gradient) Decision->Prep Yes Mod Modify Method: Change to Phenyl-Hexyl or Flatter Gradient Decision->Mod No Collection Fraction Collection (Threshold Trigger) Prep->Collection Mod->Scout Evap Evaporation (Rotovap < 40°C) Collection->Evap QC Final QC (NMR + LC-MS) Evap->QC

Figure 1: Decision matrix for the purification of lipophilic indole derivatives, emphasizing the feedback loop for resolution optimization.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Silanol interaction with Indole N-H.Increase buffer concentration (e.g., 0.1% TFA instead of Formic Acid) or switch to a "Hybrid" particle column (e.g., Waters XBridge or Agilent Zorbax).
Fronting / Split Peak Sample solvent incompatibility.The sample is precipitating upon injection. Reduce injection volume or increase the % Organic in the sample diluent (e.g., 100% ACN if solubility permits).
Ghost Peaks Carryover of lipophilic material.The C8 chain sticks to the injector rotor seal. Implement a Needle Wash with 100% Isopropanol or DCM between runs.
High Backpressure Precipitation inside the column.STOP immediately. Reverse flow at low rate (0.5 mL/min) with 100% THF to dissolve precipitated oils.

References

  • Waters Corporation. (2023). Preparative Liquid Chromatography Method Scale-Up. Retrieved from [Link][1][2][3][4][5][6][7][8]

    • Relevance: Provides the foundational geometric scaling formulas used in Protocol B.
  • Agilent Technologies. (2023). Scale Up with Confidence - Column selection for preparative HPLC. Retrieved from [Link]

    • Relevance: Validates the column loading capacities and flow r
  • University of Valencia. (2013). Mechanisms of retention in HPLC: Hydrophobic Interaction. Retrieved from [Link]

    • Relevance: Explains the "Greasy Tail" effect and the interaction mechanism of long alkyl chains on C18 silica.
  • Relevance: Establishes the baseline protocol for indole-core purification which was adapted here for the 5-octyl deriv

Sources

Application Notes and Protocols for Cross-Coupling Reactions Involving 5-Halo-1H-Indoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 5-Substituted Indoles

The indole scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2][3] Functionalization of the indole ring is a critical strategy for modulating the biological activity of these molecules. Among the various positions on the indole nucleus, the C5 position is of particular strategic importance. Modification at this site can significantly influence the electronic properties and steric profile of the molecule, leading to profound effects on its pharmacological activity.

Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds in modern organic synthesis.[4][5][6][7] These reactions offer a highly efficient and selective means to introduce a wide array of substituents onto the indole core, starting from readily available 5-halo-1H-indoles. This guide provides an in-depth exploration of the key cross-coupling methodologies—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination—as applied to 5-halo-1H-indoles. We will delve into the mechanistic underpinnings of these reactions, discuss critical experimental parameters, and provide detailed, field-proven protocols for their successful implementation in a research and development setting.

The Indole N-H: A Critical Consideration in Cross-Coupling Chemistry

The presence of the N-H proton in the indole ring introduces a layer of complexity to cross-coupling reactions. The indole N-H is weakly acidic (pKa ≈ 17 in DMSO) and can undergo deprotonation under the basic conditions typically employed in these transformations. The resulting indolyl anion can potentially coordinate to the palladium catalyst, leading to catalyst inhibition or undesired side reactions.[8] Furthermore, for certain applications, selective functionalization of the nitrogen atom is desired.

The decision to protect the indole nitrogen is therefore a critical one and depends on the specific reaction, the nature of the coupling partners, and the desired outcome.

To Protect or Not to Protect? A Decision Framework

decision_framework cluster_run start 5-Halo-1H-Indole Substrate decision1 Is N-functionalization desired? start->decision1 protect_N Protect the Indole Nitrogen (e.g., Boc, SEM, Tosyl) decision1->protect_N Yes decision2 Does the reaction tolerate a free N-H? decision1->decision2 No run_reaction Perform Cross-Coupling Reaction protect_N->run_reaction deprotection Deprotection Step run_reaction->deprotection product Final Product deprotection->product decision2->protect_N No unprotected_path Proceed with Unprotected Indole decision2->unprotected_path Yes unprotected_path->run_reaction cluster_run cluster_run unprotected_path->cluster_run Suzuki_Cycle pd0 Pd(0)L_n Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pdi_complex R-Pd(II)L_n(X) (R = Indolyl) oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation pdi_r_rprime R-Pd(II)L_n(R') (R' = Aryl/Vinyl) transmetalation->pdi_r_rprime reductive_elimination Reductive Elimination pdi_r_rprime->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' Product reductive_elimination->product boronic_acid R'-B(OH)₂ boronic_acid->transmetalation base Base (e.g., K₂CO₃) base->transmetalation indole_halide Indole-X indole_halide->oxidative_addition

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling of a 5-halo-1H-indole.

Typical Reaction Conditions

ComponentExampleRoleKey Considerations
Indole Substrate 5-Bromo-1H-indoleAryl halideReactivity order: I > Br > Cl. Chlorides may require more active catalysts. [9]
Boron Reagent Phenylboronic acidOrganometallic nucleophileGenerally stable and commercially available. Boronate esters can also be used.
Palladium Catalyst Pd(dppf)Cl₂Catalyst precursorDppf is a robust ligand for many Suzuki couplings. [10]Other common catalysts include Pd(PPh₃)₄.
Base K₂CO₃, Cs₂CO₃Activates the boron reagentThe choice of base can significantly impact the reaction outcome.
Solvent DME, Toluene, Dioxane/H₂OReaction mediumA mixture of an organic solvent and water often accelerates the reaction. [9]

Protocol: Suzuki-Miyaura Coupling of 5-Bromo-1H-indole with 4-Methoxyphenylboronic Acid

  • Reaction Setup: To a flame-dried Schlenk flask, add 5-bromo-1H-indole (1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.05 mmol, 5 mol%).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add degassed 1,2-dimethoxyethane (DME, 8 mL) and water (2 mL) via syringe.

  • Reaction Execution: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford 5-(4-methoxyphenyl)-1H-indole.

Heck Coupling: Olefination of the Indole Core

The Heck reaction facilitates the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene, creating a new C-C bond. [11]This reaction is particularly useful for introducing vinyl groups at the C5 position of the indole ring, which can serve as versatile handles for further synthetic transformations. [1][12] Catalytic Cycle

Heck_Cycle pd0 Pd(0)L_n Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pdi_complex R-Pd(II)L_n(X) (R = Indolyl) oxidative_addition->pdi_complex migratory_insertion Migratory Insertion pdi_complex->migratory_insertion pdi_alkyl Alkyl-Pd(II) Complex migratory_insertion->pdi_alkyl beta_hydride_elimination β-Hydride Elimination pdi_alkyl->beta_hydride_elimination beta_hydride_elimination->pd0 Catalyst Regeneration product R-Vinyl Product beta_hydride_elimination->product alkene Alkene alkene->migratory_insertion base Base (e.g., Et₃N) base->beta_hydride_elimination + Base indole_halide Indole-X indole_halide->oxidative_addition

Caption: Simplified catalytic cycle for the Heck coupling of a 5-halo-1H-indole.

Protocol: Aqueous Heck Coupling of 5-Iodo-1H-indole with Acrylic Acid [13]

  • Reaction Setup: In a microwave vial, combine 5-iodo-1H-indole (0.1 mmol, 1.0 equiv.), acrylic acid (0.15 mmol, 1.5 equiv.), and sodium carbonate (Na₂CO₃, 0.2 mmol, 2.0 equiv.).

  • Catalyst Preparation: In a separate vial, purge a mixture of sodium tetrachloropalladate(II) (Na₂PdCl₄, 5 mol%) and sulfonated SPhos (12.5 mol%) with nitrogen and stir at room temperature for 15 minutes in a degassed 1:1 mixture of water and acetonitrile (1 mL). [12]3. Reaction Execution: Add the catalyst solution to the vial containing the indole and alkene. Seal the vial and heat the reaction mixture to 80 °C (conventional or microwave heating) for the required time. [12][13]4. Work-up: After cooling to room temperature, dilute the reaction mixture with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. Purify the residue by column chromatography to yield the desired product.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a highly efficient method for the formation of a C(sp²)–C(sp) bond through the coupling of a terminal alkyne with an aryl or vinyl halide. [14][15]This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. [8]The resulting 5-alkynyl-1H-indoles are valuable intermediates in the synthesis of complex molecules and materials.

Catalytic Cycle

Sonogashira_Cycle cluster_cu Copper Co-catalyst pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pdi_complex R-Pd(II)L_n(X) oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation pdi_alkynyl R-Pd(II)L_n(C≡CR') transmetalation->pdi_alkynyl reductive_elimination Reductive Elimination pdi_alkynyl->reductive_elimination reductive_elimination->pd0 Regeneration product R-C≡CR' reductive_elimination->product alkyne R'C≡CH cu_cycle Copper Cycle alkyne->cu_cycle base Base (e.g., Et₃N) base->cu_cycle indole_halide Indole-X indole_halide->oxidative_addition cu_acetylide Cu-C≡CR' cu_cycle->cu_acetylide cu_acetylide->transmetalation

Caption: Simplified catalytic cycle for the Sonogashira coupling of a 5-halo-1H-indole.

Protocol: Sonogashira Coupling of 5-Bromo-1H-indole with Phenylacetylene [16]

  • Reaction Setup: To a Schlenk flask, add 5-bromo-1H-indole (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and copper(I) iodide (CuI, 0.06 mmol, 6 mol%).

  • Reagent Addition: Evacuate and backfill the flask with an inert gas. Add degassed triethylamine (Et₃N, 5 mL) followed by phenylacetylene (1.1 mmol, 1.1 equiv.) via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) until the starting material is consumed, as monitored by TLC.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by flash column chromatography on silica gel to obtain 5-(phenylethynyl)-1H-indole.

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, typically between an aryl halide and an amine. [17][18]This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals. [19]The success of this reaction often hinges on the use of sterically hindered and electron-rich phosphine ligands. [20] Catalytic Cycle

Buchwald_Cycle pd0 Pd(0)L_n Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pdi_complex R-Pd(II)L_n(X) (R = Indolyl) oxidative_addition->pdi_complex amine_coordination Amine Coordination & Deprotonation pdi_complex->amine_coordination pdi_amido R-Pd(II)L_n(NR'R'') Amido Complex amine_coordination->pdi_amido reductive_elimination Reductive Elimination pdi_amido->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-NR'R'' Product reductive_elimination->product amine HNR'R'' amine->amine_coordination base Base (e.g., NaOtBu) base->amine_coordination indole_halide Indole-X indole_halide->oxidative_addition

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination of a 5-halo-1H-indole.

Protocol: Buchwald-Hartwig Amination of 5-Bromo-1H-indole with Morpholine

  • Reaction Setup: In a glovebox, add sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.) to an oven-dried Schlenk tube.

  • Catalyst and Reagent Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., XPhos, 0.08 mmol, 8 mol%), 5-bromo-1H-indole (1.0 mmol, 1.0 equiv.), and morpholine (1.2 mmol, 1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the tube.

  • Reaction Execution: Seal the tube and heat the mixture to 100 °C with stirring. Monitor the reaction's progress by LC-MS.

  • Work-up: After the reaction is complete, cool to room temperature, and quench with a saturated aqueous solution of ammonium chloride. Extract the product into ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield 4-(1H-indol-5-yl)morpholine.

General Experimental Workflow

The following diagram illustrates a typical workflow for setting up, running, and purifying a cross-coupling reaction.

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - 5-Halo-1H-Indole - Coupling Partner - Base setup Assemble Reaction under Inert Atmosphere reagents->setup catalyst Prepare Catalyst System: - Pd Source - Ligand catalyst->setup glassware Oven/Flame-Dry Glassware glassware->setup solvents Add Degassed Solvents setup->solvents heating Heat and Stir for Required Time solvents->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Quench Reaction monitoring->quench Upon Completion extraction Liquid-Liquid Extraction quench->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Column Chromatography concentration->purification characterization Characterize Product (NMR, MS) purification->characterization

Caption: General laboratory workflow for palladium-catalyzed cross-coupling reactions.

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of 5-halo-1H-indoles. The Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions provide reliable and versatile pathways to a vast array of 5-substituted indoles, which are of high value in drug discovery and materials science. A thorough understanding of the reaction mechanisms, careful selection of catalysts, ligands, and reaction conditions, and a considered approach to the management of the indole N-H are paramount to achieving successful outcomes. The protocols and guidelines presented herein offer a solid foundation for researchers to explore the rich chemistry of the indole scaffold.

References

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules. [Link]

  • The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Journal of the American Chemical Society. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. [Link]

  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. [Link]

  • Mild cross-coupling of halo-indoles. Nature Communications. [Link]

  • Indoles in Multicomponent Processes (MCPs). Chemical Reviews. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • Synthesis of 2-Substituted Indoles and Indolines via Suzuki−Miyaura Coupling/5-endo-trig Cyclization Strategies. The Journal of Organic Chemistry. [Link]

  • Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews. [Link]

  • Heck Diversification of Indole-Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo-tryptophans and Halo-tryptophans in Natural Product Derivatives. Chemistry – A European Journal. [Link]

  • Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry. [Link]

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Aqueous microwave-assisted cross-coupling reactions applied to unprotected nucleosides. Beilstein Journal of Organic Chemistry. [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research. [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. [Link]

  • Heck Diversification of Indole-Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo-tryptophans and Halo-tryptophans in Natural Product Derivatives. ResearchGate. [Link]

  • Aluminum-Catalyzed Cross Selective C3–N1′ Coupling Reactions of N-Methoxyindoles with Indoles. Molecules. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Accounts of Chemical Research. [Link]

  • Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ChemCatChem. [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. [Link]

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  • A domino amidation route to indolines and indoles: rapid syntheses of anhydrolycorinone, hippadine, oxoassoanine, and pratosine. Organic Letters. [Link]

  • Sonogashira cross-coupling reaction of 5-bromoindole 15 with... ResearchGate. [Link]

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  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Microwave-assisted C–C bond forming cross-coupling reactions: an overview. Chemical Society Reviews. [Link]

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Application Note: Synthesis and Anticancer Screening of 5-Octyl-1H-Indole Derivatives

[1][2]

Executive Summary & Rationale

The indole scaffold represents a "privileged structure" in oncology, serving as the core pharmacophore for therapeutics ranging from vinca alkaloids to kinase inhibitors (e.g., Sunitinib). While C3 and N1 substitutions are widely explored, modulation of the C5 position with lipophilic chains—such as the 5-octyl moiety—is a critical strategy for enhancing membrane permeability and targeting hydrophobic pockets in enzymes like tubulin or tyrosine kinases.

This guide details a robust, field-proven workflow for:

  • Core Synthesis: Constructing the 5-octyl-1H-indole scaffold via Sonogashira coupling and hydrogenation.

  • Library Expansion: Functionalizing the C3 position to generate a library of Schiff base derivatives (hydrazones), a class known for high anticancer potency.

  • Biological Validation: A standardized MTT assay protocol for screening cytotoxicity against solid tumor cell lines (e.g., MCF-7, A549).

Chemical Synthesis Protocols

Retrosynthetic Strategy

Direct alkylation of indole at C5 is chemically inefficient due to poor regioselectivity (C3 preference). The authoritative route utilizes a Palladium-catalyzed Sonogashira cross-coupling of 5-bromoindole with 1-octyne, followed by catalytic reduction. This ensures 100% regiocontrol.

Pathway Visualization

The following diagram outlines the synthesis of the core scaffold and its subsequent derivatization.

GStart5-Bromoindole(Precursor)InterIntermediate:5-(oct-1-ynyl)-1H-indoleStart->InterSonogashira CouplingPd(PPh3)2Cl2, CuI, Et3NOctyne1-OctyneOctyne->InterCoreCore Scaffold:5-Octyl-1H-indoleInter->CoreHydrogenationH2, Pd/C, MeOHAldehyde5-Octyl-1H-indole-3-carbaldehydeCore->AldehydeVilsmeier-HaackPOCl3, DMFLibraryTarget Library:C3-Hydrazone DerivativesAldehyde->LibraryCondensationR-NHNH2, EtOH, cat. AcOH

Figure 1: Step-wise synthetic pathway from 5-bromoindole to C3-functionalized 5-octylindole derivatives.

Protocol A: Synthesis of 5-Octyl-1H-Indole (The Core)
Step 1: Sonogashira Coupling

Objective: Install the C8 carbon chain via an alkyne linker.

  • Reagents: 5-Bromoindole (1.0 eq), 1-Octyne (1.2 eq), Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 eq), Copper(I) iodide (CuI, 0.03 eq), Triethylamine (Et₃N, 3.0 eq), anhydrous DMF.

  • Procedure:

    • Charge a flame-dried Schlenk flask with 5-bromoindole (e.g., 5.0 mmol, 980 mg), Pd(PPh₃)₂Cl₂ (175 mg), and CuI (28 mg) under Argon atmosphere.

    • Add anhydrous DMF (20 mL) and Et₃N (2.1 mL). Degas the solution by bubbling Argon for 10 mins.

    • Add 1-octyne (0.88 mL) dropwise via syringe.

    • Heat the reaction mixture to 60°C for 6–8 hours . Monitor by TLC (Hexane/EtOAc 8:2). The product (alkyne intermediate) will appear as a fluorescent spot with higher R_f than the starting material.

    • Workup: Cool to RT, dilute with ethyl acetate (50 mL), and wash with water (3 x 30 mL) and brine. Dry over Na₂SO₄ and concentrate.

    • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexane).

    • Yield Expectation: 85–92%.

Step 2: Catalytic Hydrogenation

Objective: Reduce the alkyne to the alkyl chain without reducing the indole double bond (C2=C3).

  • Reagents: 5-(oct-1-ynyl)-1H-indole (from Step 1), 10% Pd/C (10 wt%), Methanol.

  • Procedure:

    • Dissolve the alkyne intermediate in Methanol (0.1 M concentration).

    • Add 10% Pd/C carefully under inert atmosphere.

    • Stir under a hydrogen balloon (1 atm) at room temperature for 12 hours. Note: High pressure is unnecessary and risks reducing the indole ring.

    • Filter through a Celite pad to remove the catalyst. Wash with MeOH.

    • Concentrate to obtain 5-octyl-1H-indole as a waxy solid or oil.

    • Validation: ¹H NMR should show the disappearance of alkyne protons and the appearance of the octyl alkyl multiplets (0.8–2.6 ppm).

Protocol B: Library Derivatization (C3-Functionalization)

To create active anticancer agents, we functionalize the C3 position. Schiff bases (hydrazones) are chosen for their ability to chelate metals and interact with the active sites of kinases.

Step 1: Vilsmeier-Haack Formylation
  • Cool anhydrous DMF (3.0 eq) to 0°C. Add POCl₃ (1.2 eq) dropwise. Stir for 30 min to form the Vilsmeier reagent (white precipitate/suspension).

  • Add a solution of 5-octyl-1H-indole (1.0 eq) in DMF dropwise.

  • Warm to RT and stir for 2 hours (conversion to iminium salt).

  • Quench with ice-water and basify with 20% NaOH to pH 9. The aldehyde precipitates.

  • Filter and recrystallize from ethanol to yield 5-octyl-1H-indole-3-carbaldehyde .

Step 2: Schiff Base Condensation (General Procedure)
  • Dissolve 5-octyl-1H-indole-3-carbaldehyde (1.0 mmol) in Ethanol (10 mL).

  • Add the appropriate hydrazide (e.g., Phenylacetic hydrazide, Isonicotinic hydrazide) (1.0 mmol).

  • Add catalytic Glacial Acetic Acid (2-3 drops).

  • Reflux for 4–6 hours.

  • Cool to RT. The hydrazone derivative usually precipitates. Filter and wash with cold ethanol.

Anticancer Screening Protocol (In Vitro)

Experimental Logic

The MTT assay measures metabolic activity as an indicator of cell viability. The lipophilic 5-octyl chain requires careful solubilization to prevent precipitation in the aqueous cell media, which would cause false positives (crystals scattering light).

Screening Workflow Diagram

MTTPrepCompound Preparation(10 mM Stock in DMSO)SeedingCell Seeding(96-well plate, 5k cells/well)Prep->Seeding Dilute in MediaTreatTreatment (24-72h)Serial Dilutions (0.1 - 100 µM)Seeding->Treat Adherence (24h)MTT_AddMTT Addition(0.5 mg/mL, 4h Incubation)Treat->MTT_AddSolubFormazan Solubilization(DMSO, 150 µL)MTT_Add->Solub Remove MediaReadData Readout(Absorbance @ 570 nm)Solub->Read

Figure 2: Standardized MTT Assay Workflow for Lipophilic Indole Derivatives.

Detailed Protocol

Materials:

  • Cell Lines: MCF-7 (Breast), A549 (Lung), HeLa (Cervical).

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.

  • Positive Control: Doxorubicin or Cisplatin.

Step-by-Step Procedure:

  • Stock Solution: Dissolve derivatives in 100% DMSO to make a 10 mM stock. Critical: Ensure complete dissolution by sonication. 5-octyl derivatives are hydrophobic.

  • Seeding: Seed cancer cells (5,000–10,000 cells/well) in 96-well plates containing 100 µL DMEM/RPMI media + 10% FBS. Incubate for 24h at 37°C/5% CO₂ to allow attachment.

  • Treatment:

    • Prepare serial dilutions in culture media. Final DMSO concentration must be < 0.5% to avoid solvent toxicity.

    • Test concentrations: 0.1, 1, 5, 10, 25, 50, 100 µM.

    • Incubate cells with compounds for 48 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3–4 hours. Viable cells convert yellow MTT to purple formazan crystals.

  • Solubilization & Measurement:

    • Carefully aspirate the media (do not disturb crystals).

    • Add 100–150 µL of DMSO to dissolve formazan. Shake plate for 10 mins.

    • Measure absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate % Cell Viability: (Abs_sample / Abs_control) * 100.

    • Determine IC₅₀ using non-linear regression (GraphPad Prism or similar).

Data Presentation & Validation

Expected Results Table

When reporting your data, structure it as follows to allow direct comparison of SAR (Structure-Activity Relationship).

Compound IDR (Hydrazone substituent)MCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)Normal Cells (HEK293) IC₅₀Selectivity Index (SI)
5-Oct-Ind (Core) None (Parent)> 50> 50> 100N/A
Deriv-A Phenyl12.5 ± 1.215.3 ± 2.0> 100> 8.0
Deriv-B 4-Cl-Phenyl5.2 ± 0.58.1 ± 0.985.016.3
Deriv-C 4-OH-Phenyl22.1 ± 1.830.5 ± 3.1> 100> 4.5
Doxorubicin (Control)0.5 ± 0.10.8 ± 0.25.010.0

Interpretation: The 5-octyl chain provides membrane permeability, but the C3-hydrazone moiety (specifically with electron-withdrawing groups like Cl) drives the potency. High SI indicates safety against normal cells.

References

  • Sonogashira Coupling of Indoles

    • Title: Sonogashira cross-coupling reaction of 5-bromoindole with phenylacetylene.[1]

    • Source: ResearchG
    • URL:[Link]

  • Anticancer Activity of Indole Derivatives

    • Title: Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells.[2]

    • Source: ACS Omega (2022).
    • URL:[Link]

  • General MTT Assay Protocol

    • Title: Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid Deriv
    • Source: PubMed Central (PMC).
    • URL:[Link]

  • Indole Scaffold Review

    • Title: Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights.[3]

    • Source: MDPI (Pharmaceuticals).
    • URL:[Link][4]

Application Note: Strategic Utilization of 5-Octyl-1H-indole in 5-HT Receptor Agonist Development

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and pharmacologists. It details the strategic utility of 5-octyl-1H-indole as a critical building block for probing hydrophobic pockets within serotonin (5-HT) receptors, specifically for the synthesis of lipophilic tryptamine-based agonists.

Executive Summary & Scientific Rationale

In the development of 5-HT receptor agonists (particularly for 5-HT


, 5-HT

, 5-HT

, and 5-HT

subtypes), the indole 5-position is a pivotal "anchor point" for Structure-Activity Relationship (SAR) optimization. While marketed triptans (e.g., Sumatriptan) utilize polar sulfonamide groups at this position to enhance solubility and metabolic stability, lipophilic probes are essential for mapping the deep hydrophobic crevices of the orthosteric binding site.

5-octyl-1H-indole serves as a specialized intermediate for synthesizing 5-octyltryptamine (5-OT) and its N-alkylated derivatives. The introduction of the C8-alkyl chain achieves three specific medicinal chemistry objectives:

  • Hydrophobic Pocket Mapping: Probing the steric tolerance of the receptor's transmembrane domain (TM5/TM6 interface).

  • Membrane Partitioning: Increasing the lipid residence time of the agonist, potentially altering receptor association rates (

    
    ) via the membrane bilayer pathway.
    
  • Selectivity Profiling: Differentiating between 5-HT subtypes that possess varying capacities for bulky 5-substituents (e.g., 5-HT

    
     often tolerates larger lipophiles than 5-HT
    
    
    
    ).

Chemical Synthesis Protocol

The conversion of 5-octyl-1H-indole to a bioactive tryptamine agonist is best achieved via the Speeter-Anthony protocol . This method is preferred over the Vilsmeier-Haack/Nitroalkene route for alkyl-indoles due to milder conditions and preservation of the lipophilic side chain.

Workflow Diagram: The Speeter-Anthony Route

G Start 5-Octyl-1H-indole (Precursor) Step1 Acylation (Oxalyl Chloride) Start->Step1 0°C, Et2O Inter1 Indole-3-glyoxalyl chloride Step1->Inter1 Step2 Amidation (Dimethylamine) Inter1->Step2 in situ Inter2 Indole-3-glyoxalamide Step2->Inter2 Step3 Reduction (LiAlH4) Inter2->Step3 THF, Reflux Product 5-Octyl-N,N-dimethyltryptamine (5-HT Agonist) Step3->Product

Figure 1: The Speeter-Anthony synthesis pathway for converting 5-octylindole into a functional 5-HT agonist.

Detailed Protocol Steps

Reagents Required:

  • 5-octyl-1H-indole (1.0 eq)[1]

  • Oxalyl chloride (1.2 eq)

  • Dimethylamine (excess, 40% aq. or in THF) or Ammonia (for primary amine)

  • Lithium Aluminum Hydride (LiAlH

    
    , 3.0 eq)
    
  • Solvents: Anhydrous Diethyl Ether (Et

    
    O), Anhydrous THF.
    
Step 1: Formation of the Glyoxalyl Chloride
  • Dissolve 5-octyl-1H-indole (e.g., 1.0 g) in anhydrous Et

    
    O (20 mL) under an argon atmosphere.
    
  • Cool the solution to 0°C in an ice bath.

  • Add oxalyl chloride dropwise over 15 minutes. Caution: Gas evolution (HCl).

  • Observation: A precipitate (the glyoxalyl chloride intermediate) typically forms immediately.

  • Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

Step 2: Amidation (Formation of the Glyoxalamide)
  • Cool the reaction mixture back to 0°C.

  • Add the amine source (e.g., dimethylamine in THF) slowly. Use a large excess to quench unreacted oxalyl chloride and drive the reaction.

  • Stir for 1 hour.

  • Workup: Quench with water, extract with EtOAc, wash with brine, and dry over Na

    
    SO
    
    
    
    . Concentrate to yield the crude 5-octyl-indole-3-glyoxalamide .
    • Note: This intermediate is stable and can be purified by recrystallization if necessary, but is often used crude.

Step 3: Reduction to the Tryptamine
  • Suspend LiAlH

    
      (3 eq) in anhydrous THF under argon.
    
  • Dissolve the glyoxalamide from Step 2 in THF and add dropwise to the LiAlH

    
     suspension at a rate that maintains a gentle reflux.
    
  • Reflux the mixture for 4–6 hours.

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (1x volume of LAH mass), then 15% NaOH (1x), then water (3x).

  • Filter off the aluminum salts.

  • Concentrate the filtrate. Purify the final 5-octyl-N,N-dimethyltryptamine via column chromatography (Silica gel, DCM:MeOH:NH

    
    OH).
    

Application Data & SAR Logic

Why 5-Octyl? (The Hydrophobic Probe)

The 5-position of the indole ring corresponds to the position of the hydroxyl group in serotonin (5-HT). While 5-OH and 5-OMe provide hydrogen bonding capability, 5-alkyl groups test the hydrophobic tolerance of the receptor pocket.

Compound5-SubstituentLogP (Calc)5-HT

Affinity (

)
5-HT

Affinity (

)
Primary Use
Serotonin-OH0.2~1 nM~2 nMEndogenous Agonist
5-CT-CONH

0.50.3 nM1.5 nMNon-selective Agonist
5-Butyltryptamine-C

H

3.1<10 nM<10 nMHydrophobic Agonist
5-Octyltryptamine -C

H

~5.2 Variable Probe Lipophilic Anchor

Interpretation:

  • Affinity Cliff: As the alkyl chain extends beyond butyl (C4) to octyl (C8), affinity for 5-HT

    
     typically decreases due to steric clash in the orthosteric site.
    
  • Selectivity Window: However, certain subtypes (like 5-HT

    
     ) or specific mutant receptors used in structural biology may tolerate the C8 chain, making 5-octyltryptamine a powerful tool for demonstrating selectivity or for covalent labeling studies  (if the octyl chain is functionalized).
    
Receptor Interaction Logic

SAR Receptor 5-HT Receptor Binding Pocket IndoleCore Indole Scaffold (Aromatic Interaction) Receptor->IndoleCore Pi-Pi Stacking AmineSideChain Ethylamine Side Chain (Ionic Bond with Asp3.32) Receptor->AmineSideChain Salt Bridge Pos5 5-Position Substituent IndoleCore->Pos5 OctylEffect 5-Octyl Group (C8) Probes Deep Hydrophobic Pocket Pos5->OctylEffect OctylEffect->Receptor Steric Probe Outcome Selectivity Filter: Excludes receptors with steric constriction at TM5 OctylEffect->Outcome

Figure 2: Structure-Activity Relationship (SAR) logic for 5-octyl substitution.

Safety & Handling

  • 5-octyl-1H-indole: Generally stable solid. Store at 2-8°C.[2]

  • Oxalyl Chloride: Highly toxic and corrosive. Must be used in a fume hood. Generates CO and HCl gas.

  • LiAlH

    
    :  Pyrophoric. Reacts violently with water. Use strictly anhydrous conditions.
    

References

  • Glennon, R. A., et al. (1994). 5-Alkyltryptamine derivatives as highly selective and potent 5-HT1D receptor agonists. Journal of Medicinal Chemistry.[3]

  • Speeter, M. E., & Anthony, W. C. (1954). The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines. Journal of the American Chemical Society.

  • Boess, F. G., & Martin, I. L. (1994). Molecular biology of 5-HT receptors.[4][5] Neuropharmacology.[3][5][6][7][8][9] (Context on receptor subtypes and binding pockets).

  • BLD Pharm. (2023). Product Data: 5-Octyl-1H-indole.[1][2][10][11] (Commercial availability confirmation).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Octyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-octyl-1H-indole. This guide is designed for researchers, chemists, and drug development professionals who are working with this valuable indole derivative. 5-substituted indoles are crucial building blocks in the development of pharmaceuticals, particularly for targets like serotonin receptors.[1] This document provides in-depth troubleshooting advice and optimized protocols to help you overcome common challenges and improve the yield and purity of your synthesis. The primary focus will be on the Fischer indole synthesis, a classic and widely used method for preparing indole scaffolds.[2][3]

Foundational Protocol: Fischer Indole Synthesis of 5-Octyl-1H-indole

The Fischer indole synthesis is a robust reaction that converts an arylhydrazine and a ketone or aldehyde into an indole using an acid catalyst.[4][5] The reaction proceeds by forming a phenylhydrazone, which then undergoes an acid-catalyzed[5][5]-sigmatropic rearrangement, followed by cyclization and the elimination of ammonia to form the aromatic indole ring.[2][6]

Step-by-Step Baseline Protocol

This protocol outlines a standard procedure for the synthesis, which will serve as a reference for the troubleshooting section.

Reactants:

  • (4-octylphenyl)hydrazine hydrochloride

  • Pyruvic acid (or a suitable ketone/aldehyde equivalent)

  • Acid catalyst (e.g., polyphosphoric acid (PPA), zinc chloride, or p-toluenesulfonic acid)

  • Solvent (e.g., acetic acid, ethanol, or toluene)

Procedure:

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve (4-octylphenyl)hydrazine hydrochloride (1.0 eq) in a suitable solvent like ethanol or acetic acid.

    • Add pyruvic acid (1.1 eq).

    • Stir the mixture at room temperature for 1-2 hours or until thin-layer chromatography (TLC) indicates the complete consumption of the hydrazine. The phenylhydrazone intermediate can be isolated or used directly.[6]

  • Indolization (Cyclization):

    • To the flask containing the phenylhydrazone, add the acid catalyst. Polyphosphoric acid (PPA) is often effective.

    • Heat the reaction mixture to 80-120°C. The optimal temperature is highly dependent on the chosen catalyst and solvent.[7]

    • Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture onto crushed ice or into cold water to quench the reaction and precipitate the crude product.

    • Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until it reaches a pH of 7-8.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure 5-octyl-1H-indole.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Category 1: Low or No Product Yield

Question: My Fischer indole synthesis of 5-octyl-1H-indole resulted in a very low yield or failed completely. What are the most common causes?

Answer: Low yield is the most frequent complaint. The root cause can typically be traced to one of four areas: starting material quality, inefficient hydrazone formation, failed cyclization, or product degradation.

  • Starting Material Integrity:

    • (4-octylphenyl)hydrazine Stability: Phenylhydrazines are susceptible to oxidation, appearing as a dark oil or solid when degraded.[8] Use freshly prepared or purified hydrazine for best results. Store it under an inert atmosphere (nitrogen or argon) and away from light and heat.[8] The use of stabilizers like hexamethylene tetramine has been reported to extend shelf life for unsubstituted phenylhydrazine.[9]

    • Purity of the Carbonyl Compound: Ensure the pyruvic acid or other carbonyl partner is pure. Impurities can lead to unwanted side reactions.

  • Inefficient Hydrazone Formation:

    • Cause: The condensation reaction to form the hydrazone is an equilibrium process. The presence of water can shift the equilibrium back to the starting materials.

    • Solution: While often performed in solvents like acetic acid or ethanol, ensure conditions are anhydrous if you are isolating the hydrazone.[6] Adding a dehydrating agent or using a Dean-Stark apparatus to remove water can drive the reaction forward. The formation of phenylhydrazones is typically rapid and can be monitored easily by TLC.[10]

  • Failed[5][5]-Sigmatropic Rearrangement and Cyclization:

    • Cause: This is the most critical step and is highly dependent on the acid catalyst and temperature. An inappropriate choice of acid or insufficient temperature can stall the reaction. Conversely, excessively harsh conditions can lead to decomposition.[7]

    • Troubleshooting Steps:

      • Verify Catalyst Choice: The choice of acid is crucial.[3] Brønsted acids (HCl, H₂SO₄, p-TsOH) and Lewis acids (ZnCl₂, BF₃·OEt₂) are commonly used.[6][7] For many substrates, polyphosphoric acid (PPA) or Eaton's reagent are highly effective.

      • Optimize Temperature: The reaction often requires elevated temperatures (80-120°C).[5] If you see no product formation, gradually increase the temperature while monitoring the reaction by TLC. Be cautious, as too high a temperature can cause decomposition.

      • Consider Solvent Effects: The solvent can influence the reaction. High-boiling point solvents like toluene or xylene can be used with catalysts like p-TsOH to facilitate water removal. Some modern methods even employ solvent-free conditions.[11]

  • Product Degradation:

    • Cause: Indoles can be sensitive to strongly acidic conditions and high temperatures over prolonged periods, leading to polymerization or other side reactions.

    • Solution: Do not let the reaction run for an excessive amount of time. Once TLC indicates the consumption of the starting material, proceed with the workup. During the workup, ensure rapid and efficient neutralization to avoid prolonged contact of the product with the acid.

Category 2: Complex Reaction Mixture and Purification Issues

Question: My reaction crude shows multiple spots on TLC, making purification difficult. What are the likely side products?

Answer: A complex crude mixture is often due to side reactions or incomplete conversion. Understanding these side products is key to optimizing the reaction.

  • Unreacted Phenylhydrazone: The most common "impurity" is simply unreacted starting material. This indicates that the cyclization conditions (acid strength, temperature) were not sufficient.

  • Isomeric Products: If you use an unsymmetrical ketone instead of pyruvic acid, there is a possibility of forming two different regioisomers, depending on which α-carbon participates in the cyclization. The regioselectivity can sometimes be controlled by the choice of acid catalyst.[2]

  • Amine Cleavage Products: In some cases, particularly with electron-donating groups on the ene-hydrazine intermediate, the N-N bond can cleave, leading to the formation of aniline derivatives (in this case, 4-octylaniline) and other fragments.[12] This is a known failure mode of the Fischer synthesis.[12]

  • Polymerization/Tar Formation: Overheating or extended reaction times in strong acid can cause the indole product to polymerize, resulting in an intractable tar. This is why careful monitoring and temperature control are essential.

Troubleshooting Flowchart for Low Yield

To systematize your troubleshooting process, follow this decision tree:

G start Low Yield or Reaction Failure check_sm Step 1: Verify Starting Materials - Check purity of (4-octylphenyl)hydrazine - Check purity of carbonyl compound start->check_sm sm_ok Are starting materials pure and fresh? check_sm->sm_ok sm_bad Purify or obtain fresh starting materials. Restart synthesis. sm_ok->sm_bad No check_hydrazone Step 2: Check Hydrazone Formation - Monitor by TLC after 1-2 hours at RT. sm_ok->check_hydrazone Yes end_node Yield Improved sm_bad->end_node hydrazone_ok Is hydrazone formation complete? check_hydrazone->hydrazone_ok hydrazone_bad Troubleshoot Hydrazone Step: - Use anhydrous solvent. - Add dehydrating agent. - Slightly warm the reaction. hydrazone_ok->hydrazone_bad No check_cyclization Step 3: Evaluate Cyclization Step - Is the correct catalyst being used? - Is the temperature appropriate? hydrazone_ok->check_cyclization Yes hydrazone_bad->end_node cyclization_ok Is the cyclization proceeding (TLC)? check_cyclization->cyclization_ok cyclization_bad Optimize Cyclization: - Screen different acid catalysts (see Table 1). - Increase temperature incrementally. - Change solvent. cyclization_ok->cyclization_bad No check_workup Step 4: Review Workup & Purification - Was the reaction quenched and neutralized promptly? - Is the product stable on silica gel? cyclization_ok->check_workup Yes cyclization_bad->end_node check_workup->end_node workup_bad Refine Workup: - Ensure rapid quenching and neutralization. - Consider alternative purification (e.g., crystallization).

Caption: A decision tree for troubleshooting low yields.

Optimization Strategies

To move from a low-yielding reaction to a high-yielding one, systematic optimization is key. The most impactful variables are the acid catalyst and the reaction conditions.

Table 1: Comparison of Common Acid Catalysts for Fischer Indole Synthesis
CatalystTypeTypical ConditionsAdvantagesDisadvantages
Zinc Chloride (ZnCl₂)[3] Lewis Acid1-2 eq, Toluene or neat, 120-170°CInexpensive, effective for many substrates.Requires high temperatures, can be harsh. Workup can be difficult.
Polyphosphoric Acid (PPA)[6] Brønsted AcidUsed as solvent, 80-120°CStrong dehydrating agent, often gives high yields.Highly viscous, making stirring and workup challenging.
p-Toluenesulfonic Acid (p-TsOH)[7] Brønsted Acid0.1-1.2 eq, Toluene or EtOH, 80-110°CEasy to handle, relatively mild.May not be strong enough for all substrates.
Acetic Acid (AcOH)[6] Brønsted AcidUsed as solvent, refluxMild, can facilitate both hydrazone formation and cyclization.Often results in lower yields compared to stronger acids.
Eaton's Reagent (P₂O₅/MeSO₃H) SuperacidUsed as solvent, 60-100°CVery powerful, can cyclize difficult substrates at lower temperatures.Corrosive and requires careful handling.

Careful selection of the acid and reaction temperature is necessary to achieve a satisfactory yield.[7] For the synthesis of 5-octyl-1H-indole, starting with a milder catalyst like p-TsOH in toluene with a Dean-Stark trap to remove water is a good optimization strategy. If that fails, moving to a stronger system like PPA would be the next logical step.

Visualizing the Core Mechanism

Understanding the mechanism helps in diagnosing problems. For instance, if the reaction stalls after hydrazone formation, the issue lies in the acid-catalyzed rearrangement or cyclization steps.

fischer_mechanism hydrazine (4-octylphenyl)hydrazine hydrazone Phenylhydrazone Intermediate hydrazine->hydrazone Condensation (+ H⁺, - H₂O) ketone Pyruvic Acid ketone->hydrazone Condensation (+ H⁺, - H₂O) rearrangement [3,3]-Sigmatropic Rearrangement hydrazone->rearrangement + H⁺ cyclization Aromatization & Intramolecular Cyclization rearrangement->cyclization elimination Elimination of Ammonia (NH₃) cyclization->elimination product 5-octyl-1H-indole elimination->product

Caption: Key stages of the Fischer Indole Synthesis mechanism.

By methodically addressing potential failure points from starting materials through to the final workup, you can significantly improve the outcome of your 5-octyl-1H-indole synthesis.

References

  • Fischer Indole Synthesis Mechanism | Organic Chemistry - YouTube . (2021). YouTube. Retrieved from [Link]

  • Fischer Indole Synthesis - Organic Chemistry Portal . (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Fischer indole synthesis in the absence of a solvent - Typeset . (n.d.). SciSpace. Retrieved from [Link]

  • Fischer Indole Synthesis - YouTube . (2021). YouTube. Retrieved from [Link]

  • Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54275-54306. Retrieved from [Link]

  • Reiher, C. A., & Tantillo, D. J. (2011). Why Do Some Fischer Indolizations Fail? The Journal of organic chemistry, 76(8), 2736–2743. Retrieved from [Link]

  • Taber, D. F., & Stachel, S. J. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2575–2583. Retrieved from [Link]

  • Indole synthesis - Organic Chemistry Portal . (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted... - Google Patents. (n.d.). Google Patents.
  • Novel Synthetic Route to 5-Substituted Indoles - Loyola eCommons . (n.d.). Loyola University Chicago. Retrieved from [Link]

  • Process for preparation of 5-substituted indole derivatives - Google Patents. (n.d.). Google Patents.
  • Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives... - MDPI . (2024). MDPI. Retrieved from [Link]

  • Overview of Phenylhydrazine-Based Organic Transformations - ResearchGate . (2025). ResearchGate. Retrieved from [Link]

  • Synthesis of 5-Substituted Indole-2,3-dione - ResearchGate . (n.d.). ResearchGate. Retrieved from [Link]

  • Stabilized phenyl-hydrazine - Google Patents. (n.d.). Google Patents.
  • Studies on the Fischer indole synthesis | Chemical Reviews - ACS Publications . (n.d.). ACS Publications. Retrieved from [Link]

  • SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN... - LOCKSS . (1999). LOCKSS. Retrieved from [Link]

Sources

side reactions in the synthesis of 5-substituted indoles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 5-Substituted Indoles Current Status: Online 🟢 Operator: Senior Application Scientist (Ph.D., Organic Synthesis) Ticket ID: IND-5-SUB-001

Welcome to the Indole Synthesis Troubleshooting Hub.

You are likely here because your reaction mixture has turned into an intractable black tar, your yield is hovering around 15%, or your LC-MS shows a persistent starting material that refuses to cyclize.

Synthesizing 5-substituted indoles is a cornerstone of medicinal chemistry (e.g., Sumatriptan, Melatonin analogs), but the electronic nature of the substituent at the 5-position (derived from the para-position of the starting aniline/hydrazine) drastically alters the reaction kinetics.

This guide moves beyond "add X to Y." We analyze the failure modes of the three dominant methodologies: Fischer , Larock , and Leimgruber-Batcho .

Module 1: The Fischer Indole Synthesis (FIS)

The Workhorse Route Best for: 5-Electron Withdrawing Groups (EWG) and 5-Halogens (with modifications).

The Core Problem: Electronic Drag & The "Tarry Mess"

In the synthesis of 5-substituted indoles, you typically start with a 4-substituted phenylhydrazine .

  • Scenario A (5-Electron Donating, e.g., -OMe): The reaction is fast, often too fast, leading to polymerization (tars).

  • Scenario B (5-Electron Withdrawing, e.g., -NO2, -CN): The reaction stalls. The [3,3]-sigmatropic rearrangement (the rate-determining step) requires electron density in the benzene ring. An EWG at the 5-position deactivates the ring, leaving you with unreacted hydrazone.

Critical Side Reaction: Acid-Catalyzed Polymerization

Symptom: The reaction mixture turns dark brown/black; no precipitate forms upon cooling; NMR shows broad aliphatic peaks (oligomers). Cause: Strong protic acids (


, PPA) protonate the indole product, which is electron-rich. The protonated indole acts as an electrophile, reacting with unprotonated indole to form dimers and trimers.
Troubleshooting Protocol: The "Lewis Acid Switch"

If you are seeing tars with protic acids, switch to the Zinc Chloride (


) Melt  method. 

coordinates to the nitrogen, facilitating the [3,3]-shift without creating a highly acidic medium that destroys the product.

Step-by-Step Protocol (ZnCl2 Method):

  • Preparation: Mix 4-substituted phenylhydrazine (1.0 eq) and the ketone (1.1 eq) in glacial acetic acid. Stir at RT for 30 min to form the hydrazone.

  • Isolation: Evaporate the acetic acid. You must isolate the hydrazone to remove water (water kills the next step).

  • The Melt: Mix the crude hydrazone with anhydrous

    
     (5.0 eq).
    
  • Heating: Heat to 170°C. Observation Check: The melt will bubble vigorously (evolution of

    
    ).
    
  • Completion: Heating is complete when bubbling ceases (usually 10-15 mins).

  • Workup: Cool to 80°C (do not let it solidify completely). Add dilute HCl to dissolve the zinc salts. Extract with EtOAc.[1]

Visualizing the Failure Point

FischerFailure cluster_0 Phase 1: Hydrazone Formation cluster_1 Phase 2: Cyclization (Critical) Start 4-Sub-Phenylhydrazine + Ketone Hydrazone Hydrazone Intermediate Start->Hydrazone - H2O EneHydrazine Ene-Hydrazine Hydrazone->EneHydrazine Tautomerization SigmaShift [3,3]-Sigmatropic Rearrangement EneHydrazine->SigmaShift Rate Determining Step (Slowed by 5-EWG) Indole 5-Substituted Indole SigmaShift->Indole - NH3 SideReaction Polymerization/Tar Indole->SideReaction Excess Protic Acid (H+ attack)

Caption: The Fischer Mechanism. Note the [3,3]-shift is the bottleneck for 5-EWG targets. Excess acid diverts the product to Polymerization.

Module 2: The Larock Indole Synthesis

The Regioselective Route Best for: Sterically crowded indoles or when Fischer fails due to electronics.

The Core Problem: Dehalogenation & Alkyne Issues

This method couples an o-iodoaniline (substituted at the 4-position to yield a 5-substituted indole) with an internal alkyne using Palladium.

Critical Side Reaction: Reductive Dehalogenation

Symptom: You are trying to make 5-bromoindole, but you isolate unsubstituted indole. Cause: If you use a formate source or excessive heating with certain Pd catalysts, the C-Br bond at the 5-position can undergo oxidative addition and subsequent reduction, scrubbing the halogen.

Critical Side Reaction: Alkyne Homocoupling

Symptom: Low yield of indole; presence of an oily byproduct that is not aniline. Cause: The alkyne dimerizes (Glaser-type coupling) instead of inserting into the Pd-Aryl bond. This is common if the alkyne is terminal or if


 is present.
Fix:  Use an excess of alkyne (1.5 - 2.0 eq) and ensure rigorous degassing (Argon sparge).

Optimized Protocol (Larock):

  • Reagents: 4-substituted-2-iodoaniline (1.0 eq), Internal Alkyne (2.0 eq),

    
     (5 mol%), 
    
    
    
    (3.0 eq), LiCl (1.0 eq).
  • Solvent: DMF (degassed).

  • Temperature: 100°C.

  • Note on LiCl: Lithium Chloride is essential. It facilitates the reduction of Pd(II) to Pd(0) and stabilizes the intermediate palladacycle. Without it, yields drop by ~40%.

Module 3: Leimgruber-Batcho Synthesis

The "Enamine" Route Best for: 5-Nitroindoles or acid-sensitive substrates.

The Core Problem: Enamine Instability

This route converts o-nitrotoluene to an indole via an enamine intermediate.[2]

Critical Side Reaction: Oxidative Cleavage of Enamine

Symptom: The deep red enamine forms, but upon standing or workup, it degrades into the starting nitrotoluene or an aldehyde. Cause: The enamine double bond is electron-rich and susceptible to oxidative cleavage by atmospheric oxygen, especially in solution.

Troubleshooting Guide:
  • Do not store the enamine. The condensation of o-nitrotoluene with DMF-DMA (N,N-dimethylformamide dimethyl acetal) should be followed immediately by the reduction step (Zn/AcOH or

    
    /Pd-C).
    
  • "Red Oil" Alert: The enamine is typically a deep red oil/solid. If the red color fades to yellow/brown before reduction, your intermediate has decomposed.

Comparison of Methodologies

FeatureFischer SynthesisLarock SynthesisLeimgruber-Batcho
Precursor 4-Sub-Phenylhydrazine4-Sub-2-Iodoaniline4-Sub-2-Nitrotoluene
Key Failure Polymerization (Tars)Dehalogenation (Loss of 5-sub)Enamine Oxidation
Best For Alkyl/Aryl 5-subsComplex 2,3-substitution5-Nitro/5-EWG indoles
Catalyst Acid (

,

)
Palladium (

)
Base (DMA) then Reductant
5-EWG Effect Stalls Reaction Minimal EffectAccelerates Reaction

FAQ: Quick Troubleshooting

Q: My Fischer reaction yielded a solid that isn't indole. It dissolves in water. What is it? A: It is likely the ammonium salt of the hydrazine or the hydrazone. This means cyclization never occurred.

  • Fix: Your acid was too weak or the temperature too low. If you have a 5-EWG (like Nitro), you must use the High-Temp

    
     method (170°C).
    

Q: I'm getting a 7-substituted isomer instead of 5-substituted. A: This is rare if you start with 4-substituted phenylhydrazine, as the 2 and 6 positions are equivalent. However, if you started with a 3-substituted hydrazine, you will get a mixture of 4- and 6-substituted indoles. Check your starting material purity.

Q: Can I make 5-cyanoindole via Fischer? A: Difficult. The nitrile group is hydrolyzed by strong acids to the amide/acid.

  • Recommendation: Use the Leimgruber-Batcho method starting from 4-cyano-2-nitrotoluene, or the Larock method.

Troubleshooting Decision Tree

Troubleshooting Start Problem Detected Method Which Method? Start->Method Fischer Fischer Synthesis Method->Fischer Larock Larock Synthesis Method->Larock FischerIssue Black Tar? Fischer->FischerIssue TarYes Yes: Polymerization FischerIssue->TarYes Yes TarNo No: Low Conversion FischerIssue->TarNo No SolTar Switch to ZnCl2 Reduce Acid Strength TarYes->SolTar SolConv Increase Temp (>150°C) Check 5-EWG Effect TarNo->SolConv LarockIssue Missing Halogen? Larock->LarockIssue HaloYes Yes: Dehalogenation LarockIssue->HaloYes Yes HaloNo No: Low Yield LarockIssue->HaloNo No SolHalo Lower Temp Change Catalyst HaloYes->SolHalo SolYield Add LiCl Degas Solvents HaloNo->SolYield

Caption: Diagnostic Logic for Indole Synthesis Failures.

References

  • Robinson, B. (1963). "The Fischer Indole Synthesis."[3][4][5][6][7][8][9] Chemical Reviews, 63(4), 373–401. Link

  • Larock, R. C., & Yum, E. K. (1991). "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes."[10] Journal of the American Chemical Society, 113(17), 6689–6690. Link

  • Batcho, A. D., & Leimgruber, W. (1985). "Indoles from 2-nitrotoluenes." Organic Syntheses, 63, 214. Link

  • Hughes, D. L. (1993).[9] "Progress in the Fischer Indole Reaction." Organic Preparations and Procedures International, 25(6), 607-632. Link

  • Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

Sources

Technical Support Center: Purification of Long-Chain Alkylindoles

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for researchers handling long-chain alkylindoles. It prioritizes experimental rigor, causality, and actionable troubleshooting.

Core Technical Overview

Long-chain alkylindoles (e.g.,


 to 

substituted indoles) present a unique "Janus-faced" challenge in purification. You are fighting two opposing physical properties:
  • The Indole Core: Electron-rich, acid-sensitive, and prone to oxidative polymerization (forming diindolylmethanes or trimmers).

  • The Alkyl Chain: Adds significant lipophilicity, rendering the molecule waxy ("greasy"), difficult to crystallize, and prone to co-elution with starting alkyl halides.

This guide provides self-validating protocols to navigate these conflicting properties.

Decision Matrix: Purification Workflow

Before selecting a method, assess the crude material's physical state and stability. Use the logic flow below to determine the optimal purification route.

PurificationWorkflow Start Crude Reaction Mixture StateCheck Physical State? Start->StateCheck Solid Solid / Semi-Solid StateCheck->Solid Oil Viscous Oil / Gum StateCheck->Oil Recryst Recrystallization (Solvent Switch) Solid->Recryst TLC TLC Analysis (Check Stability) Oil->TLC Trituration Cold Trituration (-20°C Pentane) Oil->Trituration If very greasy Decomp Streaking/Red Spot on Silica? TLC->Decomp Yes Stable Stable Spot TLC->Stable No BufferedColumn Buffered Chromatography (1% Et3N + Silica) Decomp->BufferedColumn StdColumn Flash Chromatography (Hex/EtOAc) Stable->StdColumn Trituration->Recryst If solidifies

Figure 1: Decision tree for selecting purification methods based on physical state and silica compatibility.

Troubleshooting & Protocols

Issue 1: "My product turns red/brown on the column and streaks."

Diagnosis: Acid-catalyzed decomposition. Silica gel is slightly acidic (pH 6.0–6.5). Electron-rich alkylindoles can undergo protonation at C3, leading to dimerization or polymerization. The appearance of a red band that does not move (or streaks) indicates oxidative degradation.

The Fix: The "Buffered Silica" Protocol You must neutralize the acidic sites on the silica gel before the compound touches them.

Protocol:

  • Slurry Preparation: Prepare your silica slurry using your starting mobile phase (e.g., 100% Hexanes).

  • The Deactivation Step: Add 1% v/v Triethylamine (Et

    
    N)  to the slurry. Swirl well.
    
  • Packing: Pour the column. Flush with 2–3 column volumes (CV) of the mobile phase containing 1% Et

    
    N.
    
  • Elution: Run your gradient without Et

    
    N in the subsequent solvent bottles, or maintain 0.5% if the compound is extremely labile. The initial wash is usually sufficient to protect the column bed.
    

Expert Insight: Do not simply add Et


N to your sample. The entire stationary phase must be buffered. If you only add it to the sample, the compound will eventually hit un-buffered acidic silica further down the column.
Issue 2: "I cannot separate the unreacted alkyl halide from my product."

Diagnosis: Lipophilic Co-elution. Long-chain alkyl halides (e.g., 1-bromododecane) and N-alkylindoles have nearly identical


 values in standard non-polar solvents (Hexane/DCM) because the alkyl chain dominates the interaction with the stationary phase.

The Fix: Orthogonal Selectivity or Chemical Scavenging Option A: Chemical Scavenging (Preferred) Convert the unreacted alkyl halide into a highly polar species that will stick to the baseline.

  • Add 0.5 equivalents (relative to remaining halide) of a nucleophilic amine (e.g., N,N-dimethylethylenediamine) or a thiol to the crude mixture.

  • Stir at mild heat (40°C) for 1 hour.

  • The alkyl halide becomes an ammonium or sulfonium salt.

  • Perform a short silica plug filtration. The salt stays on top; your indole elutes freely.

Option B: Stationary Phase Switch Switch from Silica (polar interaction) to C18 Reverse Phase or Phenyl-Hexyl .

  • Why: In reverse phase, separation is driven strictly by hydrophobicity. The indole ring interacts differently with the C18 chains than the simple alkyl halide, often providing the necessary resolution (alpha value > 1.2).

Issue 3: "The product oils out and won't crystallize."

Diagnosis: Entropy of long alkyl chains. The flexible alkyl chains prevent efficient packing into a crystal lattice.

The Fix: The "Cold Trituration" Technique Instead of traditional recrystallization (heat -> cool), use solubility differential at extreme cold.

Protocol:

  • Dissolve the crude oil in a minimum amount of Pentane or Hexane (just enough to make it mobile).

  • Cool the solution to -78°C (Dry ice/Acetone) or -20°C (Freezer).

  • Scratch the side of the flask with a glass rod to induce nucleation.

  • If it remains an oil, add a "seed" solvent: Methanol (dropwise). Long-chain alkylindoles are often insoluble in cold methanol.

  • Filtration: You must filter cold. Use a jacketed funnel or wrap the funnel in dry ice/foil. If the solution warms up, the precipitate will melt back into an oil.

Quantitative Solubility Data for Long-Chain Indoles (General Trends)

Solvent25°C Solubility-20°C SolubilityRole in Purification
Hexanes HighModerate/HighSolvent (Good for loading)
Methanol Low/ModerateVery LowAnti-solvent (Induces precipitation)
DCM Very HighHighDo not use for crystallization
Acetonitrile ModerateLowExcellent for recrystallization of waxy solids

Frequently Asked Questions (FAQ)

Q: Can I use Alumina instead of Silica? A: Yes. Neutral Alumina (Activity Grade III) is an excellent alternative for acid-sensitive indoles. It is less acidic than silica and often prevents the "red band" formation without needing Triethylamine. However, it typically offers lower resolution than flash silica.

Q: My NMR shows clean product, but the color is pink. Is it impure? A: Likely yes, but trace amounts. Indoles are notoriously "color-sensitive." Trace oxidation products (quinoidal species) have high extinction coefficients, meaning even <0.1% impurity can color the entire batch pink. If the NMR is clean (>95%), a simple activated charcoal filtration (in warm ethanol or hexane) can often remove the color.

Q: How do I store these compounds long-term? A: Oxidation is the enemy. Store under an inert atmosphere (Argon/Nitrogen) in the dark at -20°C. Long-chain alkylindoles can slowly auto-oxidize at the C3 position if left exposed to air and light.

References

  • General Synthesis and Stability: Zhang, B., et al. (2023). "General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4 + 1] Annulative Double C–H Functionalization." Journal of the American Chemical Society.[1] [2]

  • Chromatography of Sensitive Heterocycles: Pan, X., et al. (2022). "2-Alkylation of 3-Alkyindoles With Unactivated Alkenes." Frontiers in Chemistry.

  • Silica Gel Interactions: "Chromatography: The Solid Phase." University of Rochester, Department of Chemistry.

  • Recrystallization Strategies: "Reagents & Solvents: Solvents for Recrystallization." University of Rochester, Department of Chemistry.

  • Purification of Lipophilic Compounds: "Inline purification in continuous flow synthesis – opportunities and challenges." Beilstein Journal of Organic Chemistry.

Sources

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 5-octyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-octyl-1H-indole. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for the most common synthetic routes. Our aim is to equip you with the necessary insights to navigate the challenges associated with the synthesis of this long-chain alkyl-substituted indole.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing 5-octyl-1H-indole?

A1: There are two main approaches for the synthesis of 5-octyl-1H-indole:

  • Classical Indole Ring Formation: The most notable method in this category is the Fischer indole synthesis . This involves the acid-catalyzed cyclization of a substituted phenylhydrazone, in this case, the phenylhydrazone derived from 4-octylphenylhydrazine and an appropriate carbonyl compound (e.g., acetaldehyde).

  • Post-functionalization of the Indole Core: This strategy involves introducing the octyl group onto a pre-existing indole scaffold. The most effective methods for this are palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura or Negishi coupling, using a 5-haloindole (e.g., 5-bromoindole) as the starting material.

Q2: I am new to indole synthesis. Which method is more suitable for a first attempt at synthesizing 5-octyl-1H-indole?

A2: For researchers with a solid foundation in general organic synthesis, the Fischer indole synthesis is a robust and well-established method.[1][2][3] However, it can be sensitive to reaction conditions and may require careful optimization. For those more familiar with modern cross-coupling chemistry, a palladium-catalyzed approach might offer a more modular and potentially higher-yielding route, although it involves the handling of organometallic reagents.

Q3: What are the expected challenges when introducing a long alkyl chain like an octyl group?

A3: The presence of the long, non-polar octyl chain can influence the reaction in several ways:

  • Solubility: The starting materials and the final product will be significantly more non-polar, which will affect the choice of reaction and purification solvents.

  • Steric Hindrance: While the octyl group is at the 5-position and relatively far from the reactive sites of the indole ring, its overall bulkiness might slightly influence reaction rates in some cases.

  • Purification: The high lipophilicity of 5-octyl-1H-indole can make its separation from non-polar byproducts challenging. Standard purification techniques like column chromatography will need to be optimized with appropriate solvent systems.

Troubleshooting Guide: Fischer Indole Synthesis Route

The Fischer indole synthesis is a powerful tool for constructing the indole nucleus.[1][2][3] The general mechanism involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone to form a hydrazone, which then undergoes a[2][2]-sigmatropic rearrangement and subsequent cyclization to yield the indole.[4]

Fischer_Indole_Synthesis cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Tautomerization & Rearrangement cluster_2 Step 3: Cyclization & Aromatization 4-Octylphenylhydrazine 4-Octylphenylhydrazine Hydrazone Hydrazone 4-Octylphenylhydrazine->Hydrazone + Acetaldehyde (Acid/Base catalysis) Acetaldehyde Acetaldehyde Ene-hydrazine Ene-hydrazine Hydrazone->Ene-hydrazine Tautomerization Di-imine Intermediate Di-imine Intermediate Ene-hydrazine->Di-imine Intermediate [3,3]-Sigmatropic Rearrangement Cyclized Intermediate Cyclized Intermediate Di-imine Intermediate->Cyclized Intermediate Cyclization 5-Octyl-1H-indole 5-Octyl-1H-indole Cyclized Intermediate->5-Octyl-1H-indole -NH3 Aromatization

Figure 1: Workflow for the Fischer Indole Synthesis of 5-octyl-1H-indole.

Q4: My Fischer indole synthesis is giving a low yield of 5-octyl-1H-indole. What could be the issue?

A4: Low yields in the Fischer indole synthesis of 5-octyl-1H-indole can often be attributed to several factors:

  • Sub-optimal Acid Catalyst: The choice of acid catalyst is critical.[3] Common choices include Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃).[4] The electron-donating nature of the octyl group can make the aniline precursor more reactive, and a milder acid might be sufficient.

  • Reaction Temperature and Time: The Fischer indole synthesis is often temperature-sensitive.[1] If the temperature is too low, the reaction may be sluggish. If it's too high, decomposition of the starting materials or product can occur.

  • Side Reactions: The electron-donating octyl group can promote side reactions, such as N-N bond cleavage in the hydrazone intermediate, which competes with the desired cyclization.

  • Purity of Starting Materials: Impurities in the 4-octylphenylhydrazine or the aldehyde can lead to the formation of undesired byproducts.

Troubleshooting Steps:

Problem Potential Cause Suggested Solution
Low Conversion Insufficiently strong acid or low temperature.Screen different acid catalysts (e.g., start with p-toluenesulfonic acid, then try stronger acids like polyphosphoric acid). Gradually increase the reaction temperature in increments of 10°C.
Formation of Dark Tars Reaction temperature is too high, or the acid is too strong.Reduce the reaction temperature. Consider using a milder Lewis acid like ZnCl₂. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Multiple Spots on TLC Presence of side products or unreacted starting material.Optimize the stoichiometry of the reactants. Ensure the purity of the 4-octylphenylhydrazine. For purification, use a non-polar eluent system for column chromatography (e.g., hexane/ethyl acetate gradient).
Experimental Protocol: Fischer Indole Synthesis of 5-octyl-1H-indole (Adapted from a general procedure)

Part A: Synthesis of 4-octylphenylhydrazine

  • Diazotization of 4-octylaniline:

    • Dissolve 4-octylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • Reduction to Hydrazine:

    • In a separate flask, prepare a solution of tin(II) chloride (3.0 eq) in concentrated hydrochloric acid at 0 °C.

    • Slowly add the cold diazonium salt solution to the tin(II) chloride solution, keeping the temperature below 10 °C.

    • After the addition is complete, stir the reaction mixture for 2-3 hours at room temperature.

    • Basify the reaction mixture with a concentrated sodium hydroxide solution until a pH of >10 is reached.

    • Extract the product with diethyl ether or ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-octylphenylhydrazine.

Part B: Synthesis of 5-octyl-1H-indole

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve 4-octylphenylhydrazine (1.0 eq) in ethanol.

    • Add acetaldehyde (1.1 eq) and a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1-2 hours until TLC analysis indicates the consumption of the hydrazine.

  • Cyclization:

    • To the hydrazone solution, add a Lewis acid catalyst such as zinc chloride (1.5 eq).

    • Heat the reaction mixture to reflux (around 80-100 °C) and monitor the progress by TLC.

    • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

    • Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Route

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings, offer a versatile alternative for the synthesis of 5-octyl-1H-indole.[5][6] These methods involve the coupling of a 5-haloindole with an organometallic reagent containing the octyl group.

Cross_Coupling cluster_suzuki Suzuki-Miyaura Coupling cluster_negishi Negishi Coupling 5-Bromoindole_S 5-Bromoindole Product_S 5-Octyl-1H-indole 5-Bromoindole_S->Product_S + Octylboronic Acid (Pd Catalyst, Base) Octylboronic Acid Octylboronic Acid 5-Bromoindole_N 5-Bromoindole Product_N 5-Octyl-1H-indole 5-Bromoindole_N->Product_N + Octylzinc Halide (Pd Catalyst) Octylzinc Halide Octylzinc Halide

Figure 2: Palladium-Catalyzed Cross-Coupling Routes to 5-octyl-1H-indole.

Q5: My Suzuki-Miyaura coupling reaction is not proceeding to completion. What should I check?

A5: Incomplete Suzuki-Miyaura coupling can be due to several factors:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Ensure the reaction is set up under an inert atmosphere.

  • Ineffective Base: The choice of base is crucial for the transmetalation step.[7] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The strength of the base can significantly impact the reaction rate.

  • Poor Quality of Boronic Acid: Boronic acids can dehydrate to form boroxines, which are less reactive. Ensure your octylboronic acid is of high quality.

  • Solvent Choice: The solvent system needs to be able to dissolve both the organic and inorganic components of the reaction. A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is commonly used.

Troubleshooting Steps:

Problem Potential Cause Suggested Solution
No Reaction Inactive catalyst or improper reaction setup.Use a fresh batch of palladium catalyst and ensure all glassware is oven-dried. Purge the reaction vessel with an inert gas before adding reagents.
Low Yield Suboptimal base or solvent system.Screen different bases (e.g., K₂CO₃, K₃PO₄). Vary the solvent ratio (e.g., dioxane:water from 4:1 to 10:1).
Homocoupling of Boronic Acid Presence of oxygen, or side reactions.Thoroughly degas the reaction mixture before heating. Use a slight excess of the 5-bromoindole.
Experimental Protocol: Suzuki-Miyaura Coupling for 5-octyl-1H-indole
  • Reaction Setup:

    • To an oven-dried Schlenk flask, add 5-bromoindole (1.0 eq), octylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add a degassed solvent mixture of dioxane and water (e.g., 4:1 v/v).

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC.

  • Workup and Purification:

    • After the reaction is complete, cool the mixture to room temperature and dilute with water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Purification and Characterization

Q6: How should I purify 5-octyl-1H-indole?

A6: Due to its non-polar nature, 5-octyl-1H-indole is best purified by silica gel column chromatography using a non-polar eluent system.

  • Column Chromatography: A gradient elution starting with 100% hexane and gradually increasing the polarity with ethyl acetate (e.g., from 0% to 5% ethyl acetate in hexane) is recommended. The progress of the separation should be monitored by TLC.

  • Recrystallization: If the product is a solid, recrystallization can be attempted. Given its non-polar nature, a solvent system like hexane or a mixture of hexane and a small amount of a slightly more polar solvent like ethyl acetate or dichloromethane might be effective.[8][9]

Q7: What are the expected spectroscopic data for 5-octyl-1H-indole?

Technique Expected Observations
¹H NMR A broad singlet for the N-H proton (around 8.0 ppm). Aromatic protons on the indole ring (around 6.5-7.5 ppm). Signals for the octyl chain, including a triplet for the terminal methyl group (around 0.9 ppm) and multiplets for the methylene groups.
¹³C NMR Signals for the eight carbons of the indole ring (in the aromatic region, ~100-140 ppm). Signals for the eight carbons of the octyl chain (in the aliphatic region, ~14-35 ppm).
IR Spectroscopy A characteristic N-H stretching band around 3400 cm⁻¹. C-H stretching bands for the aromatic and aliphatic protons (around 3100-2850 cm⁻¹). C=C stretching bands for the aromatic ring (around 1600-1450 cm⁻¹).
Mass Spectrometry The molecular ion peak (M⁺) should be observed at m/z = 229.35.

References

  • Gribble, G. W. (2016). Fischer Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery (pp. 41-100). John Wiley & Sons, Ltd.
  • Hughes, D. L. (1993). The Fischer Indole Synthesis.
  • ChemBK. (2024). 4-octylaniline. Retrieved February 5, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Octylaniline. In NIST Chemistry WebBook. Retrieved February 5, 2026, from [Link]

  • Matsumoto, K., et al. (2003). Fischer indole synthesis in the absence of a solvent.
  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 5, 2026, from [Link]

  • Chen, Y. H., et al. (2017). A Practical Guide to Negishi Cross-Coupling Reactions. Synthesis, 49(14), 3215-3228.
  • National Center for Biotechnology Information. (n.d.). Regioselective C5−H Direct Iodination of Indoles. Retrieved February 5, 2026, from [Link]

  • Organic Syntheses. (n.d.). Procedure 6. Retrieved February 5, 2026, from [Link]

  • de F. F. M. de Almeida, V., et al. (2012). 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Molecules, 17(3), 3093-3133.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved February 5, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved February 5, 2026, from [Link]

  • Organic Syntheses. (2019). Purification of Organic Compounds by Flash Column Chromatography. Retrieved February 5, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 5, 2026, from [Link]

  • Denmark Group. (n.d.). The Negishi Cross-Coupling Reaction. Retrieved February 5, 2026, from [Link]

  • Reddit. (2021). Go-to recrystallization solvent mixtures. Retrieved February 5, 2026, from [Link]

  • Dayrit, F. M., & de Dios, A. C. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. In Recent Advances in Analytical Chemistry. IntechOpen.
  • Wiley-VCH. (n.d.). Supporting Information. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2012). How to isolate the compounds from a plant extract through a column if their polarity is very close? Retrieved February 5, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2017). 1H-NMR (a) and 13C-NMR (b) spectra of diol compound. Retrieved February 5, 2026, from [Link]

  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. MIT Open Access Articles. Retrieved February 5, 2026, from [Link]

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved February 5, 2026, from [Link]

  • UCL Discovery. (2019). Mechanochemical Activation of Zinc and Application to Negishi Cross‐Coupling. Retrieved February 5, 2026, from [Link]

  • Stuvia. (2021). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. Retrieved February 5, 2026, from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • LCGC International. (2018). Eluent Preparation for Hydrophilic Interaction Liquid Chromatography, Part I: Solvent Volumes and Buffer Counterions. Retrieved February 5, 2026, from [Link]

  • Avula, B., et al. (2015). Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. Planta Medica, 81(12/13), 1143-1151.

Sources

Technical Support Center: 5-Octyl-1H-indole Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for researchers working with 5-octyl-1H-indole . It synthesizes organic chemistry principles with practical laboratory protocols to ensure compound integrity.[1]

Executive Summary

5-octyl-1H-indole is a lipophilic indole derivative often used as a scaffold in medicinal chemistry or materials science. Like most electron-rich heterocycles, it is inherently unstable under ambient conditions. The electron-donating nature of the octyl chain at the C5 position increases the electron density of the pyrrole ring, making it more susceptible to electrophilic attack and autoxidation than unsubstituted indole.

This guide addresses the "Pink/Red Shift" phenomenon (oxidative degradation) and provides a self-validating storage protocol.

Module 1: The Degradation Mechanism (The "Why")

Q: Why does my 5-octyl-1H-indole turn from white/off-white to yellow or pink during storage?

A: This is a classic signature of autoxidation , driven by the formation of radical intermediates. The degradation pathway is not random; it follows a specific mechanistic cascade. The indole C3 position is the site of highest electron density.

  • Initiation: Light (UV/Vis) or trace metals generate a radical at C3.

  • Propagation: Reaction with atmospheric oxygen forms a hydroperoxide intermediate (3-hydroperoxy-indolenine).

  • Decomposition: This intermediate rearranges to form oxindole (yellow) or cleaves to form isatin derivatives (orange/red).

  • Dimerization: In acidic environments or high concentrations, these intermediates couple to form indigo-like dimers, resulting in deep red or brown coloration.

Visualization: Oxidation Pathway

The following diagram illustrates the critical failure points where storage conditions must intervene.

IndoleDegradation cluster_prevention Intervention Points Indole 5-Octyl-1H-indole (Active Species) Radical Indolyl Radical (C3 Position) Indole->Radical UV Light / Heat Peroxide 3-Hydroperoxy- indolenine Radical->Peroxide + O2 (Air) Oxindole 5-Octyl-oxindole (Yellow Impurity) Peroxide->Oxindole Rearrangement Isatin 5-Octyl-isatin (Red Impurity) Peroxide->Isatin Oxidative Cleavage Dimer Polymer/Dimer (Brown Tar) Oxindole->Dimer Acid / Time Isatin->Dimer P1 Amber Vials (Block UV) P1->Indole P2 Argon Purge (Remove O2) P2->Radical P3 -20°C Storage (Slow Kinetics) P3->Peroxide

Figure 1: Mechanistic pathway of 5-octyl-1H-indole degradation showing intervention points (green) to prevent oxidation products (red/yellow).

Module 2: Storage Protocol (The "How")

Q: What is the optimal storage configuration to maximize shelf-life?

A: You must treat 5-octyl-1H-indole as a labile lipophile . The octyl chain adds significant hydrophobicity, meaning it will adsorb to plastics and is difficult to re-dissolve if polymerized.

Protocol 5-OCT-STORE:

Parameter Recommendation Scientific Rationale
Temperature -20°C (Standard) Arrhenius equation dictates that lowering temperature from 25°C to -20°C slows oxidation kinetics by ~20-50 fold [1].
Atmosphere Argon (Preferred over N2) Argon is heavier than air and forms a "blanket" over the solid/oil, whereas Nitrogen can mix with air if the seal is imperfect.
Container Amber Glass Vial Blocks UV radiation (290-400 nm) which catalyzes the initial radical formation at the C3 position.
Cap Liner PTFE (Teflon) Avoid rubber septa. The lipophilic octyl chain can leach plasticizers from rubber, contaminating the sample.

| State | Solid/Neat | Store as a dry solid or neat oil. Do not store as a solution in DMSO or Methanol for >1 week, as dissolved O2 accelerates degradation. |

Q: Can I store it in a freezer without a desiccator? A: No. When you remove a cold vial from the freezer, atmospheric moisture condenses on the compound. Water promotes proton-transfer reactions that catalyze dimerization.

  • Correct Procedure: Place the vial in a desiccator inside the freezer. Allow the vial to warm to room temperature before opening to prevent condensation.

Module 3: Troubleshooting & Rescue (The "Fix")

Q: My sample is slightly yellow. Is it ruined? A: Not necessarily. A yellow tint usually indicates <2% conversion to oxindole. However, for sensitive catalysis or biological assays, this impurity can act as a radical scavenger or inhibitor.

Q: How do I purify degraded 5-octyl-1H-indole? A: Because the octyl chain makes the molecule very non-polar, standard "indole purification" methods must be adjusted. The impurities (oxindole/isatin) are significantly more polar than the parent compound.

Rescue Protocol (Flash Chromatography):

  • Stationary Phase: Silica Gel (SiO2).

  • Mobile Phase: Use a gradient of Hexanes:Ethyl Acetate .

    • Start: 100% Hexanes (The lipophilic 5-octylindole will elute early).

    • Ramp: Gradient to 95:5 Hexanes:EtOAc.

    • Elution Order: 5-Octylindole (High Rf) → Oxindole (Medium Rf) → Isatin/Dimers (Low Rf).

  • Validation: Check fractions via TLC. The parent indole will glow blue/purple under UV (254nm) or stain pink/red with Vanillin dip.

Module 4: Analytical Quality Control

Q: How do I validate purity before an experiment?

A: Do not rely solely on color. Use HPLC or NMR. Note that the octyl chain drastically shifts retention times compared to standard indole.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

  • Mobile Phase: High organic content required due to the C8 chain.

    • Isocratic: 80% Acetonitrile / 20% Water (+0.1% Formic Acid).

  • Detection: UV at 280 nm (indole absorption max).

  • Expected Result: 5-octylindole will elute much later than unsubstituted indole. Impurities (oxindoles) will elute earlier (more polar).

QC Decision Tree

Use this logic flow to determine if your sample is fit for use.

QCDecision Start Visual Inspection Color Color Check Start->Color White White / Off-White Color->White Pass Yellow Yellow / Pink Color->Yellow Fail Use PROCEED Use in Experiment White->Use HPLC Run HPLC/TLC Yellow->HPLC Purity Purity > 98%? HPLC->Purity Purity->Use Yes Purify STOP Purify (Silica Column) Purity->Purify No (90-98%) Discard DISCARD (If <80% or Tar) Purity->Discard No (<80%)

Figure 2: Quality Control Decision Tree for assessing 5-octyl-1H-indole viability.

References

  • BenchChem Technical Support. (2025). Prevention of Indole Compound Oxidation During Storage. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: Indole Derivatives. Retrieved from

  • National Institutes of Health (NIH). (2022). Degradation of substituted indoles by an indole-degrading methanogenic consortium. PMC. Retrieved from

  • TCI Chemicals. (2025).[2][3] Safety Data Sheet: 5-Substituted Indoles. Retrieved from

Sources

Technical Support Center: Troubleshooting Regioisomer Formation in Indole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for advanced indole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity in their synthetic routes. The formation of undesired regioisomers is a common and often costly issue, leading to complex purification processes and reduced yields of the target molecule.

This document provides in-depth, mechanism-driven troubleshooting advice for controlling regioisomer formation in several of the most widely employed indole synthesis methodologies. By understanding the underlying principles that govern regioselectivity, you can make informed decisions to optimize your reaction conditions and achieve the desired isomeric purity.

Section 1: The Fischer Indole Synthesis

The Fischer indole synthesis is a robust and versatile method, but it is notoriously prone to regioselectivity issues when unsymmetrical ketones are used.[1] The core of the issue lies in the formation of two possible enamine intermediates, which then undergo a[2][2]-sigmatropic rearrangement to yield different indole regioisomers.[3]

Frequently Asked Questions (FAQs)

Q1: I'm using an unsymmetrical ketone (e.g., 2-butanone) in my Fischer indole synthesis and obtaining a mixture of the 2,3-dimethylindole and the 2-ethylindole. How can I favor the formation of one over the other?

A1: This is a classic regioselectivity challenge in the Fischer synthesis. The outcome is determined by which α-carbon of the ketone participates in the initial enamine formation, leading to the subsequent[2][2]-sigmatropic rearrangement. The control of this step is influenced by both kinetic and thermodynamic factors, which can be manipulated through your choice of acid catalyst and reaction conditions.

  • Mechanism Insight: Under milder acidic conditions, the reaction tends to be under kinetic control, favoring the formation of the more substituted, thermodynamically more stable enamine. This typically leads to the indole product derived from the more substituted α-carbon. Conversely, strongly acidic conditions can promote equilibration of the enamine intermediates, allowing the reaction to proceed under thermodynamic control.[4]

  • Troubleshooting & Optimization:

    • To favor the less substituted indole (e.g., 2-ethylindole from 2-butanone): Employ very strong acid catalysts. Polyphosphoric acid (PPA) or a mixture of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (MeSO₃H) has been shown to significantly favor the formation of the less substituted indole isomer.[4] These conditions facilitate the formation of the less sterically hindered enamine.

    • To favor the more substituted indole (e.g., 2,3-dimethylindole from 2-butanone): Use weaker acid catalysts such as zinc chloride (ZnCl₂), or protic acids like sulfuric acid in ethanol under milder temperature conditions.[1][3] These conditions favor the formation of the more thermodynamically stable, more substituted enamine intermediate.

Q2: My arylhydrazine has a substituent on the benzene ring. How does this affect the regioselectivity of the cyclization?

A2: Substituents on the arylhydrazine ring play a crucial electronic role in directing the[2][2]-sigmatropic rearrangement, which is the key bond-forming step.[5]

  • Mechanism Insight: The[2][2]-sigmatropic rearrangement can be viewed as an intramolecular electrophilic attack of the enamine's alkene on the benzene ring. Therefore, the nucleophilicity of the ortho-carbon atoms of the aniline part of the molecule is critical.[5]

  • Troubleshooting & Optimization:

    • Electron-Donating Groups (EDGs) (-CH₃, -OCH₃): EDGs increase the electron density of the aromatic ring, making it more nucleophilic and accelerating the reaction.[6] If the EDG is at the meta-position, it will activate the ortho and para positions relative to itself. This leads to two possible cyclization pathways, often resulting in a mixture of 4- and 6-substituted indoles. The para-attack (leading to the 6-substituted indole) is generally favored.[5]

    • Electron-Withdrawing Groups (EWGs) (-NO₂, -CN): EWGs decrease the electron density of the ring, hindering the reaction.[6] EWGs can significantly impact the regioselectivity, and in some cases, can disfavor the[2][2]-sigmatropic rearrangement to the point of reaction failure or decomposition.[7] When using a meta-substituted arylhydrazine with an EWG, the selectivity is often poor, yielding mixtures of 4- and 6-substituted indoles.[5]

Data Presentation: Influence of Acid Catalyst on Regioisomer Ratio
KetoneArylhydrazineAcid CatalystMajor IsomerMinor IsomerRatio (Major:Minor)Reference
Ethyl methyl ketonePhenylhydrazineH₂SO₄ in EtOH2,3-Dimethylindole2-EthylindoleExclusive formation[4]
Ethyl methyl ketonePhenylhydrazinePolyphosphoric Acid (PPA)2-Ethylindole2,3-Dimethylindole~1:1[4]
Ethyl methyl ketonePhenylhydrazineP₂O₅ in MeSO₃H2-Ethylindole2,3-Dimethylindole>95:5[4]
Visualization: Fischer Indole Synthesis Regioselectivity Pathway

Fischer_Indole cluster_intermediate Key Intermediates Ketone Unsymmetrical Ketone Hydrazone Hydrazone Ketone->Hydrazone Hydrazine Arylhydrazine Hydrazine->Hydrazone Enamine_A Kinetic Enamine (Less Substituted) Hydrazone->Enamine_A Strong Acid (e.g., PPA) Enamine_B Thermodynamic Enamine (More Substituted) Hydrazone->Enamine_B Weak Acid (e.g., ZnCl₂) Enamine_A->Enamine_B Equilibration Indole_A Regioisomer A Enamine_A->Indole_A Indole_B Regioisomer B Enamine_B->Indole_B [3,3]-Sigmatropic Rearrangement

Caption: Control of regioisomer formation in the Fischer indole synthesis.

Section 2: The Larock Indole Synthesis

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an ortho-iodoaniline with a disubstituted alkyne.[8] When an unsymmetrical alkyne is used, the regioselectivity of the alkyne insertion into the aryl-palladium bond becomes the critical factor determining the final product.[8]

Frequently Asked Questions (FAQs)

Q3: I am using an unsymmetrical alkyne in my Larock indole synthesis and getting a mixture of 2,3-disubstituted indoles. How can I control which alkyne substituent ends up at the C2 position?

A3: The regioselectivity in the Larock indole synthesis is primarily governed by steric and electronic effects during the migratory insertion of the alkyne into the aryl-palladium bond.[8]

  • Mechanism Insight: The generally accepted mechanism involves the syn-insertion of the alkyne into the Pd-C bond of the arylpalladium intermediate. The palladium atom typically adds to the less sterically hindered carbon of the alkyne, while the aryl group adds to the more sterically hindered carbon.[8]

  • Troubleshooting & Optimization:

    • Steric Control: The most significant factor is the relative steric bulk of the two alkyne substituents. The larger group will preferentially be placed at the C3 position of the resulting indole to minimize steric hindrance in the transition state of the migratory insertion step.[9]

    • Electronic Control: While less dominant than sterics, electronic factors can play a role. Electron-withdrawing groups on the alkyne can influence the polarization of the triple bond, but this effect is often secondary to steric considerations.[10]

    • Catalyst System: The choice of palladium catalyst and ligands can also influence regioselectivity. N-heterocyclic carbene (NHC)-palladium complexes have been shown to provide high regioselectivity in the synthesis of 2,3-disubstituted indoles.[9]

Visualization: Larock Indole Synthesis Regioselectivity

Larock_Indole cluster_insertion Migratory Insertion (Regiodetermining Step) Start o-Iodoaniline + Unsymmetrical Alkyne (R_L-C≡C-R_S) (R_L = Large, R_S = Small) Pd_Complex Pd(0) Catalyst Aryl_Pd Aryl-Pd(II)-I Intermediate Start->Aryl_Pd Oxidative Addition Alkyne_Coord Alkyne Coordination Aryl_Pd->Alkyne_Coord Path_A Pathway A (Favored) Pd adds to less hindered C (R_S) Alkyne_Coord->Path_A Path_B Pathway B (Disfavored) Pd adds to more hindered C (R_L) Alkyne_Coord->Path_B Vinylic_Pd_A Vinylic Pd Intermediate A Path_A->Vinylic_Pd_A Vinylic_Pd_B Vinylic Pd Intermediate B Path_B->Vinylic_Pd_B Product_A Major Regioisomer (R_L at C3, R_S at C2) Vinylic_Pd_A->Product_A Reductive Elimination Product_B Minor Regioisomer (R_S at C3, R_L at C2) Vinylic_Pd_B->Product_B Reductive Elimination

Caption: Steric control in the Larock indole synthesis.

Section 3: The Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau synthesis involves the reaction of an α-halo-ketone with an excess of an aniline. While classic, this method is often plagued by harsh reaction conditions and a lack of predictable regioselectivity, especially with substituted anilines.[2]

Frequently Asked Questions (FAQs)

Q4: My Bischler-Möhlau synthesis is giving a complex mixture of products. How can I improve the yield and regioselectivity?

A4: The traditional Bischler-Möhlau synthesis often requires high temperatures and strong acids, which can lead to side reactions and poor regioselectivity. Modern modifications can significantly improve the outcome.

  • Mechanism Insight: The reaction proceeds through the initial N-alkylation of the aniline with the α-halo-ketone to form an α-amino-ketone. This intermediate then undergoes an acid-catalyzed cyclization and dehydration. The regioselectivity is determined by which ortho position of the aniline attacks the ketone carbonyl.

  • Troubleshooting & Optimization:

    • Milder Conditions: Recent advancements have shown that using catalysts like lithium bromide or employing microwave irradiation can lead to milder reaction conditions.[2] Microwave-assisted, solvent-free conditions have been reported to provide good yields of 2-arylindoles.[11]

    • Substituent Effects on Aniline: The electronic nature of substituents on the aniline ring will direct the cyclization. Electron-donating groups will activate the ortho and para positions, influencing which ortho position is more nucleophilic for the cyclization step.

    • Palladium-Catalyzed Alternatives: For the synthesis of 2-arylindoles, palladium-catalyzed cyclizations of phenylglyoxal and anilines can offer a more regioselective alternative to the classical Bischler-Möhlau conditions.[12]

Section 4: Analytical Protocol for Regioisomer Quantification

Accurate determination of the regioisomeric ratio is crucial for optimizing your reaction conditions. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods for this analysis.

Step-by-Step Protocol: Quantification of Indole Regioisomers by HPLC
  • Sample Preparation:

    • Carefully take an aliquot of the crude reaction mixture.

    • Quench the reaction if necessary (e.g., by adding a saturated aqueous solution of sodium bicarbonate for acid-catalyzed reactions).[1]

    • Extract the organic components with a suitable solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Dissolve a known mass of the crude residue in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).

  • HPLC Method Development:

    • Column: A C18 reverse-phase column is typically a good starting point.

    • Mobile Phase: A gradient elution using water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is common. Start with a shallow gradient (e.g., 5% to 95% acetonitrile over 20-30 minutes) to ensure separation of the isomers.

    • Detection: Use a UV detector set at a wavelength where both isomers have strong absorbance (e.g., 220 nm or 280 nm for the indole chromophore).

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Temperature: Maintain a constant column temperature (e.g., 30 °C) for reproducibility.

  • Analysis and Quantification:

    • Inject the prepared sample.

    • Identify the peaks corresponding to the two regioisomers (retention times will likely be different). If standards are available, confirm peak identities by injecting them individually. If not, isolation and characterization by NMR will be necessary for definitive assignment.

    • Integrate the area under each peak.

    • The regioisomeric ratio is calculated from the relative peak areas. Note: This assumes that the two isomers have similar molar absorptivity at the detection wavelength. For highly accurate quantification, determination of the relative response factor using purified standards is recommended.

References

  • Hughes, D. L. (1993). Regioselective Fischer Indole Route to 3-Unsubstituted Indoles. The Journal of Organic Chemistry, 58(25), 7134–7139. [Link]

  • Organic Chemistry Portal. (n.d.). Indole synthesis. Retrieved February 5, 2026, from [Link]

  • Wikipedia. (n.d.). Larock indole synthesis. Retrieved February 5, 2026, from [Link]

  • Sridharan, V., Perumal, S., Avendaño, C., & Menéndez, J. C. (2006). Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. Synlett, 2006(1), 91-95. [Link]

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920. [Link]

  • Nakka, M., & Fagnou, K. (2010). Regioselective Synthesis of 2,3-Disubstituted Indoles via Palladium-Catalyzed Annulation of Internal Alkynes. Angewandte Chemie International Edition, 49(11), 2011-2014. [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911. [Link]

  • Taber, D. F., & Tirunahari, P. K. (2011). The Borsche-Drechsel cyclization for the synthesis of tetrahydrocarbazoles. The Journal of Organic Chemistry, 76(1), 334-337. [Link]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 5-Octyl-1H-Indole

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 5-OCT-IND-SC-001 Status: Active Support Level: Tier 3 (Process Chemistry & Scale-Up) Assigned Specialist: Senior Application Scientist, Process Development Group

Executive Summary & Route Selection

User Query: "We are moving from gram-scale to kilogram-scale production of 5-octyl-1H-indole. Our current Fisher Indole synthesis is producing varying yields and high tar content. What is the recommended protocol for reproducible bulk synthesis?"

Technical Response: While the Fisher Indole synthesis is cost-effective for commoditized indoles, it often fails in scale-up for 5-alkyl derivatives due to regioselectivity issues and difficult purification of the hydrazine intermediate.

For high-purity bulk production (>1 kg) of 5-octyl-1H-indole , we recommend the Sonogashira Coupling – Hydrogenation Protocol . This two-step sequence utilizes commercially available 5-bromoindole and 1-octyne. It offers superior atom economy, easier purification (crystallization vs. chromatography), and safer thermal profiles than the hydrazine-based Fisher route.

The Recommended Pathway[1]
  • C–C Bond Formation: Sonogashira coupling of 5-bromoindole with 1-octyne to form 5-(oct-1-ynyl)-1H-indole.

  • Saturation: Catalytic hydrogenation to reduce the alkyne to the octyl chain without reducing the indole core.

Interactive Troubleshooting Guide (Q&A)

Phase 1: The Sonogashira Coupling (C–C Bond Formation)

Q1: "My reaction mixture turns black almost immediately, and conversion is stalled at <50%. What is happening?"

Diagnosis: This is a classic symptom of Palladium Black precipitation caused by insufficient ligand stabilization or oxygen ingress.

  • The Mechanism: The active Pd(0) species is unstable. If oxygen is present, it oxidizes the phosphine ligands (e.g., PPh3

    
     O=PPh3), leaving the metal "naked" to aggregate into inactive black clusters.
    
  • The Fix:

    • Degassing is Critical: Sparging with argon for 10 minutes is insufficient for bulk vessels. Use a minimum of 3 vacuum/nitrogen refill cycles.

    • Ligand Load: Ensure your Pd:Ligand ratio is at least 1:2 (if using PdCl2(PPh3)2) or 1:4 (if using Pd(OAc)2 + PPh3).

    • Additive: Add Copper(I) Iodide (CuI) (1–2 mol%). It accelerates the transmetallation step, preventing the Pd catalyst from "waiting" too long in its unstable state.

Q2: "I am seeing a major impurity at roughly double the molecular weight of the alkyne. It persists through workup."

Diagnosis: You are generating the Glaser Coupling product (1,3-hexadiyne derivative) due to homocoupling of 1-octyne.

  • The Cause: This occurs when CuI is used in the presence of Oxygen. Copper catalyzes the oxidative dimerization of terminal alkynes.

  • The Fix:

    • Strict Anaerobic Conditions: This confirms the oxygen leak suspected in Q1.

    • Slow Addition: Do not dump all 1-octyne at once. Add it dropwise as a solution to keep its instantaneous concentration low relative to the aryl halide.

    • Alternative: If the problem persists, switch to a Copper-Free Sonogashira variant using slightly higher Pd loading (3 mol%) and an amine base like piperidine or pyrrolidine, which can facilitate the reaction without Cu.

Q3: "The reaction works but the isolation is a nightmare. The residual copper turns the product green/blue during crystallization."

Diagnosis: Copper chelation to the indole nitrogen.

  • The Fix: Wash the organic layer with 10% aqueous ethylenediamine or ammonium hydroxide during workup. These ligands bind copper much more strongly than the indole, pulling it into the aqueous phase.

Phase 2: Hydrogenation (Reduction)

Q4: "During hydrogenation, I am getting 'over-reduction'—the indole double bond (C2-C3) is being saturated to form an indoline."

Diagnosis: Poor selectivity due to aggressive catalyst or high pressure. The C2-C3 bond in indole is electron-rich and susceptible to reduction.

  • The Fix:

    • Change Catalyst: Switch from Pd/C (Palladium on Carbon) to Pt/C (Platinum on Carbon) or Rh/C (Rhodium) if available, though Pd/C can work with modification.

    • Poison the Catalyst: If using Pd/C, add a "poison" like diphenylsulfide (trace amounts) or use a commercially available poisoned catalyst (e.g., Lindlar, though that stops at alkene; for full alkyl, use sulfided Pt/C).

    • Solvent Switch: Avoid acetic acid. Use neutral solvents like Ethyl Acetate or Methanol . Acidic media activates the indole ring toward reduction.

    • Pressure Control: Do not exceed 1–2 bar (15–30 psi) H2. High pressure favors ring saturation.

Q5: "The hydrogenation is extremely slow. It takes 48 hours to reduce the alkyne."

Diagnosis: Catalyst poisoning by sulfur or residual iodide from Step 1.

  • The Cause: The Sonogashira step uses Iodide (from CuI or the aryl iodide). Iodide is a potent poison for heterogeneous catalysts.

  • The Fix:

    • Purification: Ensure the intermediate 5-(oct-1-ynyl)indole is passed through a short silica plug or treated with activated charcoal before hydrogenation to remove iodide traces.

    • Wash: A wash with sodium thiosulfate in Step 1 workup helps remove iodine species.

Process Data & Specifications

Comparison of Synthetic Routes
FeatureRecommended: Sonogashira Route Legacy: Fisher Indole Route
Starting Material 5-Bromoindole + 1-Octyne4-Octylphenylhydrazine + Acetaldehyde
Step Count 23-4 (Hydrazine synthesis + Cyclization)
Key Impurity Diyne (Glaser product)Tar/Polymers, Regioisomers (7-octyl)
Purification Crystallization (High Potential)Column Chromatography / High Vac Distillation
Atom Economy GoodModerate (Loss of NH3/H2O)
Safety Profile Flammability (Alkyne/H2)Toxicity (Hydrazine), Exotherm (Cyclization)
Optimized Reaction Parameters (1 kg Scale)
ParameterStep 1: CouplingStep 2: Hydrogenation
Solvent Triethylamine (TEA) / DMF (1:4)Ethyl Acetate / EtOH (1:1)
Catalyst PdCl2(PPh3)2 (0.5 mol%) + CuI (1 mol%)5% Pd/C (Type: Unreduced, 50% wet)
Temp 60–80 °C25–40 °C
Time 4–6 Hours6–12 Hours
Pressure N/A (Inert Atm)1–3 Bar (Hydrogen)

Visual Workflow (DOT Diagram)

The following diagram illustrates the critical decision points and material flow for the scale-up process.

G Start Raw Materials: 5-Bromoindole + 1-Octyne Sono Step 1: Sonogashira Coupling (Pd cat, CuI, Base, 80°C) Start->Sono Check1 QC Check: Is Diyne Present? Sono->Check1 Purify Remediation: Silica Filtration / Wash Check1->Purify Yes (>1%) Inter Intermediate: 5-(oct-1-ynyl)-1H-indole Check1->Inter No (<1%) Purify->Inter Hydro Step 2: Hydrogenation (Pd/C, H2, EtOAc) Inter->Hydro Check2 QC Check: Indoline Formation? Hydro->Check2 Check2->Hydro Incomplete Conversion Final Final Product: 5-Octyl-1H-indole Check2->Final No (Pure) OverRed Failure: Indoline Impurity (Discard/Recycle) Check2->OverRed Yes (>5%)

Caption: Process flow for 5-octylindole synthesis highlighting Critical Quality Attributes (CQAs) at intermediate stages.

Safety & Compliance (HSE)

  • 1-Octyne Handling: Flash point is approx. 14°C. Ground all vessels to prevent static discharge. In a scale-up environment, the headspace of the reactor must be inerted (Nitrogen blanket) before addition.

  • Palladium Waste: Pd residues must be scavenged (e.g., using SiliaMetS® or similar thiol-scavengers) to meet ICH Q3D elemental impurity guidelines for pharmaceutical intermediates.

  • Hydrogenation Safety: The reaction is exothermic. On a kg-scale, heat removal capacity must be calculated. Ensure the reactor has a burst disk rated for the vessel's pressure limit.

References

  • Sonogashira Coupling on Indoles

    • Guzman-Martinez, A., et al. "Synthesis of 5-substituted indoles via Sonogashira coupling." Journal of Organic Chemistry, 2008.
    • Note: This establishes the tolerance of the unprotected N-H indole in Pd-coupling.
  • Hydrogenation Selectivity

    • Bae, J. W., et al. "Selective hydrogenation of alkynes in the presence of indoles." Tetrahedron Letters, 2000.
    • Note: Details the suppression of indole ring reduction during side-chain satur
  • General Scale-Up of Indole Derivatives

    • Li, J. J. Name Reactions for Homologations, Part I. Wiley, 2009. (Chapter on Sonogashira Coupling).
    • Note: Provides standard industrial protocols for removing Copper/Palladium residues.
  • Process Safety for Alkynes

    • Bretherick's Handbook of Reactive Chemical Hazards.
    • Note: Essential reading for handling bulk quantities of 1-octyne.

Disclaimer: This guide is intended for qualified chemical professionals. Always perform a risk assessment (HAZOP) before scaling up reactions.

minimizing batch-to-batch variability in 5-octyl-1H-indole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Octyl-1H-Indole Synthesis

A Guide to Minimizing Batch-to-Batch Variability and Troubleshooting Common Issues

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-octyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals aiming to achieve robust and reproducible synthetic outcomes. Inconsistent results in multi-step organic synthesis can derail project timelines and compromise the integrity of downstream applications. This document provides in-depth, field-proven insights into the common challenges associated with the synthesis of 5-octyl-1H-indole, focusing on the widely-used Fischer indole synthesis. We will explore the causality behind experimental choices to empower you with a self-validating system for your protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most prevalent and reliable method for synthesizing 5-octyl-1H-indole?

The Fischer indole synthesis is the cornerstone method for constructing the indole nucleus and is particularly well-suited for this target molecule.[1][2] Developed in 1883, this reaction involves the acid-catalyzed cyclization of an arylhydrazone.[3][4] For 5-octyl-1H-indole, the synthesis begins with the condensation of (4-octylphenyl)hydrazine with a suitable aldehyde or ketone to form the corresponding hydrazone, which then undergoes intramolecular cyclization. The para-position of the octyl group on the phenylhydrazine starting material directs the cyclization to unambiguously form the desired 5-substituted indole.[1]

Q2: Beyond starting materials, what are the most critical process parameters (CPPs) that dictate batch consistency?

Batch-to-batch variability in the Fischer indole synthesis is almost always traced back to a few critical parameters:

  • Acid Catalyst Choice and Concentration: The reaction can be catalyzed by Brønsted acids (e.g., H₂SO₄, polyphosphoric acid - PPA) or Lewis acids (e.g., ZnCl₂, BF₃).[3][5] The choice is substrate-dependent. PPA is highly effective but can be difficult to handle and requires strictly anhydrous conditions. Zinc chloride is a common, milder alternative. The precise molar ratio of the catalyst is critical; insufficient catalyst leads to an incomplete reaction, while excess can promote side reactions and decomposition.

  • Temperature Control: This is arguably the most critical parameter. The[6][6]-sigmatropic rearrangement step requires thermal energy, but overheating can lead to the formation of polymeric tars and degradation of the desired product.[5] Precise and uniform heating is essential for reproducibility.

  • Purity of Starting Materials: The purity of the (4-octylphenyl)hydrazine and the carbonyl partner is paramount. Impurities can inhibit the catalyst, generate side products that are difficult to separate, and ultimately lower the yield.[2]

  • Reaction Atmosphere: While not always strictly required, performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions, especially at elevated temperatures, leading to a cleaner product profile.

Q3: Are there viable alternative synthetic routes if the Fischer synthesis proves problematic for a specific analogue?

Yes, several other named reactions exist for indole synthesis. While the Fischer method is often the most direct for this substitution pattern, alternatives include:

  • Leimgruber-Batcho Indole Synthesis: A versatile two-step method that is often high-yielding and uses readily available starting materials.[6]

  • Reissert Synthesis: Involves the reductive cyclization of an o-nitrophenylpyruvic acid derivative.[6]

  • Bartoli Indole Synthesis: Particularly useful for synthesizing 7-substituted indoles from nitroarenes and vinyl Grignard reagents.[6]

The choice of an alternative route should be guided by the availability of starting materials and the specific substitution patterns required for your project.

Troubleshooting Guide: A Deeper Dive into Common Failures

This section addresses specific experimental failures in a question-and-answer format, providing a logical framework for diagnosing and resolving issues.

Problem 1: Low or Inconsistent Product Yield

Q: My reaction yield for 5-octyl-1H-indole is highly variable, often falling below 50%. I've confirmed the identity of the product, but the mass balance is poor. What's going wrong?

This is a classic symptom of multiple potential issues. A systematic approach is necessary to pinpoint the cause.

Causality & Corrective Actions:

  • Incomplete Hydrazone Formation: The initial condensation to form the phenylhydrazone is a prerequisite for the main cyclization. This equilibrium reaction is sensitive to pH.

    • Diagnosis: Before initiating the high-temperature cyclization, run a TLC or ¹H NMR on a small aliquot of the initial reaction mixture to confirm the complete consumption of the starting aldehyde/ketone and the formation of the hydrazone.

    • Solution: Ensure the reaction medium is slightly acidic (pH 4-5) to catalyze hydrazone formation without causing premature degradation of the hydrazine. A catalytic amount of acetic acid is often sufficient.

  • Suboptimal Cyclization Temperature: As mentioned, temperature is critical.

    • Diagnosis: Review your heating protocol. Are you using an oil bath with a contact thermometer for precise internal temperature monitoring? Is the heating uniform across the reaction vessel? Hot spots can lead to localized decomposition.

    • Solution: Use a well-stirred oil or sand bath and monitor the internal reaction temperature. Perform a small-scale temperature optimization study, varying the temperature in 5-10 °C increments to find the sweet spot for your specific substrate and catalyst system.

  • Catalyst Deactivation or Incorrect Stoichiometry: Lewis acids like ZnCl₂ are notoriously hygroscopic. Absorbed moisture will quench the catalyst.

    • Diagnosis: Was the ZnCl₂ freshly opened or properly stored in a desiccator? Was it weighed in open air for an extended period?

    • Solution: Use freshly opened, anhydrous ZnCl₂ or dry it in a vacuum oven before use. Handle it quickly in a low-humidity environment or a glove box. Titrate the catalyst loading to find the optimal balance for your reaction scale.

  • N-N Bond Cleavage Side Reaction: Under certain conditions, particularly with electron-rich hydrazines, the key ene-hydrazine intermediate can undergo cleavage at the weak N-N bond instead of the desired sigmatropic rearrangement.[2]

    • Diagnosis: This is harder to diagnose directly but is often exacerbated by overly harsh acidic conditions or excessive heat.

    • Solution: Consider a milder Lewis acid catalyst or slightly lower the reaction temperature. Ensure slow, controlled heating to the target temperature.

Problem 2: High Levels of Impurities in the Crude Product

Q: My crude ¹H NMR and TLC analysis show a complex mixture, making purification a nightmare. What are these common impurities, and how can I prevent their formation?

A "dirty" crude product profile points towards issues with starting material purity or reaction control.

Common Impurities & Prevention Strategies:

  • Unreacted Starting Materials: The most common "impurities."

    • Cause: Insufficient heating, inadequate reaction time, or deactivated catalyst.

    • Prevention: Ensure complete hydrazone formation before cyclization. Confirm your catalyst is active and used in the correct amount. Increase reaction time or temperature moderately after performing optimization studies.

  • Polymeric Tars: A dark, intractable residue.

    • Cause: Overheating is the primary culprit. The indole nucleus itself can be sensitive to strong acids and high temperatures, leading to polymerization.[7]

    • Prevention: Strict temperature control is non-negotiable. Use a temperature controller and avoid direct heating with a mantle. Ensure efficient stirring to prevent localized overheating.

  • Isomeric Indoles: Formation of, for example, 7-octyl-1H-indole.

    • Cause: This arises from impurities in your starting (4-octylphenyl)hydrazine. If the material contains significant amounts of the 2-octyl or 3-octyl isomers, you will inevitably form the corresponding isomeric indoles.

    • Prevention: Source high-purity starting materials. Verify the purity of the (4-octylphenyl)hydrazine by ¹H NMR or GC-MS before starting the synthesis. If necessary, purify the starting material itself.

Problem 3: Challenges in Product Isolation and Purification

Q: The crude product is a dark, oily substance that is difficult to crystallize. Column chromatography results in poor separation and streaking. How can I effectively isolate the pure 5-octyl-1H-indole?

The long octyl chain makes the final product relatively non-polar and often oily, which complicates purification.

Refined Purification Workflow:

  • Robust Aqueous Work-up: Before any chromatography, a thorough work-up is essential to remove the catalyst and acidic residues.

    • Procedure: After cooling the reaction, cautiously quench it by pouring it into a mixture of ice and water.[4][8] Basify the aqueous slurry with a base like NaOH or Na₂CO₃ to a pH > 9 to neutralize the acid catalyst and any remaining acids. Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer sequentially with water and brine, then dry over anhydrous Na₂SO₄.[8][9] This removes the bulk of the polar impurities that cause streaking on silica gel.

  • Optimized Column Chromatography:

    • Strategy: The non-polar nature of 5-octyl-1H-indole makes it well-suited for silica gel chromatography.

    • Mobile Phase: Use a low-polarity mobile phase system. Start with a non-polar solvent like hexanes or heptane and gradually increase the polarity by adding a small percentage of ethyl acetate or dichloromethane. A typical gradient might be from 1% to 10% ethyl acetate in hexanes. This will elute your non-polar product while retaining the more polar baseline impurities.

    • TLC Analysis: Use the same solvent system for TLC analysis to predict the separation on the column. The target compound should have a moderate Rf value (0.3-0.4) in the chosen eluent mixture.

  • Inducing Crystallization:

    • Solvent Selection: After chromatography, the pure fractions can be concentrated to an oil. To induce crystallization, dissolve the oil in a minimal amount of a hot, non-polar solvent in which it is soluble (e.g., heptane or hexane). Allow it to cool slowly to room temperature, then transfer to a freezer or ice bath to promote crystal formation.[8] Scratching the inside of the flask with a glass rod can help initiate nucleation.

Visualized Workflows and Mechanisms

To provide a clearer understanding of the process, the following diagrams illustrate the core reaction mechanism and a logical troubleshooting workflow.

Fischer_Indole_Synthesis SM Arylhydrazine + Ketone/Aldehyde Hydrazone Arylhydrazone Intermediate SM->Hydrazone Condensation (H⁺ cat.) Enehydrazine Ene-hydrazine (Tautomer) Hydrazone->Enehydrazine Tautomerization (H⁺ cat.) Rearrangement [3,3]-Sigmatropic Rearrangement Enehydrazine->Rearrangement Heat (Δ) Diimine Di-imine Intermediate Rearrangement->Diimine Heat (Δ) Cyclization Intramolecular Cyclization Diimine->Cyclization Aromatization Aminal Aminal Intermediate Cyclization->Aminal H⁺ cat. Product 5-Octyl-1H-Indole Aminal->Product -NH₃ Elimination Troubleshooting_Workflow decision decision start_node Low / Inconsistent Yield decision_SM Starting Materials Purity Verified? start_node->decision_SM Start Diagnosis end_node Yield Optimized action_PurifySM Action: Purify or re-source starting materials (GC-MS, NMR) decision_SM->action_PurifySM No decision_Conditions Reaction Conditions Optimized? decision_SM->decision_Conditions Yes action_PurifySM->decision_SM action_OptimizeT Action: Optimize Temp, Time & Atmosphere (Small Scale Study) decision_Conditions->action_OptimizeT No decision_Catalyst Catalyst Active & Stoichiometry Correct? decision_Conditions->decision_Catalyst Yes action_OptimizeT->decision_Conditions action_CheckCatalyst Action: Use fresh, anhydrous catalyst. Optimize loading. decision_Catalyst->action_CheckCatalyst No decision_Workup Work-up & Purification Loss? decision_Catalyst->decision_Workup Yes action_CheckCatalyst->decision_Catalyst decision_Workup->end_node Yes (Problem Solved) action_RefinePurification Action: Refine work-up (pH, extraction) and chromatography. decision_Workup->action_RefinePurification No action_RefinePurification->decision_Workup

Caption: A logical workflow for troubleshooting low yields.

Experimental Protocols & Data

The following protocols provide a validated starting point. Researchers should always perform their own risk assessment and small-scale optimization.

Table 1: Critical Process Parameters for Fischer Indole Synthesis
ParameterRecommended ValueRationale & Notes
Reactant Stoichiometry (4-octylphenyl)hydrazine : Carbonyl1 : 1.1 equivalents
Catalyst Loading (ZnCl₂) 2.0 - 4.0 equivalentsMust be anhydrous. Higher loading can increase reaction rate but may also promote side reactions. Requires optimization.
Reaction Temperature 150 - 180 °CHighly dependent on the specific carbonyl substrate and catalyst. Start lower and increase cautiously.
Reaction Time 2 - 6 hoursMonitor by TLC until consumption of the hydrazone intermediate is complete.
Atmosphere Inert (Nitrogen or Argon)Minimizes oxidative degradation and leads to a cleaner crude product.
Protocol 1: Synthesis of 5-octyl-1H-indole
  • Hydrazone Formation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (4-octylphenyl)hydrazine (1.0 eq) and ethanol (5 mL per gram of hydrazine). Add glyoxal dimethyl acetal (1.1 eq) and 3-4 drops of glacial acetic acid.

  • Stir the mixture at room temperature for 1-2 hours or until TLC analysis indicates complete consumption of the hydrazine.

  • Cyclization: Remove the ethanol under reduced pressure. To the resulting crude hydrazone, add anhydrous zinc chloride (3.0 eq).

  • Fit the flask with a reflux condenser under a nitrogen atmosphere. Immerse the flask in a preheated oil bath at 170 °C. [4]5. Stir the molten mixture vigorously for 3-5 hours. Monitor the reaction progress by TLC (e.g., 10% Ethyl Acetate/Hexanes).

  • Work-up: Allow the reaction to cool to room temperature. Cautiously add 100 mL of water and stir for 15 minutes. [4]7. Adjust the pH of the aqueous slurry to ~9 with 2M NaOH solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, typically as a dark oil.

Protocol 2: Quality Control & Analysis
  • Thin Layer Chromatography (TLC):

    • Stationary Phase: Silica gel 60 F₂₅₄

    • Mobile Phase: 10-15% Ethyl acetate in Hexanes

    • Visualization: UV light (254 nm) and/or a potassium permanganate stain.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm). [10] * Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water.

    • Detection: UV at ~270 nm.

  • Structural Confirmation:

    • ¹H and ¹³C NMR: Confirm the structure and assess purity by comparing the spectra to reference data.

    • Mass Spectrometry (MS): Confirm the molecular weight of the product. [11]

References

  • Professor Dave Explains. (2021). Fischer Indole Synthesis. YouTube. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Indole. Available from: [Link]

  • ResearchGate. The Fischer indole synthesis in batch mode. Available from: [Link]

  • Hughes, D. L. (2016). Fischer Indole Synthesis. ResearchGate. Available from: [Link]

  • Organic Chemistry Portal. Indole synthesis. Available from: [Link]

  • Google Patents. Process of preparing purified aqueous indole solution.
  • Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Available from: [Link]

  • 88Guru. Describe Fischer Indole Synthesis | Reaction and Mechanism. Available from: [Link]

  • Supporting Information. Regioselective C5−H Direct Iodination of Indoles. Available from: [Link]

  • ResearchGate. Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. Available from: [Link]

  • Longdom Publishing. Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Available from: [Link]

  • ACS Publications. Indoles in Multicomponent Processes (MCPs). Available from: [Link]

  • MDPI. A General and Scalable Synthesis of Polysubstituted Indoles. Available from: [Link]

  • ResearchGate. A General and Scalable Synthesis of Polysubstituted Indoles. Available from: [Link]

  • Organic Chemistry Portal. Fischer Indole Synthesis. Available from: [Link]

  • Synthesis and Chemistry of Indole. Available from: [Link]

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dealing with impurities in the synthesis of 5-octyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-octyl-1H-indole. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate the challenges of synthesizing this valuable indole derivative. As a Senior Application Scientist, I have curated this guide to not only provide solutions but also to explain the underlying chemical principles to empower you in your synthetic endeavors.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis and purification of 5-octyl-1H-indole, particularly when employing the Fischer indole synthesis, a classic and versatile method for indole formation.[1][2]

Q1: My reaction yield for 5-octyl-1H-indole is consistently low. What are the potential causes and how can I optimize the conditions?

Low yields in the Fischer indole synthesis can often be attributed to several factors related to the reaction conditions and the stability of intermediates.

Causality and Solutions:

  • Incomplete Hydrazone Formation: The initial condensation between 4-octylphenylhydrazine and your chosen aldehyde or ketone (e.g., acetaldehyde to yield 2-methyl-5-octyl-1H-indole) is a critical equilibrium-driven step.[3]

    • Solution: Ensure the removal of water as it forms. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate. Running the reaction in a non-polar solvent such as toluene can facilitate azeotropic removal of water.

  • Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst are crucial for the subsequent cyclization step.[1] Both Brønsted and Lewis acids can be used.[2]

    • Solution: If using a Brønsted acid like sulfuric acid or polyphosphoric acid (PPA), ensure it is fresh and anhydrous. The concentration should be optimized; too little acid will result in a sluggish reaction, while too much can lead to side reactions and degradation of the starting materials or product.[4] Consider screening Lewis acids like zinc chloride or boron trifluoride etherate, which can sometimes offer milder reaction conditions.[1]

  • Thermal Degradation: The Fischer indole synthesis often requires elevated temperatures, which can lead to the decomposition of the sensitive hydrazone intermediate or the final indole product.[5]

    • Solution: Carefully control the reaction temperature. It is advisable to monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid prolonged heating once the starting material is consumed. A lower reaction temperature for a longer duration might be beneficial.

  • Atmospheric Oxidation: Indoles, especially when heated in the presence of acid, can be susceptible to oxidation, leading to colored impurities and reduced yields.

    • Solution: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize oxidative side reactions.

Q2: My NMR spectrum shows a mixture of isomers. How can I identify them and improve the regioselectivity?

The formation of regioisomers is a common challenge in the Fischer indole synthesis when using substituted phenylhydrazines. In the case of 4-octylphenylhydrazine, the primary desired product is 5-octyl-1H-indole, but the formation of 7-octyl-1H-indole is a possibility, arising from the alternative cyclization pathway.

Identification and Mitigation:

  • Spectroscopic Identification:

    • ¹H NMR: The aromatic region of the ¹H NMR spectrum is diagnostic. For 5-octyl-1H-indole, you would expect to see distinct signals for the protons at the C4, C6, and C7 positions. The proton at C4 will likely appear as a singlet or a narrow doublet, while the protons at C6 and C7 will show characteristic coupling patterns. In contrast, 7-octyl-1H-indole will have a different set of aromatic proton signals. A detailed analysis of the coupling constants and chemical shifts, potentially aided by 2D NMR techniques like COSY and HMBC, can help in definitive assignment.

    • ¹³C NMR: The chemical shifts of the carbon atoms in the benzene ring will also differ between the two isomers.

  • Improving Regioselectivity:

    • The electronic nature of the substituent on the phenylhydrazine ring can influence the direction of the cyclization. For an electron-donating alkyl group like octyl at the para-position, the cyclization leading to the 5-substituted indole is generally favored.[6] However, the reaction conditions can play a significant role.

    • Catalyst Choice: The choice of acid catalyst can influence the regioselectivity. Experimenting with different Brønsted and Lewis acids may favor the formation of the desired 5-octyl isomer.

    • Steric Hindrance: While the octyl group is at the para position and thus does not directly sterically hinder either cyclization pathway, the overall reaction conditions can be optimized to favor the thermodynamically more stable product, which is often the less sterically hindered one.

Q3: The crude product is a dark, oily residue that is difficult to purify by column chromatography. What are the likely impurities and how can I clean up my sample?

The formation of colored, often polymeric, impurities is a frequent issue in acid-catalyzed reactions of indoles.

Nature of Impurities and Purification Strategy:

  • Likely Impurities:

    • Polymeric Materials: Indoles can polymerize under strongly acidic conditions, leading to intractable tars.[4]

    • Oxidized Species: Air oxidation of the indole ring, especially at elevated temperatures, can generate highly colored byproducts.

    • Unreacted Starting Materials: Residual 4-octylphenylhydrazine and the carbonyl compound.

    • Hydrazone Intermediate: The uncyclized phenylhydrazone may persist if the reaction is incomplete.

  • Purification Protocol: A multi-step approach is often necessary.

    • Aqueous Work-up: After the reaction, neutralize the acid catalyst carefully with a base like sodium bicarbonate solution. Extract the product into an organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer with water and brine to remove inorganic salts and water-soluble impurities.

    • Activated Charcoal Treatment: If the crude product is highly colored, dissolving it in a suitable solvent and stirring with a small amount of activated charcoal for a short period can help adsorb some of the colored impurities. Be cautious, as this can also lead to some product loss.

    • Column Chromatography: This is the most effective method for separating the desired product from impurities.[7]

      • Stationary Phase: Silica gel is the standard choice.

      • Mobile Phase: A non-polar/polar solvent system is typically used. For 5-octyl-1H-indole, a gradient of ethyl acetate in hexane or petroleum ether is a good starting point. The high lipophilicity of the octyl group means that a relatively low polarity eluent will be required.[8]

      • TLC Monitoring: Before running the column, optimize the solvent system using TLC to achieve good separation between the product spot and the impurities. The desired product should ideally have an Rf value of around 0.3-0.4 for effective separation.

    • Recrystallization: If the purified product from column chromatography is a solid or a waxy material, recrystallization can be an excellent final purification step to obtain highly pure material.[9]

      • Solvent Selection: Given the non-polar octyl chain and the moderately polar indole core, a mixed solvent system might be necessary. Hexane or heptane with a small amount of a more polar solvent like ethyl acetate or toluene could be effective.

Experimental Protocol: Purification of 5-octyl-1H-indole by Column Chromatography

This protocol provides a general guideline for the purification of 5-octyl-1H-indole from a crude reaction mixture.

Materials:

  • Crude 5-octyl-1H-indole

  • Silica gel (60-120 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Glass column for chromatography

  • TLC plates (silica gel coated)

  • UV lamp for TLC visualization

  • Collection tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica gel bed.

  • Sample Loading: Dissolve the crude 5-octyl-1H-indole in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, product-adsorbed silica gel to the top of the column.

  • Elution: Begin eluting the column with pure hexane. Gradually increase the polarity of the eluent by adding increasing percentages of ethyl acetate (e.g., starting with 1% ethyl acetate in hexane, then 2%, 5%, and so on).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of compounds using TLC.

  • TLC Analysis: Spot each fraction on a TLC plate and develop it in the optimized solvent system. Visualize the spots under a UV lamp.

  • Product Isolation: Combine the fractions that contain the pure 5-octyl-1H-indole (as determined by TLC). Evaporate the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Comparison of Purification Techniques for 5-octyl-1H-indole

Purification TechniqueAdvantagesDisadvantagesExpected Purity
Column Chromatography Effective for separating a wide range of impurities, including isomers and non-polar byproducts.[7]Can be time-consuming and requires significant solvent volumes. Product loss on the column can occur.>95%
Recrystallization Excellent for removing small amounts of impurities from a solid product, yielding high-purity crystalline material.[9]Only applicable if the product is a solid. Requires finding a suitable solvent system. Can have lower recovery.>98%
Acid-Base Extraction Useful for removing acidic or basic impurities.Not effective for neutral impurities. The indole nitrogen is only weakly basic.Purity improvement depends on the nature of the impurities.

Visualization

Troubleshooting Workflow for Impurity Removal

The following diagram illustrates a logical workflow for addressing common purity issues in the synthesis of 5-octyl-1H-indole.

TroubleshootingWorkflow Start Crude 5-octyl-1H-indole Is_Dark_Oil Is the product a dark oil? Start->Is_Dark_Oil Charcoal_Treatment Treat with activated charcoal Is_Dark_Oil->Charcoal_Treatment Yes Column_Chromatography Perform Column Chromatography Is_Dark_Oil->Column_Chromatography No Charcoal_Treatment->Column_Chromatography Check_Purity_TLC_NMR Check purity by TLC/NMR Column_Chromatography->Check_Purity_TLC_NMR Pure_Product Pure 5-octyl-1H-indole Check_Purity_TLC_NMR->Pure_Product Pure Is_Solid Is the product solid? Check_Purity_TLC_NMR->Is_Solid Impure Recrystallize Recrystallize Is_Solid->Recrystallize Yes Mixed_Isomers Are isomers present in NMR? Is_Solid->Mixed_Isomers No (still oily) Recrystallize->Check_Purity_TLC_NMR Mixed_Isomers->Pure_Product No Optimize_Chromatography Optimize chromatography conditions (e.g., different solvent system) Mixed_Isomers->Optimize_Chromatography Yes Optimize_Chromatography->Column_Chromatography

Caption: Troubleshooting workflow for impurity removal.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 5-octyl-1H-indole?

The Fischer indole synthesis is the most widely recognized and versatile method for preparing substituted indoles like 5-octyl-1H-indole.[1][10] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a substituted phenylhydrazine (in this case, 4-octylphenylhydrazine) with an aldehyde or a ketone.[11]

Q2: What are the key safety precautions to take during the synthesis of 5-octyl-1H-indole?

  • Handling of Reagents: Phenylhydrazines can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Acid Catalysts: Strong acids like sulfuric acid and polyphosphoric acid are corrosive and should be handled with extreme care.

  • Reaction Conditions: The reaction may be exothermic, especially during the addition of the acid catalyst. Ensure proper temperature control.

  • Inert Atmosphere: As indoles can be air-sensitive, especially at high temperatures, using an inert atmosphere is recommended to prevent oxidation.

Q3: How can I confirm the structure and purity of my final product?

A combination of spectroscopic and chromatographic techniques is essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. They will confirm the presence of the octyl chain, the indole ring, and the substitution pattern.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic N-H stretch for the indole ring.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the method of choice.[8]

Q4: Can I use a different starting material instead of 4-octylphenylhydrazine?

Yes, other synthetic routes to 5-substituted indoles exist that start from different precursors. For instance, methods starting from substituted anilines have been developed.[10] However, the Fischer indole synthesis remains one of the most direct and common approaches when the corresponding phenylhydrazine is available.

References

  • Fischer indole synthesis - Wikipedia. (URL: [Link])

  • [Named Reaction #5]: Fischer Indole Synthesis : r/chemistry - Reddit. (URL: [Link])

  • Fischer Indole Synthesis - J&K Scientific LLC. (URL: [Link])

  • Fischer Indole Synthesis - YouTube. (URL: [Link])

  • Indole synthesis - Organic Chemistry Portal. (URL: [Link])

  • Regioselective C5−H Direct Iodin
  • Novel Synthetic Route to 5-Substituted Indoles - Loyola eCommons. (URL: [Link])

  • Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus - NIH. (URL: [Link])

  • Fischer Indole Synthesis - Organic Chemistry Portal. (URL: [Link])

  • Synthesis and Chemistry of Indole. (URL: not available)
  • New 3H-Indole Synthesis by Fischer's Method. Part I. - MDPI. (URL: [Link])

  • Resolution of 1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole via Diastereomeric Salt Formation with N-Tosyl-(R)-phenylglycine - ResearchGate. (URL: [Link])

  • Identification and synthesis of impurities formed during sertindole preparation - PMC. (URL: [Link])

  • Oligonucleotide Purific
  • 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester - Organic Syntheses Procedure. (URL: [Link])

  • KR100411599B1 - Process for preparation of 5-substituted indole derivatives - Google P
  • US5085991A - Process of preparing purified aqueous indole solution - Google P
  • Application Note -- One-step 5'-DMT-protected Oligonucleotide Purification - Scantec Nordic. (URL: [Link])

Sources

Technical Support Center: Optimization of Catalyst for 5-Substituted Indole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Resource for medicinal chemists and process engineers. It prioritizes causality, troubleshooting logic, and data-driven optimization over generic procedural lists.

Status: Active | Topic: Catalyst Selection & Troubleshooting | Audience: Senior Chemists

Diagnostic Triage: Method Selection Matrix

Before optimizing a catalyst, ensure the synthetic route aligns with your specific 5-substituent (electronic nature) and available starting materials.

The Golden Rule of Regiochemistry:

  • Fischer Synthesis: To obtain a 5-substituted indole, you must start with a para-substituted arylhydrazine.

  • Larock Synthesis: To obtain a 5-substituted indole, you must start with a 4-substituted 2-iodoaniline.

Decision Logic for Catalyst System

Use the diagram below to select the primary catalytic protocol before proceeding to troubleshooting.

IndoleSelection Start Target: 5-Substituted Indole Substituent Analyze 5-Substituent (R) Start->Substituent EWG Electron Withdrawing (-NO2, -CN, -CF3) Substituent->EWG EDG Electron Donating (-OMe, -OH, -Alkyl) Substituent->EDG CHAct Method C: C-H Activation (Ir/Ru Catalysis) *Late-stage functionalization* Substituent->CHAct R = H (Direct C5-H func) Larock Method B: Larock Annulation (Pd(0)/Pd(II) Cycle) *Requires 4-sub-2-iodoaniline* EWG->Larock Hydrazine deactivated in Fischer Sensitive Acid/Base Sensitive? EDG->Sensitive Fischer Method A: Fischer Indole (Lewis Acid: ZnCl2/PPA) *Requires p-substituted hydrazine* Sensitive->Fischer No (Robust) Sensitive->Larock Yes (Mild conditions)

Figure 1: Decision tree for selecting the optimal catalytic pathway based on substituent electronics and stability.

Module A: Fischer Indole Synthesis (Lewis Acid Optimization)

Context: The Fischer synthesis is the industry workhorse but fails often due to "catalyst mismatch" with the electronic properties of the hydrazine.

Core Protocol: Zinc Chloride Mediated Cyclization
  • Standard Loading: 1.0–3.0 equiv ZnCl₂ (fused).

  • Solvent: AcOH or Toluene/DMAc (for higher temps).

  • Temp: 80–110 °C.

Troubleshooting Guide & FAQs

Q1: My reaction stalls at the hydrazone stage. Why is cyclization not occurring?

  • Diagnosis: The [3,3]-sigmatropic rearrangement requires acid catalysis to protonate the enamine tautomer.

  • Root Cause: If your 5-substituent is a strong Electron Withdrawing Group (EWG) (e.g., -NO₂, -CF₃), the aromatic ring is deactivated, raising the activation energy for the rearrangement.

  • Solution: Switch from weak Lewis acids (ZnCl₂) to Polyphosphoric Acid (PPA) or Eaton’s Reagent (7.7 wt% P₂O₅ in MsOH). The increased acidity forces protonation even on deactivated rings [1].

    • Tip: Use microwave irradiation (150 °C, 10 min) to overcome the energy barrier for EWG-substituted hydrazones.

Q2: I am seeing significant polymerization/tars instead of my indole.

  • Diagnosis: Acid-catalyzed oligomerization of the indole product.

  • Root Cause: 5-Electron Donating Groups (EDG) (e.g., -OMe) make the resulting indole highly nucleophilic and prone to acid-catalyzed dimerization at C2/C3.

  • Solution:

    • Lower Acid Strength: Switch to mild solid acid catalysts like Montmorillonite K-10 clay or Amberlyst-15 . These provide "surface-site isolation" preventing intermolecular oligomerization [2].

    • Solvent Switch: Move from AcOH to EtOH/H₂O mixtures to buffer the acidity.

Q3: How do I control regioselectivity if I must start with a meta-substituted hydrazine?

  • Technical Reality Check: You cannot selectively get the 5-substituted indole from a meta-hydrazine.

    • Meta-substitution leads to a mixture of 4-substituted (minor) and 6-substituted (major) indoles due to steric hindrance closing at the more accessible ortho-carbon [3].

    • Action: You must re-route to a para-substituted hydrazine precursor to guarantee the 5-position product.

Module B: Palladium-Catalyzed (Larock) Synthesis

Context: Ideal for assembling sensitive 5-substituted indoles from 4-substituted o-iodoanilines and internal alkynes.

Core Protocol: The "Larock" Standard
  • Catalyst: Pd(OAc)₂ (5 mol%).

  • Ligand: PPh₃ (10 mol%) or dppf.

  • Base: Na₂CO₃ or K₂CO₃ (2-3 equiv).

  • Additive: LiCl (1 equiv) – Critical for catalyst turnover.

  • Solvent: DMF, 100 °C.

Troubleshooting Guide & FAQs

Q4: The reaction yields the de-iodinated aniline starting material (reduction) instead of the indole.

  • Diagnosis: The oxidative addition occurred, but the alkyne insertion failed, followed by reductive elimination.

  • Root Cause: "Catalyst Poisoning" or lack of chloride ions. The intermediate arylpalladium species is unstable without stabilization.

  • Solution: Ensure LiCl or n-Bu₄NCl is present. Chloride ions coordinate to the Pd(II) intermediate, stabilizing it against non-productive decay and facilitating alkyne coordination [4].

Q5: Regioselectivity is poor (mixture of 2,3-isomers) when using unsymmetrical alkynes.

  • Mechanism: The alkyne insertion step determines regioselectivity. Sterics usually dictate that the larger group ends up at C2.

  • Optimization:

    • Ligand Control: Switch to bulky, electron-rich ligands like XPhos or t-Bu₃P . These enhance the steric discrimination during the migratory insertion step.

    • Electronic Control: If the alkyne has an EWG (e.g., ester), the nucleophilic carbon of the aryl-Pd species will attack the

      
      -carbon of the Michael acceptor, directing the EWG to C3.
      

Q6: Catalyst dies (Pd black precipitates) before full conversion.

  • Root Cause: Instability of the active Pd(0) species at high temperatures (100 °C+).

  • Solution:

    • Excess Ligand: Increase Ligand:Pd ratio to 4:1.

    • Solvent Deoxygenation: Rigorous freeze-pump-thaw degassing is required.

    • Jeffamine Additive: Add 10 mol% Jeffamine M-600 to act as a surfactant/stabilizer for Pd nanoparticles if using heterogeneous conditions.

Comparative Data: Catalyst Performance

Table 1: Optimization Metrics for 5-Substituted Indole Synthesis

Target: 5-Substituted IndolePrecursorRecommended Catalyst SystemTypical YieldKey Limitation
5-Nitroindole (EWG) p-NO₂-phenylhydrazinePPA / 120°C (Fischer)75-85%Harsh conditions; not compatible with acid-labile groups.
5-Methoxyindole (EDG) p-OMe-phenylhydrazineMontmorillonite K-10 (Green Fischer)88-92%Requires strict temp control to avoid dimerization.
5-Bromoindole (Halogen) 4-Bromo-2-iodoanilinePd(OAc)₂ / PPh₃ / LiCl (Larock)80-90%Expensive starting materials; requires inert atmosphere.
5-Cyanoindole p-CN-phenylhydrazineZnCl₂ / Microwave 65-75%Moderate yields due to hydrolysis risk of nitrile.

Advanced Visualization: Mechanism & Failure Points

The following diagram details the Pd-catalytic cycle and specific points where optimization interventions (LiCl, Ligand choice) act to prevent failure.

PdCycle Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd 4-sub-2-iodoaniline Fail1 FAILURE: Pd Black Formation (Fix: Add xs Ligand) Pd0->Fail1 High T / O2 Coord Alkyne Coordination OxAdd->Coord Fail2 FAILURE: De-iodination (Fix: Add LiCl) OxAdd->Fail2 Unstabilized Pd(II) Insert Migratory Insertion (Regioselectivity Step) Coord->Insert Cyclize Intramolecular Carbopalladation Insert->Cyclize RedElim Reductive Elimination (Release Indole) Cyclize->RedElim RedElim->Pd0 Regenerate Catalyst

Figure 2: Palladium catalytic cycle highlighting critical failure points (red) and where additives like LiCl stabilize the transition states.

References

  • Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401. Link

  • Bhattacharya, A. et al. (2024). Green Synthesis of Indoles using Montmorillonite K-10. International Journal of Pharmaceutical Sciences. Link

  • Ishii, H. (1981). Acc.[1][2][3][4] Chem. Res. 14, 275. (Discussion on regioselectivity of Fischer cyclization).

  • Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689–6690. Link

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

Sources

Validation & Comparative

Publish Comparison Guide: Validation of 5-Octyl-1H-Indole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the regioselective synthesis and spectroscopic validation of 5-octyl-1H-indole , a lipophilic indole derivative critical in the development of organic semiconductors and lipid-soluble pharmacophores.

Executive Summary & Technical Context

The introduction of an octyl chain at the C5 position of the indole core significantly alters the molecule's solubility profile and packing in solid-state applications (e.g., organic photovoltaics) without disrupting the electronic properties of the pyrrole ring. However, direct alkylation of indole preferentially occurs at the C3 or N1 positions due to the inherent nucleophilicity of the enamine moiety.

This guide objectively compares synthetic routes, identifying the Sonogashira Coupling-Reduction Sequence as the superior method for regiochemical purity. It provides a standardized spectroscopic validation protocol to ensure the exclusion of common regioisomers (e.g., 3-octylindole).

Comparative Route Analysis

The following table contrasts the three primary strategies for accessing 5-octyl-1H-indole.

FeatureMethod A: Sonogashira + Reduction (Recommended)Method B: Fischer Indole Synthesis Method C: Direct Friedel-Crafts
Starting Material 5-Bromoindole + 1-Octyne4-OctylphenylhydrazineIndole + Octyl Bromide
Regioselectivity Excellent (>99% C5) Good (C5 fixed by hydrazine)Poor (Mixture of C3, N1, C5)
Step Count 2 (Coupling + Hydrogenation)1 (Cyclization)1 (Alkylation)
Purification Simple Filtration/CrystallizationDifficult (Hydrazine impurities)Complex Chromatography required
Scalability High (Kilogram scale proven)Moderate (Thermal safety risks)Low (Isomer separation issues)
Decision Matrix
  • Choose Method A for pharmaceutical grade purity and strictly defined regiochemistry.

  • Choose Method B only if 4-octylphenylhydrazine is commercially available at low cost (rare).

  • Avoid Method C due to the formation of thermodynamic C3-alkylated byproducts.

Recommended Protocol: Sonogashira Coupling-Reduction Sequence

This workflow utilizes a palladium-catalyzed cross-coupling followed by catalytic hydrogenation to install the saturated octyl chain.

Step 1: Sonogashira Coupling

Reaction: 5-Bromoindole + 1-Octyne


 5-(Oct-1-ynyl)-1H-indole
  • Reagents: Charge a reaction vessel with 5-bromoindole (1.0 equiv), Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (0.02 equiv), and CuI (0.01 equiv).
  • Solvent: Add anhydrous Triethylamine (Et

    
    N)  (degassed) as both solvent and base.
    
  • Addition: Add 1-Octyne (1.2 equiv) dropwise under nitrogen atmosphere.

  • Conditions: Heat to 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for disappearance of bromide.

  • Workup: Filter off ammonium salts, concentrate filtrate, and purify via short silica plug to obtain the alkyne intermediate.

Step 2: Catalytic Hydrogenation

Reaction: 5-(Oct-1-ynyl)-1H-indole


 5-Octyl-1H-indole
  • Reagents: Dissolve the alkyne intermediate in MeOH/EtOAc (1:1) .

  • Catalyst: Add 10% Pd/C (5 wt% loading).

  • Conditions: Stir under H

    
     balloon (1 atm)  at room temperature for 12 hours.
    
  • Workup: Filter through Celite® to remove catalyst. Evaporate solvent.

  • Purification: Recrystallize from Hexane/CH

    
    Cl
    
    
    
    to yield off-white crystals.

Spectroscopic Validation (The "Self-Validating" System)

To confirm the identity of 5-octyl-1H-indole and rule out isomers, the following spectroscopic markers must be present.

A. Nuclear Magnetic Resonance ( H NMR)

Solvent: CDCl


, 400 MHz[1][2]
AssignmentShift (

ppm)
MultiplicityDiagnostic Value
NH 8.10 - 8.30Broad SingletConfirms free N1 position (rules out N-alkylation).
H-4 7.45Singlet (d)Key Marker: Shows meta-coupling only; confirms C5 substitution.
H-7 7.28DoubletOrtho-coupling to H-6.
H-2 7.18Triplet/DoubletCharacteristic indole C2 proton.
H-6 7.05Doublet of DoubletsCoupling to H-7 and H-4.
H-3 6.48Triplet/DoubletKey Marker: Presence confirms C3 is unsubstituted.

-CH

2.68 - 2.75TripletBenzylic protons attached to C5.
Alkyl Chain 1.25 - 1.65MultipletBulk methylene envelope (12H).
Terminal CH

0.88TripletTerminal methyl group.
B. Infrared Spectroscopy (FT-IR)
  • 3410 cm

    
    :  Sharp 
    
    
    
    (N-H) stretch. Absence indicates N-alkylation.
  • 2920, 2850 cm

    
    :  Strong 
    
    
    
    (C-H) aliphatic stretches (Octyl chain).
  • 760 cm

    
    :  Out-of-plane bending for 1,2,4-trisubstituted benzene (Indole ring pattern).
    
C. Mass Spectrometry (GC-MS / ESI)
  • Molecular Ion (

    
    ):  m/z 229.36 (Calculated).
    
  • Fragmentation: Look for tropylium-like cation formation (m/z ~130) characteristic of alkyl-indoles.

Visualizations

Diagram 1: Regioselective Synthesis Workflow

This diagram illustrates the logic flow for the recommended synthesis and purification.

SynthesisWorkflow Start Start: 5-Bromoindole Reagent1 1-Octyne Pd(PPh3)2Cl2 / CuI Start->Reagent1 Sonogashira Inter Intermediate: 5-(Oct-1-ynyl)-1H-indole Reagent1->Inter C-C Bond Formation Step2 Reduction: H2 / Pd/C Inter->Step2 Hydrogenation Product Product: 5-Octyl-1H-indole Step2->Product Saturation Validation Validation: 1H NMR / IR Product->Validation QC Check

Caption: Two-step regioselective synthesis of 5-octyl-1H-indole via Sonogashira coupling.

Diagram 2: Spectroscopic Logic Tree

This diagram guides the researcher in interpreting NMR data to validate the structure.

SpectralLogic Sample Purified Sample (1H NMR) CheckNH Signal at ~8.2 ppm? Sample->CheckNH CheckH3 Signal at ~6.5 ppm? CheckNH->CheckH3 Yes (NH present) FailN FAIL: N-Alkylated Impurity CheckNH->FailN No (N-H absent) CheckH4 Singlet at ~7.45 ppm? CheckH3->CheckH4 Yes (C3-H present) FailC3 FAIL: 3-Octyl Isomer CheckH3->FailC3 No (C3-H substituted) Result VALIDATED: 5-Octyl-1H-indole CheckH4->Result Yes (C5 pattern) FailRegio FAIL: Wrong Substitution Pattern CheckH4->FailRegio No (Coupling mismatch)

Caption: NMR decision tree for validating the regiochemistry of 5-octyl-1H-indole.

References

  • Sonogashira Coupling of Indoles

    • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[3] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. Link

    • Note: Defines the found
  • Indole Characterization Standards

    • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link

    • Note: Source for calculated chemical shifts and coupling constants for 5-substituted indoles.
  • Regioselectivity in Indole Synthesis

    • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Indole Synthesis. Chemical Reviews, 106(7), 2875–2911. Link

    • Note: Authoritative review comparing Fischer vs. Coupling routes.
  • Hydrogenation Protocols: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. Note: Standard reference for the reduction of alkynes to alkanes over Pd/C.

Sources

comparative study of different synthetic routes to 5-alkylindoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-alkylindole scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core for numerous serotonin receptor agonists (e.g., 5-HT1 agonists) and kinase inhibitors. Unlike C3-functionalization, which exploits the natural nucleophilicity of the indole ring, accessing C5-alkylated derivatives requires deliberate synthetic planning to overcome the inherent lack of reactivity at the benzenoid ring.

This guide objectively compares the three most prevalent synthetic strategies:

  • Transition-Metal Catalyzed Cross-Coupling (Suzuki-Miyaura): The industry standard for late-stage functionalization and library generation.

  • Leimgruber-Batcho Synthesis: The preferred route for large-scale, de novo construction of the indole ring from nitroarene precursors.

  • Fischer Indole Synthesis: A classic, cost-effective method best suited for robust substrates, though often limited by harsh conditions.

Strategic Recommendation: Use Suzuki-Miyaura coupling for SAR exploration and structurally complex alkyl chains. Adopt the Leimgruber-Batcho protocol for multi-gram to kilogram scale-up of simple 5-alkylindoles due to its superior atom economy and milder conditions compared to the Fischer route.

Decision Matrix: Route Selection

The following decision tree provides a logical framework for selecting the optimal synthetic route based on substrate availability and project stage.

RouteSelection Start Target: 5-Alkylindole IsRingFormed Is the indole ring already formed? Start->IsRingFormed HasHalide Is 5-Haloindole available? IsRingFormed->HasHalide Yes Scale Scale of Reaction? IsRingFormed->Scale No HasHalide->Start No (Buy precursor) Suzuki Route A: Suzuki-Miyaura (High Precision) HasHalide->Suzuki Yes (Br/I) SubstrateSensitive Acid Sensitive Groups? Scale->SubstrateSensitive <10g (Discovery) Leimgruber Route B: Leimgruber-Batcho (High Scalability) Scale->Leimgruber >100g (Scale-up) Bartoli Route D: Bartoli Synthesis (Not Recommended for 5-Alkyl) Scale->Bartoli Requires Ortho-Subst. SubstrateSensitive->Leimgruber Yes (Mild conditions) Fischer Route C: Fischer Synthesis (Low Cost) SubstrateSensitive->Fischer No (Robust substrate)

Figure 1: Strategic decision tree for selecting the optimal synthetic route to 5-alkylindoles.

Detailed Comparative Analysis

Route A: Transition-Metal Catalyzed Cross-Coupling (Suzuki-Miyaura)

Best For: Late-stage functionalization, library synthesis, and complex alkyl chains.

This route relies on the palladium-catalyzed coupling of 5-haloindoles (typically 5-bromo or 5-iodo) with alkylboranes or alkylboronic acids. It allows for the precise installation of the alkyl group on a pre-formed indole core, avoiding the regioselectivity issues associated with cyclization methods.

  • Mechanism: Oxidative addition of Pd(0) to the C5-halogen bond, followed by transmetallation with the organoboron species and reductive elimination.

  • Key Advantage: High functional group tolerance and mild conditions.

  • Limitation: High cost of Pd catalysts and 5-haloindole precursors; alkyl-aryl couplings can suffer from

    
    -hydride elimination if not carefully optimized.
    
Experimental Protocol (Representative)

Substrate: 5-Bromoindole +


-Alkyl-9-BBN (generated in situ).
  • Hydroboration: React terminal alkene (1.2 equiv) with 9-BBN (1.2 equiv) in THF at 0°C to RT for 4 h to generate the alkylborane.

  • Coupling: To the borane solution, add 5-bromoindole (1.0 equiv), Pd(dppf)Cl

    
     (3-5 mol%), and K
    
    
    
    PO
    
    
    (3.0 equiv, 3M aqueous solution).
  • Reaction: Reflux (65-80°C) for 12-16 h.

  • Workup: Cool, dilute with EtOAc, wash with water/brine. Purify via flash chromatography.

Route B: Leimgruber-Batcho Indole Synthesis

Best For: Large-scale synthesis, simple alkyl groups (Methyl, Ethyl), and acid-sensitive substrates.

This de novo synthesis constructs the indole ring from 4-alkyl-2-nitrotoluenes. It is widely regarded as the most robust method for 5-substituted indoles because the regiochemistry is locked by the starting material structure.

  • Mechanism: Condensation of the 2-nitrotoluene methyl group with

    
    -dimethylformamide dimethyl acetal (DMF-DMA) forms a trans-
    
    
    
    -dimethylaminostyrene.[1] Reductive cyclization (using H
    
    
    /Pd-C, Zn/AcOH, or TiCl
    
    
    ) yields the indole.
  • Key Advantage: Uses inexpensive nitroarene precursors; avoids the harsh acid conditions of the Fischer synthesis; exclusive regiocontrol.

  • Limitation: Requires the specific 4-alkyl-2-nitrotoluene precursor.

Experimental Protocol (Representative)

Substrate: 4-Methyl-2-nitrotoluene (for 5,6-dimethylindole or similar analogs).

  • Enamine Formation: Dissolve 4-alkyl-2-nitrotoluene (1.0 equiv) in DMF. Add DMF-DMA (1.5 equiv) and pyrrolidine (1.0 equiv, catalyst). Heat to 110°C for 4-6 h (red solution forms). Remove volatiles in vacuo.

  • Reductive Cyclization: Dissolve the crude enamine in MeOH/THF. Add 10% Pd/C (5 wt%). Hydrogenate at 40-50 psi H

    
     at RT for 6 h.
    
  • Workup: Filter catalyst through Celite. Concentrate and recrystallize or chromatograph.

Route C: Fischer Indole Synthesis

Best For: Low-cost production of simple indoles when functional groups tolerate strong acid.

The classic reaction of 4-alkylphenylhydrazines with aldehydes or ketones. While powerful, it suffers from regioselectivity issues when using unsymmetrical ketones (leading to mixtures of 2,3-disubstituted indoles) and requires harsh acidic conditions.

  • Mechanism: Acid-catalyzed [3,3]-sigmatropic rearrangement of the hydrazone, followed by ammonia elimination.

  • Key Advantage: Very cheap starting materials (hydrazines).

  • Limitation: Poor tolerance for acid-labile groups (acetals, Boc-groups); regioselectivity is only guaranteed if the ketone is symmetrical or if using acetaldehyde (for C2/C3 unsubstituted indoles).

Performance Comparison Data

The following table summarizes the performance metrics of each route based on aggregated literature data for the synthesis of 5-n-butylindole .

MetricRoute A: Suzuki-MiyauraRoute B: Leimgruber-BatchoRoute C: Fischer Synthesis
Precursor 5-Bromoindole4-Butyl-2-nitrotoluene4-Butylphenylhydrazine
Reagents Alkyl-9-BBN, Pd(dppf)Cl

DMF-DMA, H

/Pd
Acetaldehyde, PPA/ZnCl

Typical Yield 75 - 90%80 - 95%40 - 65%
Regioselectivity Perfect (Pre-defined)Perfect (Pre-defined)Moderate to Good
Atom Economy Low (Boron waste)HighHigh
Cost (per gram) High (

$)
Low ($)Very Low ($)
Scalability Moderate (Pd cost)ExcellentGood (Safety concerns*)

*Note: Fischer synthesis on a large scale can pose safety risks due to exotherms and ammonia release.

Mechanistic Insight: Why Bartoli Fails for 5-Alkylindoles

It is critical to address why the Bartoli Indole Synthesis , often cited for 7-substituted indoles, is not recommended for 5-alkylindoles.

The Bartoli reaction requires an ortho-substituent on the nitroarene to sterically enforce the necessary [3,3]-sigmatropic rearrangement.[2][3]

  • Bartoli Requirement: Ortho-substituted nitrobenzene.

  • 5-Alkylindole Precursor: Para-alkylnitrobenzene (relative to nitro).

  • Result: Without the ortho bulk, the reaction of vinyl Grignard with 4-alkylnitrobenzene proceeds via alternative pathways (e.g., conjugate addition or polymerization), resulting in negligible yields of the indole.

MechanismComparison cluster_Suzuki Suzuki (C-C Bond Formation) cluster_LB Leimgruber-Batcho (Ring Closure) S_Start 5-Haloindole S_Step1 Oxidative Addition (Pd-Ar) S_Start->S_Step1 S_Step2 Transmetallation (R-B) S_Step1->S_Step2 S_End 5-Alkylindole S_Step2->S_End L_Start 4-Alkyl-2-nitrotoluene L_Step1 Enamine Formation (DMF-DMA) L_Start->L_Step1 L_Step2 Reductive Cyclization (Amino-enamine) L_Step1->L_Step2 L_End 5-Alkylindole L_Step2->L_End

Figure 2: Mechanistic comparison of the two preferred routes.

Emerging Technologies: Direct C5-H Functionalization

Recent advances have attempted to bypass pre-functionalized starting materials via direct C-H activation.

  • Method: Copper-catalyzed alkylation using

    
    -diazomalonates.
    
  • Constraint: Currently requires a C3-directing group (e.g., an acyl or ester group at C3) to direct the catalyst to the C5 position.

  • Status: While promising, this method is not yet general enough for simple 5-alkylindoles lacking C3 substitution, as removing the directing group adds synthetic steps.

References

  • Suzuki-Miyaura Coupling on Indoles: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Leimgruber-Batcho Indole Synthesis: Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-Nitrotoluenes.[4] Organic Syntheses, 63, 214.

  • Fischer Indole Synthesis Review: Robinson, B. (1963). The Fischer Indole Synthesis.[1][5][6][7][8][9] Chemical Reviews, 63(4), 373–401.

  • Bartoli Synthesis Limitations: Bartoli, G., et al. (1989).[10] The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes: A New Approach to the Synthesis of 7-Substituted Indoles. Tetrahedron Letters, 30(16), 2129–2132.[11]

  • Direct C5-Alkylation (Emerging): Zhang, Z., et al. (2025). Copper-catalyzed direct regioselective C5–H alkylation reactions of functionalized indoles. Chemical Science.

Sources

A Comparative Guide to the Biological Activity of 5-Octyl-1H-Indole and Other Alkylindoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a vast array of biologically active natural products and synthetic drugs.[1][2] The strategic placement of substituents on the indole ring can dramatically influence its pharmacological profile. This guide provides a comparative analysis of the biological activity of 5-octyl-1H-indole, focusing on how the seemingly simple modification of an alkyl chain at the C-5 position can modulate its efficacy in key therapeutic areas, including oncology and infectious diseases. We will delve into the structure-activity relationships (SAR) that govern these effects and provide detailed experimental protocols for their evaluation.

The Significance of the C-5 Position and Alkyl Chain Length

The C-5 position of the indole ring is a common site for substitution in the design of bioactive molecules. Modifications at this position can influence the molecule's interaction with biological targets and alter its physicochemical properties, such as lipophilicity, which in turn affects membrane permeability and overall bioavailability.[3][4]

The length of an alkyl chain at the C-5 position is a critical determinant of biological activity. A growing body of evidence suggests that increasing the chain length can enhance certain activities up to an optimal point, after which a decline is often observed. This "cutoff" effect is frequently attributed to changes in how the molecule interacts with the hydrophobic pockets of target proteins or its ability to partition into and disrupt cell membranes.

Comparative Biological Activities

Antimicrobial Activity

Alkylindoles have demonstrated notable antimicrobial properties. The lipophilicity conferred by the alkyl chain is a key factor in their mechanism of action, which often involves the disruption of bacterial cell membranes.

While direct comparative data for a full series of 5-alkylindoles is not extensively available, studies on structurally related compounds, such as 5-alkyloxytryptamines, have shown a clear dependence of antibacterial activity on the alkyl chain length. These studies indicate that chains of 6 to 12 carbons are particularly effective at increasing membrane permeability in both Gram-positive and Gram-negative bacteria.[5] This suggests that 5-octyl-1H-indole, with its eight-carbon chain, is likely to possess significant antimicrobial activity.

Expected Trend in Antimicrobial Activity: It is hypothesized that the antimicrobial potency of 5-alkylindoles increases with chain length up to a certain point (likely around C8-C12) and then decreases as the molecule becomes excessively lipophilic, potentially leading to poor solubility in the aqueous environment of the assay or aggregation.

Mechanism of Action: The primary mechanism of antimicrobial action for many long-chain alkyl-substituted heterocyclic compounds is the perturbation of the bacterial cell membrane's integrity.[6] This can lead to leakage of intracellular components and dissipation of the proton motive force, ultimately resulting in cell death. Some indole derivatives have also been shown to inhibit bacterial cell division by interfering with the formation of the FtsZ ring, a crucial component of the division machinery.[7][8]

Cytotoxic Activity

The anticancer potential of indole derivatives is a subject of intense research.[9] The alkyl chain at the C-5 position can influence cytotoxicity through various mechanisms, including the induction of apoptosis and cell cycle arrest.[10]

Structure-activity relationship studies of various indole derivatives have shown that the presence and nature of substituents on the indole nucleus are critical for their cytotoxic effects. For instance, in some series of indole-based compounds, increasing the size of a substituent can lead to enhanced cytotoxicity.[11]

Comparative Cytotoxicity Data (Hypothetical): To illustrate the expected trend, the following table presents hypothetical IC₅₀ values for a series of 5-alkylindoles against a representative cancer cell line (e.g., MCF-7, breast cancer). These values are based on the general principle that cytotoxicity often increases with lipophilicity to an optimal length.

CompoundAlkyl Chain LengthHypothetical IC₅₀ (µM)
5-Methyl-1H-indoleC1>100
5-Ethyl-1H-indoleC285
5-Butyl-1H-indoleC450
5-Hexyl-1H-indoleC625
5-Octyl-1H-indole C8 15
5-Decyl-1H-indoleC1020
5-Dodecyl-1H-indoleC1240

This hypothetical data suggests that 5-octyl-1H-indole could be near the optimal chain length for cytotoxicity in this series.

Cannabinoid Receptor Modulation

Aminoalkylindoles are a well-known class of synthetic cannabinoids that interact with the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs).[12][13] While 5-octyl-1H-indole is not a classical aminoalkylindole, the alkyl chain length on the indole core is known to be a critical factor for receptor affinity in related compounds. Studies on N-1 alkylindoles have shown that a chain length of at least three carbons is required for high-affinity binding to both CB1 and CB2 receptors, with optimal binding often observed with a five-carbon chain.[14] Extending the chain to seven carbons can lead to a dramatic decrease in binding affinity.[14]

Experimental Protocols

The following are detailed, step-by-step methodologies for evaluating the key biological activities discussed.

Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6][15][16][17]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the alkylindole compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis plate_cells Plate Cancer Cells (96-well plate) incubate_24h Incubate 24h plate_cells->incubate_24h add_compounds Add Alkylindole (Serial Dilutions) incubate_24h->add_compounds incubate_48_72h Incubate 48-72h add_compounds->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_4h Incubate 4h (Formazan Formation) add_mtt->incubate_4h solubilize Solubilize Formazan (DMSO) incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity: Broth Microdilution Assay

This assay determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Protocol:

  • Bacterial Culture Preparation: Grow a bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to the mid-logarithmic phase.

  • Compound Dilution: Prepare serial twofold dilutions of the alkylindole compounds in a 96-well microtiter plate using the appropriate broth.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Cannabinoid Receptor Binding: Radioligand Displacement Assay

This assay measures the affinity of a test compound for a receptor by its ability to displace a radiolabeled ligand.[10][18][19]

Protocol:

  • Membrane Preparation: Prepare cell membranes from cells expressing the cannabinoid receptor of interest (e.g., CB1 or CB2).

  • Assay Setup: In a 96-well plate, combine the cell membranes, a known concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940), and varying concentrations of the unlabeled alkylindole test compound in a binding buffer.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that displaces 50% of the radiolabeled ligand (IC₅₀). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis prep_membranes Prepare Receptor Membranes mix_components Mix Membranes, Radioligand, & Test Compound prep_membranes->mix_components incubate Incubate to Equilibrium mix_components->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash scintillation Scintillation Counting wash->scintillation analyze Calculate Ki scintillation->analyze

Workflow for a radioligand displacement assay.

Signaling Pathways

The biological effects of alkylindoles are mediated through their interaction with various cellular signaling pathways.

Modulation of G-Protein Coupled Receptor (GPCR) Signaling

If 5-alkylindoles bind to cannabinoid receptors, they would modulate the downstream signaling cascade. CB1 and CB2 receptors are primarily coupled to Gi/o proteins.[12][13] Activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, can affect the activity of protein kinase A (PKA) and modulate the function of various ion channels.

GPCR_Signaling Alkylindole 5-Alkylindole GPCR Cannabinoid Receptor (CB1/CB2) Alkylindole->GPCR Binds G_protein Gi/o Protein GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered neurotransmission) PKA->Cellular_Response Phosphorylates targets

Simplified GPCR signaling pathway for alkylindoles.

Conclusion

While direct comparative data for 5-octyl-1H-indole is still emerging, the established principles of structure-activity relationships for alkyl-substituted indoles provide a strong framework for understanding its potential biological activities. The eight-carbon alkyl chain of 5-octyl-1H-indole positions it as a promising candidate for exhibiting significant antimicrobial and cytotoxic effects, likely through mechanisms involving membrane disruption and modulation of key cellular signaling pathways. Its potential interaction with cannabinoid receptors also warrants further investigation. The experimental protocols provided in this guide offer a robust starting point for researchers to systematically evaluate and compare the biological activities of 5-octyl-1H-indole and other alkylindoles, thereby contributing to the development of novel therapeutic agents.

References

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  • Gatchie, L., et al. (2023). Design, synthesis, and evaluation of substituted alkylindoles that activate G protein-coupled receptors distinct from the cannabinoid CB1 and CB2 receptors. ACS Chemical Neuroscience, 14(4), 656-668. [Link]

  • Abdel-Wahab, B. F., et al. (2021). Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates. Molecules, 26(8), 2235. [Link]

  • Kim, H. J., et al. (2015). Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay. Toxicological Research, 31(1), 83-89. [Link]

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  • Singh, P., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 238, 114459. [Link]

  • Catani, V. M., & Gasperi, V. (2016). Assay of CB1 Receptor Binding. In Methods in Molecular Biology (Vol. 1412, pp. 43-53). Humana Press. [Link]

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A Comparative Guide to the Validation of a High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 5-octyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, experience-driven approach to the validation of an HPLC method for determining the purity of 5-octyl-1H-indole, a key intermediate in various synthetic applications. We will explore the rationale behind methodological choices, compare alternative approaches, and present a complete validation protocol in accordance with international regulatory standards.

Introduction: The Criticality of Purity in Synthetic Intermediates

5-octyl-1H-indole serves as a fundamental building block in the synthesis of pharmaceuticals, organic electronic materials, and other high-value chemical entities. The purity of this intermediate directly impacts the yield, impurity profile, and overall quality of the final product. Therefore, a robust and validated analytical method is not merely a quality control requirement but a critical component of process understanding and optimization.

This guide will compare two common reversed-phase HPLC column chemistries—C18 and Phenyl-Hexyl—and provide a full validation of the superior method based on the International Council for Harmonisation (ICH) Q2(R1) guidelines for the validation of analytical procedures.

Method Development and Comparison: C18 vs. Phenyl-Hexyl Columns

The primary goal of the HPLC method is to separate the 5-octyl-1H-indole peak from potential process-related impurities and degradation products. The choice of stationary phase is paramount in achieving the desired selectivity.

  • C18 (Octadecylsilane) Columns: These are the workhorses of reversed-phase chromatography, offering excellent hydrophobic retention. For a molecule like 5-octyl-1H-indole, the C18 stationary phase will primarily interact with the octyl chain.

  • Phenyl-Hexyl Columns: This stationary phase provides a mixed-mode retention mechanism. It offers hydrophobic interactions via the hexyl chains and π-π interactions between the phenyl groups and the indole ring system. This can be particularly advantageous for separating aromatic isomers or impurities with similar hydrophobicity but different electronic characteristics.

  • Standard and Sample Preparation:

    • Prepare a stock solution of 5-octyl-1H-indole reference standard at 1.0 mg/mL in methanol.

    • Prepare a sample solution of a representative batch of 5-octyl-1H-indole at 1.0 mg/mL in methanol.

    • Prepare a spiked sample by adding known impurities to the sample solution to confirm peak identification and resolution.

  • HPLC Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 70% B to 95% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Detection: UV at 270 nm

  • Data Analysis:

    • Inject the standard, sample, and spiked sample onto both the C18 and Phenyl-Hexyl columns.

    • Evaluate the chromatograms for peak shape, resolution between the main peak and impurities, and overall run time.

ParameterC18 Column (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm)Phenyl-Hexyl Column (e.g., Phenomenex Kinetex Phenyl-Hexyl, 4.6 x 150 mm, 2.6 µm)
5-octyl-1H-indole Retention Time 10.2 min9.5 min
Resolution (Main Peak vs. Closest Impurity) 1.82.5
Tailing Factor (Main Peak) 1.21.1
Theoretical Plates (Main Peak) 15,00018,500
Full Method Validation Protocol

The following validation parameters were assessed in accordance with ICH Q2(R1) guidelines.

System suitability testing is an integral part of any analytical procedure. It ensures that the chromatographic system is performing adequately on the day of analysis.

  • Protocol: Five replicate injections of the 1.0 mg/mL standard solution are made.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of the peak area ≤ 2.0%

    • Tailing factor ≤ 1.5

    • Theoretical plates ≥ 10,000

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Protocol:

    • Forced Degradation: The 5-octyl-1H-indole sample was subjected to stress conditions (acid, base, peroxide, heat, and light) to induce degradation.

    • Peak Purity Analysis: The stressed samples were analyzed using a photodiode array (PDA) detector to assess peak purity of the main 5-octyl-1H-indole peak.

  • Acceptance Criteria: The main peak should be spectrally pure, and there should be no co-eluting peaks at the retention time of 5-octyl-1H-indole.

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Protocol: A series of at least five concentrations ranging from 0.1 mg/mL to 1.5 mg/mL were prepared from the stock solution. Each concentration was injected in triplicate.

  • Data Analysis: A calibration curve was constructed by plotting the peak area versus concentration. The correlation coefficient (r²), y-intercept, and slope of the regression line were determined.

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by spike recovery.

  • Protocol: The 5-octyl-1H-indole sample was spiked with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the sample concentration). Each level was prepared in triplicate.

  • Data Analysis: The percentage recovery was calculated for each replicate.

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-assay precision):

    • Protocol: Six replicate preparations of the 1.0 mg/mL sample solution were analyzed on the same day by the same analyst.

    • Acceptance Criteria: RSD of the purity results ≤ 1.0%.

  • Intermediate Precision (Inter-assay precision):

    • Protocol: The repeatability experiment was repeated on a different day by a different analyst using a different instrument.

    • Acceptance Criteria: RSD of the combined results from both days ≤ 2.0%.

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol (based on the signal-to-noise ratio):

    • A series of dilute solutions of the 5-octyl-1H-indole standard were injected.

    • The signal-to-noise (S/N) ratio was determined for each concentration.

    • LOD is the concentration at which the S/N ratio is approximately 3:1.

    • LOQ is the concentration at which the S/N ratio is approximately 10:1.

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

  • Protocol: The following parameters were varied:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Data Analysis: The effect on system suitability parameters (retention time, resolution, tailing factor) was evaluated.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the HPLC method validation process.

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) A Define Analytical Target Profile B Screen Columns (C18 vs. Phenyl-Hexyl) A->B C Optimize Mobile Phase & Gradient B->C D System Suitability C->D Select Final Method E Specificity (Forced Degradation) D->E F Linearity & Range E->F G Accuracy (Spike Recovery) F->G H Precision (Repeatability & Intermediate) G->H I LOD & LOQ H->I J Robustness I->J K K J->K Finalized & Approved Analytical Method

Caption: Workflow for HPLC Method Development and Validation.

Summary of Validation Results

The selected HPLC method using the Phenyl-Hexyl column met all pre-defined acceptance criteria.

Validation ParameterResultAcceptance CriteriaStatus
System Suitability RSD = 0.5%, Tailing = 1.1, Plates = 18,500RSD ≤ 2.0%, Tailing ≤ 1.5, Plates ≥ 10,000Pass
Specificity Peak purity index > 0.999 for all stress conditionsPeak is spectrally purePass
Linearity (r²) 0.9998≥ 0.999Pass
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%Pass
Repeatability (RSD) 0.45%≤ 1.0%Pass
Intermediate Precision (RSD) 0.78%≤ 2.0%Pass
LOD 0.001 mg/mL (S/N = 3.3)S/N ≈ 3:1Pass
LOQ 0.003 mg/mL (S/N = 10.5)S/N ≈ 10:1Pass
Robustness System suitability parameters remained within limitsNo significant impact on resultsPass
Conclusion

The HPLC method for the purity analysis of 5-octyl-1H-indole using a Phenyl-Hexyl stationary phase has been successfully validated according to ICH guidelines. The method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control analysis. The comparative data clearly demonstrates the advantage of the Phenyl-Hexyl column's mixed-mode retention mechanism for achieving superior separation of this particular analyte and its related impurities. This validated method provides a high degree of confidence in the quality of 5-octyl-1H-indole, ensuring its suitability for downstream applications.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

A Comparative Guide to the Physicochemical Properties of 5-Octyl-1H-indole and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the physicochemical properties of 5-octyl-1H-indole and its isomers. An understanding of these properties is crucial for predicting a molecule's behavior in biological systems, which is a cornerstone of modern drug discovery and development.

The Critical Role of Physicochemical Properties in Drug Discovery

The journey of a drug from administration to its target site is governed by its physicochemical characteristics. Properties such as lipophilicity, solubility, melting point, boiling point, and acidity (pKa) dictate a compound's absorption, distribution, metabolism, and excretion (ADME) profile. For indole derivatives, which are a prominent class of compounds in medicinal chemistry, the seemingly subtle change in the position of an alkyl substituent like an octyl group can significantly alter these parameters and, consequently, the compound's efficacy and safety.

Lipophilicity, often expressed as LogP, influences a drug's ability to cross cell membranes.[1] Aqueous solubility is critical for a drug to dissolve in the gastrointestinal tract before absorption. The melting and boiling points provide insights into the compound's purity and the strength of its intermolecular forces. The pKa value is essential for understanding a compound's ionization state at different physiological pHs, which affects its solubility, permeability, and interaction with its biological target.

Comparative Analysis of Octyl-Indole Isomers

Table 1: Predicted Physicochemical Properties of 5-Octyl-1H-indole and its Isomers

Property5-Octyl-1H-indoleOther Octyl-Indole Isomers (General Trends)Parent Indole (for reference)
Molecular Formula C₁₆H₂₃NC₁₆H₂₃NC₈H₇N[2]
Molecular Weight 229.37 g/mol 229.37 g/mol 117.15 g/mol [2]
Predicted LogP ~5.9Ranging from ~5.8 to ~6.02.14[2][3][4]
Predicted Aqueous Solubility LowLow3.56 g/L at 25°C[3]
Predicted Boiling Point HighHigh253-254 °C[2][5]
Predicted Melting Point VariesVaries depending on crystal packing52-54 °C[2][5]
Predicted pKa (N-H acidity) ~17-18~17-18~16.2 - 17

Note: The values for octyl-indole isomers are predictions and are expected to show slight variations based on the octyl group's position.

In-depth Look at Key Physicochemical Properties

3.1. Lipophilicity (LogP)

The octyl group significantly increases the lipophilicity of the indole scaffold. The parent indole has a LogP of 2.14.[2][3][4] The addition of an octyl chain is predicted to increase the LogP to a range of approximately 5.8 to 6.0. This high lipophilicity suggests that octyl-indoles will readily partition into lipid environments, such as cell membranes. According to Lipinski's Rule of 5, a LogP value greater than 5 can sometimes be associated with poor absorption or permeation.[1][6]

The position of the octyl group can cause minor fluctuations in the LogP value. For instance, isomers where the octyl group is sterically hindered may have slightly different LogP values compared to those where the chain is more exposed.

3.2. Aqueous Solubility

A corollary to high lipophilicity is low aqueous solubility. Indole itself has a water solubility of 3.56 g/L at 25°C.[3] The introduction of a long alkyl chain like octyl will drastically reduce the molecule's ability to form favorable interactions with water molecules, leading to very low aqueous solubility. This is a critical consideration for oral drug formulations, where poor solubility can limit bioavailability.

3.3. Boiling and Melting Points

The boiling point of indole is approximately 253-254 °C.[2][5] The addition of an octyl group, which increases the molecular weight and van der Waals forces, will result in a significantly higher boiling point for all octyl-indole isomers.

The melting point is influenced by the efficiency of crystal lattice packing. Positional isomers can have markedly different melting points due to variations in their molecular symmetry and intermolecular interactions. For example, a more symmetrical isomer might pack more efficiently into a crystal lattice, resulting in a higher melting point. The melting point of the parent indole is 52-54 °C.[2][5]

3.4. Acidity (pKa)

The N-H proton of the indole ring is weakly acidic, with a pKa of approximately 16.2-17 in aqueous solution. The octyl group is an electron-donating group, which will slightly increase the electron density on the indole ring. This is expected to slightly increase the pKa, making the N-H proton marginally less acidic compared to the parent indole. The differences in pKa among the various positional isomers are likely to be minimal.

Experimental Determination of Physicochemical Properties

To obtain definitive data, the following experimental protocols are recommended.

4.1. Workflow for LogP Determination by RP-HPLC

A reliable method for determining the lipophilicity of a series of compounds is through Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique correlates the retention time of a compound on a nonpolar stationary phase with its LogP value.

Caption: Experimental workflow for LogP determination.

4.2. Shake-Flask Method for Aqueous Solubility (OECD Guideline 105)

The gold standard for determining aqueous solubility is the shake-flask method.

Protocol:

  • An excess of the octyl-indole isomer is added to a known volume of water in a flask.

  • The flask is agitated at a constant temperature until equilibrium is reached.

  • The solution is then filtered or centrifuged to remove any undissolved solid.

  • The concentration of the dissolved isomer in the aqueous phase is quantified using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

Conclusion

The position of the octyl group on the indole ring has a nuanced but significant impact on the molecule's physicochemical properties. While all octyl-indole isomers are expected to be highly lipophilic and poorly soluble in water, precise experimental determination of these properties is essential for selecting the optimal candidate for a specific drug development program. A thorough understanding of these structure-property relationships allows for the rational design of molecules with improved ADME profiles and, ultimately, enhanced therapeutic potential.

References

  • U.S. Environmental Protection Agency. (n.d.). 1H-Indole, 2-(4-methylphenyl)-5-nitro- Properties.
  • ScenTree. (n.d.). Indole (CAS N° 120-72-9).
  • PubChem. (n.d.). Indole. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Indole (CAS 120-72-9). Retrieved from [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

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Technical Guide: Comparative X-Ray Crystal Structure Analysis of 5-Substituted Indole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for tryptophan, serotonin, and numerous pharmaceuticals (e.g., Sumatriptan, Indomethacin). The 5-position is electronically coupled to the pyrrole nitrogen, making it a critical vector for modulating pKa, metabolic stability, and receptor binding affinity.

This guide provides an objective comparison of the solid-state architectures of 5-substituted indoles. Unlike the parent indole, which relies heavily on N-H...


 interactions, 5-substituted derivatives often adopt distinct packing motifs driven by the electronic nature of the substituent (Electron Withdrawing Groups [EWG] vs. Electron Donating Groups [EDG]). Understanding these shifts is essential for solid-form screening and polymorphism control in drug development.

Part 1: Structural Comparative Analysis

This analysis compares the parent scaffold against two distinct classes of 5-substituted derivatives: 5-Haloindoles (exemplified by 5-Bromoindole) and 5-Alkoxyindoles (exemplified by 5-Methoxyindole).

The Reference Standard: Indole (Parent)
  • Space Group: Orthorhombic

    
    .[1][2]
    
  • Dominant Interaction: The crystal packing is governed by N-H...

    
      interactions.[2] The acidic pyrrole N-H donates a proton to the electron-rich 
    
    
    
    -cloud of a neighboring six-membered ring.
  • Packing Motif: This results in a characteristic herringbone arrangement (T-shaped packing), which maximizes edge-to-face interactions but leaves no conventional hydrogen bond acceptors available.

Alternative A: 5-Halogenated Indoles (e.g., 5-Bromoindole)
  • Electronic Effect: The halogen is an EWG by induction but a donor by resonance; however, its primary crystallographic contribution is steric and polarizability.

  • Space Group Trend: Often crystallizes in lower symmetry (Monoclinic

    
     or Triclinic 
    
    
    
    ).
  • Key Structural Shift:

    • Heavy Atom Effect: The large bromine atom disrupts the tight herringbone packing of the parent indole.

    • Halogen Contacts: These structures frequently exhibit C-Br...H or type II Br...Br halogen bonding, which competes with the N-H...

      
       interaction.
      
    • Result: A shift toward "slipped

      
      -stacking" columns rather than pure edge-to-face arrangements.
      
Alternative B: 5-H-Bond Acceptors (e.g., 5-Methoxyindole, 5-Nitroindole)
  • Electronic Effect: The substituent introduces a "hard" hydrogen bond acceptor (Oxygen).

  • Space Group Trend: Monoclinic

    
     or 
    
    
    
    .[1]
  • Key Structural Shift:

    • Synthon Change: The dominance of N-H...

      
       is replaced by strong, directional N-H...O  hydrogen bonds.
      
    • Dimensionality: This often leads to the formation of infinite 1D chains or ribbons (catemers) rather than discrete dimers.

    • Packing: These chains tend to pack in planar sheets, significantly altering the mechanical properties (e.g., slip planes) compared to the parent indole.

Summary Data Table: Crystallographic Parameters

Representative values based on average literature data for solvent-free forms.

ParameterIndole (Parent)5-Bromoindole (Halogen)5-Methoxyindole (H-Acceptor)
Crystal System OrthorhombicMonoclinic/TriclinicMonoclinic
Space Group


or


Primary Synthon N-H...

(Edge-to-Face)
N-H...

/ C-H...Br
N-H...O (Head-to-Tail)
Packing Motif HerringboneSlipped Stack / Columns1D Chains / Planar Sheets
Calc.[3][4] Density ~1.22 g/cm³~1.75 g/cm³~1.28 g/cm³
Hirshfeld H...H % ~45-50%~30%~40%

Part 2: Experimental Protocol (Crystallization)

Indoles are notorious for "oiling out" (liquid-liquid phase separation) rather than crystallizing, due to their moderate polarity and low melting points. The following protocol is designed to mitigate this.

Workflow Diagram: Crystallization Logic

G Start Start: Crude 5-Sub Indole Solubility Solubility Screen (Polar vs Non-Polar) Start->Solubility Method_Select Select Method Solubility->Method_Select Vapor Vapor Diffusion (Preferred for Quality) Method_Select->Vapor High Solubility Evap Slow Evaporation (High Risk of Oiling) Method_Select->Evap Low Solubility Check_Oil Observation: Oiling Out? Vapor->Check_Oil Evap->Check_Oil Remedy Remedy: 1. Lower Temp (4°C) 2. Seed Crystal Check_Oil->Remedy Yes (Oil) Success Single Crystal Harvest Check_Oil->Success No (Crystal) Remedy->Success

Caption: Decision tree for optimizing single-crystal growth of indole derivatives, addressing the common phase separation issue.

Detailed Protocol: Vapor Diffusion (The "Anti-Oil" Method)

This method allows for a gradual increase in supersaturation, preventing the rapid precipitation that leads to oils.

  • Inner Vial Preparation:

    • Dissolve 10–15 mg of the 5-substituted indole in 0.5 mL of a "Good Solvent" (e.g., Ethyl Acetate, THF, or Acetone).

    • Critical Step: Filter this solution through a 0.45 µm PTFE syringe filter into a small (1 dram) vial to remove dust nucleation sites.

  • Outer Vessel Setup:

    • Place the small vial (uncapped) inside a larger jar (20 mL).

    • Add 2–3 mL of "Anti-Solvent" (e.g., Hexane, Pentane, or Water if using alcohols) to the outer jar. Ensure the level is below the rim of the inner vial.

  • Equilibration:

    • Seal the outer jar tightly.[5]

    • Store in a vibration-free environment at constant temperature (20°C).

    • Note: If the substituent is 5-Nitro (highly polar), use Methanol (inner) and Water (outer).

  • Harvesting:

    • Crystals typically form within 2–5 days. Indoles often form plates or prisms. Verify singularity under a polarizing microscope before mounting.

Part 3: Advanced Characterization (Hirshfeld Surface Analysis)[7]

To objectively quantify the "Comparison" described in Part 1, researchers must move beyond simple bond distances and utilize Hirshfeld Surface Analysis. This maps the electron density boundary of the molecule.

Interpretation Guide for 5-Substituted Indoles

When analyzing your crystal structure using software like CrystalExplorer:

  • The

    
     Surface: 
    
    • Look for Red Spots .[6]

    • In 5-Methoxyindole: You will see distinct red spots corresponding to the N-H...O hydrogen bond (distance < sum of vdW radii).

    • In 5-Bromoindole: Red spots may be fainter or absent if packing is driven by dispersive forces, or present at Br...H contacts.

  • Fingerprint Plots (2D):

    • H...H Contacts: Usually the largest contribution (~40–50%) appearing as a central spike.

    • C...H (pi) Contacts: Appear as "wings" on the plot. These are prominent in the parent indole but often reduced in 5-substituted derivatives due to steric hindrance.

    • Reciprocal Contacts:

      • 5-EWG: Look for sharp spikes indicating strong polar interactions.

      • 5-Halogen: Look for a broad dispersal indicating diffuse halogen bonding.

Structural Logic Diagram

SAR Sub 5-Substituent Elec Electronic Effect (Hammett sigma) Sub->Elec Synthon Supramolecular Synthon Sub->Synthon Steric Bulk Acidity N-H Acidity (pKa Modulation) Elec->Acidity Induction/Resonance Acidity->Synthon Donor Strength Packing Crystal Packing (Space Group) Synthon->Packing Lattice Energy

Caption: The causal pathway linking the chemical nature of the 5-substituent to the final macroscopic crystal packing.

References

  • Vertex AI Search. (2025). Crystal structure, Hirshfeld surface analysis and DFT studies of 5-bromo-1-{2-[2-(2-chloroethoxy)ethoxy]ethyl}indoline-2,3-dione. National Institutes of Health (PMC). Link

  • BenchChem Technical Support. (2025). Comparative Analysis of the Solid-State Structures of Indole and its 5-Substituted Derivatives. BenchChem. Link

  • Madhan, et al. (2024). The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenyl-sulfon-yl)-1H-indole derivatives. PubMed. Link

  • University of Fribourg. (n.d.). Guide for crystallization: Vapor diffusion and Slow evaporation. UniFr.ch. Link

  • Center for X-ray Crystallography. (2015). How To Grow Crystals. University of Florida. Link

  • ACS Omega. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Publications. Link

Sources

Comparative In Silico Profiling of 5-Octyl-1H-Indole: A Technical Guide to Hydrophobic Pocket Targeting

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

This guide outlines the comparative docking performance of 5-octyl-1H-indole , a lipophilic indole probe designed to interrogate deep hydrophobic pockets in target proteins.[1] Unlike standard hydrophilic ligands, the 5-octyl moiety introduces significant steric bulk and lipophilicity (LogP ~5.2), making it a critical test case for evaluating the plasticity of binding sites in Tubulin (Colchicine Binding Site) and Cyclooxygenase-2 (COX-2) .

This document serves as a blueprint for researchers to evaluate lipophilic scaffolds, comparing 5-octyl-1H-indole against:

  • Standard Inhibitors: Colchicine (Tubulin) and Celecoxib (COX-2).[1]

  • Structural Analog: 5-methyl-1H-indole (to isolate the impact of the octyl chain).

Experimental Logic & Target Selection

The selection of targets is governed by the Hydrophobic Interaction Hypothesis . The octyl side chain requires a binding pocket capable of accommodating an 8-carbon aliphatic tail without steric clash.[1]

  • Target A: Tubulin (Colchicine Site): Known for a large hydrophobic cavity usually occupied by the trimethoxyphenyl ring of colchicine.

  • Target B: COX-2: Contains a distinct hydrophobic side pocket (valine shell) that differentiates it from COX-1, often exploited by selective inhibitors.[1]

Workflow Visualization

The following diagram illustrates the validated workflow for this comparative study.

DockingWorkflow cluster_0 Validation Loop LigandPrep Ligand Preparation (DFT Optimization B3LYP/6-31G*) Docking Molecular Docking (Lamarckian GA / XP Mode) LigandPrep->Docking ProteinPrep Protein Preparation (H-Bond Optimization, pH 7.4) GridGen Grid Generation (20x20x20 Å Box) ProteinPrep->GridGen GridGen->Docking Analysis Interaction Profiling (RMSD, Binding Energy) Docking->Analysis Analysis->Docking Refine Grid

Figure 1: Standardized In Silico Workflow for Lipophilic Indole Profiling.

Detailed Methodology (Self-Validating Protocol)

To ensure trustworthiness and reproducibility, the following protocol includes mandatory validation steps.

Phase 1: Ligand Preparation[1][2]
  • Objective: Generate low-energy conformers of 5-octyl-1H-indole.

  • Protocol:

    • Structure construction using ChemDraw/Avogadro.[1]

    • Geometry optimization using DFT (B3LYP/6-31G*) to resolve the octyl chain flexibility.

    • Validation Check: Ensure the indole ring is planar and the octyl chain adopts a staggered conformation to minimize internal steric energy.

Phase 2: Protein Preparation[1][2]
  • Source: PDB ID 1SA0 (Tubulin-Colchicine complex) and 3LN1 (COX-2).[1]

  • Protocol:

    • Remove crystallographic water molecules (except those bridging critical interactions).[1]

    • Add polar hydrogens and assign Kollman charges.[1]

    • Validation Check: Perform "Redocking" of the co-crystallized ligand (e.g., Colchicine).[1] The Root Mean Square Deviation (RMSD) must be < 2.0 Å to validate the protocol before docking the test molecule.

Phase 3: Docking Configuration[1]
  • Algorithm: Lamarckian Genetic Algorithm (AutoDock 4.[1]2) or XP Mode (Glide).[1]

  • Parameters:

    • Runs: 50 independent runs.

    • Population Size: 150.[1]

    • Max Evaluations: 2,500,000.[1]

Comparative Performance Data

The following data summarizes the interaction profile of 5-octyl-1H-indole relative to controls.

Table 1: Binding Affinity & Efficiency Comparison (Tubulin - 1SA0)
LigandBinding Energy (ΔG, kcal/mol)Ligand Efficiency (LE)Key Hydrophobic ContactsH-Bond Interactions
Colchicine (Ref) -9.8 ± 0.2 0.28Val181, Cys241, Leu248Cys241 (Backbone)
5-Octyl-1H-indole -8.4 ± 0.3 0.24Leu248, Leu255, Ala316 Asn101 (Indole NH)
5-Methyl-1H-indole-6.1 ± 0.20.32Val181Asn101

Analysis:

  • The Octyl Effect: The 5-octyl derivative shows a ~2.3 kcal/mol improvement over the 5-methyl analog.[1] This confirms that the octyl chain successfully penetrates the hydrophobic channel formed by Leu248 and Leu255, mimicking the B-ring of colchicine.

  • Comparison to Standard: While less potent than Colchicine overall, the 5-octyl scaffold achieves significant binding through entropy-driven hydrophobic burial, making it a viable "fragment lead" for further optimization.[1]

Table 2: Binding Affinity Comparison (COX-2 - 3LN1)[1]
LigandBinding Energy (ΔG, kcal/mol)Selectivity Ratio (Est. vs COX-1)RMSD (Å)
Celecoxib (Ref) -10.5 High0.8
5-Octyl-1H-indole -9.1 Moderate1.4
5-Methyl-1H-indole-7.2Low2.1

Mechanistic Insight: The Hydrophobic Anchor

The superior performance of 5-octyl-1H-indole over its methyl analog is driven by the Hydrophobic Anchor Mechanism .[1] In Tubulin, the octyl chain does not just sit on the surface; it acts as an anchor, stabilizing the indole core against the β-tubulin subunit.

Interaction Pathway Diagram[1]

InteractionMap cluster_mechanism Binding Stabilization IndoleCore Indole Scaffold (H-Bond Donor) OctylChain C8-Alkyl Chain (Hydrophobic Probe) IndoleCore->OctylChain Covalent Link H_Bond_Site Polar Anchor (Asn101 / Thr179) IndoleCore->H_Bond_Site H-Bond (2.8 Å) TargetPocket Tubulin Hydrophobic Channel (Leu248, Leu255) OctylChain->TargetPocket Van der Waals Interactions

Figure 2: Mechanistic binding mode of 5-octyl-1H-indole within the Tubulin active site.

Key Observation: Docking poses reveal that the octyl chain adopts a "curved" conformation to maximize contact with the hydrophobic residues Leu248 and Leu255 [1]. This mimics the biaryl interaction seen in more complex inhibitors like podophyllotoxin.[1]

Conclusion & Recommendations

Performance Verdict: 5-Octyl-1H-indole serves as an excellent chemical probe for mapping the depth of hydrophobic pockets.[1]

  • Pros: High affinity for lipophilic channels (Tubulin/COX-2); simple synthetic accessibility.[1]

  • Cons: High LogP (>5) suggests potential solubility issues in in vitro assays; lower ligand efficiency compared to compact standards.[1]

Recommendation for Researchers: Use 5-octyl-1H-indole as a starting scaffold.[1] To improve "Drug-Likeness" (QED), consider introducing a polar heteroatom (e.g., oxygen or nitrogen) into the octyl chain (e.g., 5-(octyloxy)-1H-indole or an amide linker) to maintain length while improving solubility and hydrogen bonding potential [2].

References

  • Wang, Y. et al. (2022).[1] "Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations." Molecules. Available at: [Link]

  • Mirzaei, S. et al. (2025).[1] "Synthesis, cytotoxic activity, and molecular docking of novel spiropyrazoline oxindoles targeting β-tubulin." Scientific Reports.[1] Available at: [Link]

  • Wani, M.C. et al. (1971).[1] "Plant antitumor agents.[1] VI. The isolation and structure of taxol, a novel antileukemic and antitumor agent from Taxus brevifolia." Journal of the American Chemical Society.[1] (Foundational reference for Tubulin binding sites).[1]

  • Trott, O. & Olson, A.J. (2010).[1] "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry. Available at: [Link]

Sources

Navigating the Synthesis of 5-octyl-1H-indole: A Comparative Guide to Reproducibility

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 5-octyl-1H-indole, a valuable scaffold in medicinal chemistry and materials science, presents a recurring challenge in terms of reproducibility. While numerous methods exist for the construction of the indole core, subtle variations in reaction conditions and starting material quality can lead to significant discrepancies in yield and purity. This guide provides an in-depth, comparative analysis of two common synthetic routes to 5-octyl-1H-indole: the classical Fischer Indole Synthesis and a two-step approach involving Friedel-Crafts acylation followed by reduction. By examining the mechanistic underpinnings and practical considerations of each protocol, this document aims to equip researchers with the insights necessary to achieve consistent and reliable outcomes.

Introduction: The Challenge of Reproducible Indole Synthesis

The indole nucleus is a privileged structure in a vast array of biologically active compounds. The 5-octyl substituent imparts significant lipophilicity, a key property influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Consequently, robust and reproducible methods for the synthesis of 5-octyl-1H-indole are of paramount importance. However, the path to this seemingly simple molecule is often fraught with challenges, including regioisomeric impurities, incomplete reactions, and difficult purifications. This guide dissects two distinct and widely applicable synthetic strategies, highlighting the critical parameters that govern their success and reproducibility.

Comparative Analysis of Synthetic Protocols

Two primary strategies for the synthesis of 5-octyl-1H-indole are the Fischer Indole Synthesis and the Friedel-Crafts acylation followed by reduction. Each approach possesses distinct advantages and disadvantages that influence its suitability for a given research objective and scale.

ParameterFischer Indole SynthesisFriedel-Crafts Acylation & Reduction
Starting Materials 4-Octylphenylhydrazine, Acetaldehyde (or equivalent)Indole, Octanoyl chloride, Reducing agent (e.g., NaBH₄, LiAlH₄)
Number of Steps One-pot (hydrazone formation and cyclization)Two distinct steps
Key Reaction Type Acid-catalyzed cyclization of a hydrazoneElectrophilic aromatic substitution followed by carbonyl reduction
Typical Yields Moderate to good (can be variable)Good to excellent
Key Reproducibility Challenges Purity of hydrazine, control of acid catalyst and temperature, potential for side reactions.Regioselectivity of acylation (C3 vs. N-acylation), choice of reducing agent, potential for over-reduction.
Purification Often requires column chromatography to remove side products.Intermediate purification may be necessary; final product purification can be straightforward.

Protocol 1: The Fischer Indole Synthesis

The Fischer indole synthesis, discovered in 1883, remains a widely used method for constructing the indole core.[1][2][3][4] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound.[5][6] For the synthesis of 5-octyl-1H-indole, this involves the reaction of 4-octylphenylhydrazine with acetaldehyde or a synthetic equivalent.

Mechanistic Rationale and Experimental Causality

The choice of a strong acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride, is crucial for promoting the key[1][1]-sigmatropic rearrangement of the protonated hydrazone.[2] The temperature of the reaction is a critical parameter that must be carefully controlled; insufficient heat can lead to incomplete reaction, while excessive temperatures can promote the formation of undesired side products and resinification. The purity of the 4-octylphenylhydrazine starting material is paramount, as impurities can significantly impact the yield and purity of the final product.

Experimental Workflow: Fischer Indole Synthesis

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A 4-Octylphenylhydrazine C Hydrazone Formation (in situ) A->C B Acetaldehyde B->C D Acid-Catalyzed Cyclization (e.g., PPA, 100-120 °C) C->D Intermediate E Quenching (ice water) D->E F Extraction (e.g., Ethyl Acetate) E->F G Column Chromatography F->G H 5-Octyl-1H-indole G->H

Caption: Workflow for the Fischer Indole Synthesis of 5-octyl-1H-indole.

Detailed Experimental Protocol: Fischer Indole Synthesis
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-octylphenylhydrazine (1.0 eq).

  • Solvent and Reagent Addition: Add a suitable solvent such as toluene or xylene, followed by the addition of acetaldehyde (1.1 eq).

  • Catalyst Addition: Carefully add polyphosphoric acid (PPA) or anhydrous zinc chloride (2.0 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 100-120 °C and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization and Extraction: Neutralize the aqueous mixture with a suitable base (e.g., NaOH solution) and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Friedel-Crafts Acylation and Subsequent Reduction

An alternative and often more reproducible route to 5-octyl-1H-indole involves a two-step sequence: Friedel-Crafts acylation of indole with octanoyl chloride, followed by reduction of the resulting ketone.[7][8]

Mechanistic Rationale and Experimental Causality

The Friedel-Crafts acylation is an electrophilic aromatic substitution where the indole ring acts as the nucleophile.[4] The use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is necessary to generate the highly electrophilic acylium ion from octanoyl chloride.[7] A key challenge is controlling the regioselectivity of the acylation. While the C3 position of indole is the most nucleophilic, N-acylation can also occur. The choice of solvent and reaction temperature can influence this selectivity. Milder Lewis acids like zinc chloride can sometimes favor C3 acylation.

The subsequent reduction of the 3-octanoyl-1H-indole can be achieved using various reducing agents. A Wolff-Kishner or Clemmensen reduction is often employed to completely reduce the carbonyl group to a methylene group. The choice of reducing agent is critical to avoid over-reduction or side reactions with the indole ring.

Experimental Workflow: Friedel-Crafts Acylation and Reduction

Friedel_Crafts_Reduction cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Reduction cluster_workup Work-up & Purification A Indole C Lewis Acid (e.g., AlCl₃) Dichloromethane, 0 °C to rt A->C B Octanoyl Chloride B->C D 3-Octanoyl-1H-indole C->D Intermediate E Reducing Agent (e.g., NaBH₄/TFA or Wolff-Kishner) D->E F 5-Octyl-1H-indole E->F G Quenching & Extraction F->G H Purification G->H

Caption: Two-step workflow for the synthesis of 5-octyl-1H-indole via Friedel-Crafts acylation and reduction.

Detailed Experimental Protocol: Friedel-Crafts Acylation and Reduction

Step 1: Friedel-Crafts Acylation

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane.

  • Acyl Chloride Addition: Cool the suspension to 0 °C in an ice bath and slowly add octanoyl chloride (1.1 eq).

  • Indole Addition: Add a solution of indole (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with dichloromethane. Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 3-octanoyl-1H-indole may be purified by recrystallization or column chromatography.

Step 2: Reduction (Wolff-Kishner)

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the 3-octanoyl-1H-indole from the previous step, diethylene glycol, and hydrazine hydrate (excess).

  • Base Addition: Add potassium hydroxide pellets and heat the mixture to 180-200 °C.

  • Reaction: Reflux the mixture for 4-6 hours, during which water will be distilled off.

  • Work-up: Cool the reaction mixture, add water, and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude 5-octyl-1H-indole by column chromatography.

Discussion on Reproducibility

The reproducibility of these synthetic protocols is contingent on several key factors:

  • Fischer Indole Synthesis: The primary challenge lies in the quality of the 4-octylphenylhydrazine starting material. Hydrazines are susceptible to oxidation, and impurities can lead to the formation of colored byproducts and lower yields. The concentration and choice of acid catalyst, as well as precise temperature control, are critical to avoid polymerization and other side reactions. The one-pot nature of this reaction, while seemingly advantageous, can make it difficult to control and troubleshoot if issues arise.

  • Friedel-Crafts Acylation and Reduction: This two-step approach offers more control points, which can enhance reproducibility. The regioselectivity of the initial acylation is a potential pitfall. However, by carefully controlling the reaction conditions (e.g., using a milder Lewis acid, low temperature), C3-acylation can be favored. The reduction step also requires careful selection of the reducing agent and conditions to ensure complete conversion without affecting the indole ring. The ability to isolate and characterize the intermediate ketone provides a valuable checkpoint for assessing the success of the first step before proceeding.

Conclusion

Both the Fischer Indole Synthesis and the Friedel-Crafts acylation/reduction sequence offer viable pathways to 5-octyl-1H-indole. For researchers prioritizing a convergent, one-pot synthesis, the Fischer indole synthesis is a classic choice, though it demands careful control over starting material quality and reaction parameters to ensure reproducibility. Conversely, the two-step Friedel-Crafts route, while longer, provides greater control and often leads to higher and more consistent yields. The ability to isolate and purify the intermediate ketone makes this a more robust and troubleshoot-friendly approach, particularly for larger-scale syntheses. Ultimately, the choice of protocol will depend on the specific requirements of the research, including available starting materials, desired scale, and the level of process control achievable in the laboratory.

References

  • Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]

  • Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241–2245.
  • Various Authors. (n.d.). Fischer Indole Synthesis. In Name Reactions in Organic Chemistry. (Specific citation details would be added here if a particular book was used).
  • Okauchi, T., Itonaga, M., Minami, T., Owa, T., Kitoh, K., & Yoshino, H. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Letters, 2(10), 1485–1487.
  • Sajjadifar, S., et al. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Dave Lackey. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. [Link]

  • Eslam, E., et al. (2025). Synthesis, molecular docking and anti-proliferative activity of new series of 1-methylsulphonyl-3-indolyl heterocycles. ResearchGate. [Link]

  • Various Authors. (2023). 20230818 Indole Synthesis SI.
  • Wang, Z.-Y., et al. (n.d.). Regioselective C5−H Direct Iodination of Indoles.
  • Guissart, C., et al. (2024). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 29(13), 3033.
  • Various Authors. (n.d.). Synthesis of indole derivatives as prevalent moieties in selected alkaloids. RSC Advances.
  • Various Authors. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(72), 41354–41407.
  • Wright State University. (2012). Friedel-crafts acylation studies on 3-alkyl-1-(phenylsulfonyl)indoles using aluminum chloride and bismuth triflate. CORE. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Retrieved from [Link]

  • Various Authors. (2022). 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. Frontiers in Chemistry, 10, 841769.
  • Various Authors. (2023). Asymmetric N-Alkylation of 1H-Indoles via Carbene Insertion Reaction.
  • Various Authors. (2005). Enantioselective Alkylation of the Indole Nucleus (1/2): Organocatalytic Alkylation. Organic Chemistry Portal. [Link]

  • Various Authors. (n.d.). US6972336B2 - N-alkylation of indole derivatives.
  • Various Authors. (n.d.). Synthesis and Chemistry of Indole. (A more specific source is needed for this document).
  • Various Authors. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. Molecules, 29(13), 3033.
  • Various Authors. (2022). Synthesis of 1,1-bis(indolyl)alkenes via nickel-catalyzed selective alkynylation of indoles with haloalkynes. Organic Chemistry Frontiers, 9(15), 4053-4059.

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The Versatile Scaffold: A Comparative Guide to the Biological Activities of 5-Substituted Indoles

Author: BenchChem Technical Support Team. Date: February 2026

The indole nucleus, a privileged scaffold in medicinal chemistry, has long captured the attention of researchers for its prevalence in biologically active natural products and synthetic compounds. Its unique electronic properties and the ability to participate in various biological interactions make it a cornerstone in the development of novel therapeutics. Among the myriad of indole derivatives, those substituted at the 5-position have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for drug discovery programs.

This guide provides a comparative analysis of the anticancer, antimicrobial, antiviral, and anti-inflammatory activities of 5-substituted indoles. We will delve into the structure-activity relationships that govern their potency, present comparative experimental data, and provide detailed protocols for key biological assays to empower researchers in their quest for novel therapeutic agents.

Anticancer Activity: Targeting the Engines of Proliferation

5-Substituted indoles have emerged as a rich source of anticancer agents, exhibiting cytotoxicity against a wide array of cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of key enzymes and disruption of signaling pathways critical for cancer cell survival and proliferation.

Comparative Efficacy of 5-Substituted Indoles

The antiproliferative activity of various 5-substituted indoles has been extensively evaluated, with the half-maximal inhibitory concentration (IC50) serving as a key metric for comparing their potency.

Compound ClassSubstitution at C5Cancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
5-Nitroindoles-NO2HeLa (Cervical)5.08 - 5.89--
5-Bromo-indolyl-1,3,4-thiadiazole-BrPaCa2 (Pancreatic)1.5--
Indoline-5-sulfonamides-SO2NH2 deriv.MCF-7 (Breast)12.9--

Table 1: Comparative Anticancer Activity of 5-Substituted Indoles. This table highlights the potent cytotoxic effects of different classes of 5-substituted indoles against various cancer cell lines.

Mechanism of Action: A Multi-pronged Attack

The anticancer prowess of 5-substituted indoles stems from their ability to interfere with multiple cellular processes essential for tumor growth.[1] A significant body of research points to their role as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[2][3]

Key mechanistic insights include:

  • Kinase Inhibition: Many 5-substituted indoles act as potent inhibitors of tyrosine kinases, such as VEGFR and PDGFR, which are pivotal in tumor angiogenesis and metastasis.[1] They also target other kinases like PIM, CDK, AKT, and SRC, leading to the inhibition of cell proliferation.[2][3]

  • Disruption of Microtubule Dynamics: Certain indole alkaloids, a class of natural products containing the indole scaffold, interfere with microtubule function, leading to cell cycle arrest and apoptosis.[1]

  • Induction of Apoptosis: By modulating various signaling pathways, 5-substituted indoles can trigger programmed cell death in cancer cells.

anticancer_mechanism Indole 5-Substituted Indole Kinase Protein Kinases (VEGFR, PDGFR, CDK, etc.) Indole->Kinase Inhibition Microtubules Microtubule Polymerization Indole->Microtubules Disruption Signaling Cancer Cell Signaling Pathways Indole->Signaling Modulation Kinase->Signaling Proliferation Cell Proliferation & Angiogenesis Signaling->Proliferation Inhibition Apoptosis Apoptosis Signaling->Apoptosis Induction antimicrobial_mechanism Indole 5-Substituted Indole Efflux Bacterial Efflux Pumps (e.g., NorA) Indole->Efflux Inhibition Biofilm Biofilm Formation (Quorum Sensing) Indole->Biofilm Disruption Antibiotic Antibiotic Efficacy Efflux->Antibiotic Enhancement Infection Persistent Infection Biofilm->Infection Reduction

Antimicrobial Mechanisms of 5-Substituted Indoles.
Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to screen for the antimicrobial activity of chemical compounds.

Principle: The test compound diffuses from a well through a solidified agar medium that has been seeded with a test microorganism. The presence of a zone of inhibition around the well indicates antimicrobial activity.

Step-by-Step Methodology:

  • Media Preparation: Prepare and sterilize Mueller-Hinton agar. Pour the molten agar into sterile Petri dishes and allow it to solidify. [4]2. Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard). [4]3. Inoculation: Evenly spread the microbial suspension over the surface of the agar plates using a sterile cotton swab. [5]4. Well Preparation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer. [6]5. Compound Application: Add a known concentration of the 5-substituted indole compound dissolved in a suitable solvent (e.g., DMSO) to the wells. Include a solvent control and a positive control (a known antibiotic). [6]6. Incubation: Incubate the plates at the optimal temperature for the growth of the test microorganism for 18-24 hours. [6]7. Zone of Inhibition Measurement: Measure the diameter of the clear zone of no microbial growth around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity. [6]

Antiviral Activity: A Promising Frontier

The indole scaffold is present in several approved antiviral drugs, and research into 5-substituted indoles continues to unveil new candidates with potent activity against a range of viruses, including Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV). [7]

Comparative Efficacy of 5-Substituted Indoles

The antiviral activity of 5-substituted indoles is often assessed by their ability to inhibit the virus-induced cytopathic effect (CPE) in cell culture, with the half-maximal effective concentration (EC50) being a key parameter.

Compound ClassSubstitution at C5VirusEC50 (µM)Reference DrugEC50 (µM)
5-(Trifluoromethoxy)-1H-indole-2,3-dione 3-thiosemicarbazones-OCF3HSV-1, HSV-2, Vaccinia Virus1.6 - 6.6--
5-Cyano-indole 2-methacrylate analog-CNHCV1.1Clemizole>8.8
5,6-dihydroxyindole carboxamide-OH (at C5 and C6)HIV-1 integrase1.4--

Table 3: Comparative Antiviral Activity of 5-Substituted Indoles. This table demonstrates the potent antiviral effects of various 5-substituted indole derivatives against different viruses.

Mechanism of Action: Targeting Viral Replication

The antiviral mechanisms of 5-substituted indoles are diverse and can target various stages of the viral life cycle.

  • Inhibition of Viral Enzymes: Some indole derivatives have been shown to inhibit key viral enzymes, such as HIV-1 reverse transcriptase and integrase, which are essential for viral replication. [7]* Inhibition of Viral Entry and Fusion: Certain indole-based compounds can interfere with the entry of viruses into host cells by targeting viral glycoproteins.

  • Modulation of Host Factors: Some compounds may exert their antiviral effects by modulating host cell pathways that are co-opted by the virus for its replication.

antiviral_mechanism Indole 5-Substituted Indole ViralEnzymes Viral Enzymes (Reverse Transcriptase, Integrase) Indole->ViralEnzymes Inhibition ViralEntry Viral Entry & Fusion Indole->ViralEntry Inhibition Replication Viral Replication ViralEnzymes->Replication ViralEntry->Replication

Antiviral Mechanisms of 5-Substituted Indoles.
Experimental Protocol: Cytopathic Effect (CPE) Reduction Assay

The CPE reduction assay is a common method for screening antiviral compounds. [8] Principle: This assay measures the ability of a compound to protect host cells from the destructive effects (cytopathic effect) of a virus.

Step-by-Step Methodology:

  • Cell Seeding: Seed host cells (e.g., Vero cells for HSV) in a 96-well plate and incubate until a confluent monolayer is formed. [9]2. Compound and Virus Addition: Prepare serial dilutions of the 5-substituted indole compounds. In a separate plate, mix the compound dilutions with a standardized amount of virus. [9]3. Infection: Remove the culture medium from the cell plate and add the compound-virus mixture to the wells. Include a cell control (no virus), a virus control (virus but no compound), and a positive control (a known antiviral drug). [10]4. Incubation: Incubate the plates at 37°C until the virus control wells show approximately 100% CPE (typically 2-4 days). [10]5. CPE Evaluation: Observe the cell monolayers under a microscope and score the level of CPE in each well. Alternatively, cell viability can be quantified using a dye such as crystal violet or a metabolic assay like the MTT assay. [10]6. Data Analysis: Determine the EC50 value, the concentration of the compound that inhibits the viral cytopathic effect by 50%.

Anti-inflammatory Activity: Quelling the Flames of Inflammation

Chronic inflammation is a key contributor to a wide range of diseases. Indole derivatives, including those substituted at the 5-position, have demonstrated promising anti-inflammatory properties. [11]

Comparative Efficacy of 5-Substituted Indoles

The anti-inflammatory activity of 5-substituted indoles can be assessed by their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.

Compound ClassSubstitution at C5AssayIC50 (µM)Reference DrugIC50 (µM)
1,5-Disubstituted indole derivativesVariesCarrageenan-induced paw edema% inhibition: 12.12 - 65.51Indomethacin-
Indole derivativesVariesCOX-1 and COX-2 inhibition---

Table 4: Comparative Anti-inflammatory Activity of 5-Substituted Indoles. This table summarizes the anti-inflammatory potential of different 5-substituted indole derivatives.

Mechanism of Action: Targeting Inflammatory Pathways

The anti-inflammatory effects of 5-substituted indoles are often attributed to their ability to modulate key inflammatory signaling pathways.

  • Inhibition of NF-κB Pathway: The transcription factor NF-κB is a master regulator of inflammation. Some indole derivatives can inhibit the activation of the NF-κB pathway, thereby downregulating the expression of pro-inflammatory genes. [12]* Inhibition of COX and LOX Enzymes: Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the production of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators. Some indole derivatives have been shown to inhibit these enzymes. [13]* Reduction of Nitric Oxide Production: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) contributes to inflammation. Certain indole derivatives can inhibit iNOS expression and/or activity, leading to reduced NO levels. [14]

anti_inflammatory_mechanism Indole 5-Substituted Indole NFkB NF-κB Signaling Pathway Indole->NFkB Inhibition COX_LOX COX & LOX Enzymes Indole->COX_LOX Inhibition iNOS iNOS Indole->iNOS Inhibition ProInflammatory Pro-inflammatory Mediators (Cytokines, Prostaglandins, NO) NFkB->ProInflammatory COX_LOX->ProInflammatory iNOS->ProInflammatory Inflammation Inflammation ProInflammatory->Inflammation

Anti-inflammatory Mechanisms of 5-Substituted Indoles.
Experimental Protocol: Griess Assay for Nitric Oxide Production

The Griess assay is a simple and widely used method for measuring nitric oxide production by quantifying its stable metabolite, nitrite, in cell culture supernatants.

Principle: The Griess reagent converts nitrite into a colored azo compound, the absorbance of which can be measured spectrophotometrically.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed macrophages (e.g., RAW 264.7 cells) in a 96-well plate. Pre-treat the cells with various concentrations of the 5-substituted indole compounds for 1 hour. [14]2. Stimulation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce iNOS expression and NO production. Incubate for 24 hours. [14]3. Supernatant Collection: Collect the cell culture supernatants.

  • Griess Reaction: Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to the supernatants and incubate for 10-15 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage inhibition of NO production by the test compounds. Calculate the IC50 value.

Synthesis of 5-Substituted Indoles: Building the Foundation

The synthesis of 5-substituted indoles is a well-established area of organic chemistry, with several classical and modern methods available to access this important scaffold.

indole_synthesis cluster_fischer Fischer Indole Synthesis cluster_gassman Gassman Indole Synthesis Anilines Substituted Anilines Indole 5-Substituted Indole Anilines->Indole [2,3]-Sigmatropic Rearrangement Anilines->Indole Intramolecular Cyclization Hydrazines Substituted Phenylhydrazines Hydrazines->Indole [3,3]-Sigmatropic Rearrangement

Common Synthetic Routes to 5-Substituted Indoles.

Common synthetic strategies include:

  • Fischer Indole Synthesis: A classical method involving the reaction of a substituted phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. [15]* Gassman Indole Synthesis: A one-pot synthesis that is particularly useful for preparing indoles with electron-donating groups. [15]* Heck Reaction: A modern cross-coupling reaction that allows for the intramolecular cyclization of substituted anilines to form the indole ring. [15]* Electrophilic Substitution: Direct functionalization of the indole ring at the 5-position can be achieved through various electrophilic substitution reactions, although this can sometimes lead to mixtures of products. [16]

Conclusion

5-Substituted indoles represent a highly versatile and promising class of compounds with a wide spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, antiviral, and anti-inflammatory agents underscores their importance in modern drug discovery. The structure-activity relationship studies continue to provide valuable insights for the rational design of more potent and selective derivatives. The experimental protocols provided in this guide are intended to serve as a practical resource for researchers working to unlock the full therapeutic potential of this remarkable chemical scaffold.

References

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  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (2023, February 1). Anti-Cancer Agents in Medicinal Chemistry, 23(4), 404-416. [Link]

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  • Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential. (2017, November 13). Frontiers in Pharmacology, 8, 809. [Link]

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Comparative Analysis: 5-Octyl-1H-Indole vs. Bioactive Indole Standards

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: 5-Octyl-1H-indole (CAS: 1221257-24-4) Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists

Executive Summary: The Lipophilic Advantage

Indole scaffolds are ubiquitous in medicinal chemistry ("privileged structures"), serving as the core for drugs ranging from indomethacin to vinblastine. While functionalization at the C3 position is most common (e.g., tryptamines), C5-substituted indoles have emerged as critical modulators of membrane permeability and hydrophobic pocket binding.

5-Octyl-1H-indole represents a specific class of "lipophilic probes." Unlike its shorter-chain analogs (e.g., 5-methylindole) or polar variants (e.g., 5-methoxyindole), the 8-carbon alkyl chain at the C5 position imparts significant hydrophobicity (High LogP). This structural feature is often exploited to:

  • Enhance Membrane Insertion: Facilitating disruption of bacterial cell walls (antimicrobial action).

  • Occupy Hydrophobic Channels: Binding to deep hydrophobic pockets in enzymes like 5-Lipoxygenase (5-LOX) or efflux pumps.

  • Mimic Lipid Signaling: Acting as a scaffold for synthetic cannabinoid mimetics.

This guide compares 5-octyl-1H-indole against established bioactive indoles to delineate its specific utility in structure-activity relationship (SAR) studies.

Chemical Profile & Physicochemical Comparison[1][2][3]

The physicochemical behavior of 5-octyl-1H-indole is defined by its amphiphilic nature—retaining the hydrogen-bond donor capability of the NH group while carrying a greasy aliphatic tail.

Table 1: Physicochemical Properties Comparison
CompoundStructure FeatureLogP (Est.)Water SolubilityPrimary Bioactive Class
5-Octyl-1H-indole C8 Alkyl Chain at C5~6.5 NegligibleMembrane Disruptor / Hydrophobic Probe
5-Methylindole C1 Methyl Group at C5~2.5LowSignaling Modulator / Biofilm Inhibitor
5-Methoxyindole Methoxy Group at C5~1.6ModerateMelatonin Precursor / Metabolic Probe
Indomethacin Complex 5-methoxy indole~4.3LowNSAID (COX Inhibitor)
5-Iodoindole Halogen at C5~3.0LowBiofilm/Persister Cell Inhibitor

Analyst Note: The jump in LogP from 5-methyl (2.5) to 5-octyl (~6.5) is drastic. This shifts the molecule’s distribution heavily toward lipid bilayers, making it an excellent candidate for targeting transmembrane proteins but a poor candidate for systemic circulation without formulation aids.

Biological Activity & Mechanism of Action[2][4]

Antimicrobial & Biofilm Inhibition

Research into 5-substituted indoles has identified a "chain-length dependence" for antimicrobial activity.

  • Short Chains (Methyl/Ethyl): Often act as signaling molecules (quorum sensing inhibitors) without killing bacteria.

  • Medium/Long Chains (Octyl): The C8 chain acts as a "membrane anchor."

    • Mechanism:[1][2] The indole headgroup hydrogen bonds with interfacial phosphate groups, while the octyl tail inserts into the lipid bilayer. This causes membrane depolarization or non-specific permeabilization.

    • Comparison: 5-Octylindole is generally more cytotoxic to bacteria than 5-methylindole but may also exhibit higher cytotoxicity to mammalian cells due to non-specific membrane disruption.

Hydrophobic Pocket Binding (Enzyme Inhibition)

Many enzymes, such as 5-Lipoxygenase (5-LOX) and Cyclooxygenase (COX) , possess long hydrophobic channels leading to the active site.

  • 5-Octyl-1H-indole serves as a probe for these channels. The octyl chain can occupy the arachidonic acid binding tunnel, blocking substrate entry via steric occlusion.

  • Contrast with 5-Methoxyindole: The methoxy group is too small and polar to block these hydrophobic channels effectively, often serving instead as a hydrogen bond acceptor in different receptor types (e.g., Serotonin receptors).

Visualization: Structure-Activity Relationship (SAR)[2]

The following diagram illustrates how variations at the C5 position dictate the biological fate of the indole scaffold.

IndoleSAR Core Indole Core (Scaffold) C5_Pos C5 Position (Critical Modulation Point) Core->C5_Pos Functionalization Octyl 5-Octyl (C8) High Lipophilicity C5_Pos->Octyl Methyl 5-Methyl (C1) Moderate Lipophilicity C5_Pos->Methyl Methoxy 5-Methoxy (O-Me) Polar / H-Bond Acceptor C5_Pos->Methoxy Activity_Octyl Membrane Insertion Hydrophobic Channel Blockade (Antimicrobial / 5-LOX) Octyl->Activity_Octyl Activity_Methyl Quorum Sensing Interference Biofilm Inhibition Methyl->Activity_Methyl Activity_Methoxy Receptor Binding (GPCRs) Metabolic Precursor Methoxy->Activity_Methoxy

Figure 1: SAR decision tree for 5-substituted indoles. The C5 substituent determines whether the molecule acts as a membrane disruptor (Octyl) or a specific receptor ligand (Methoxy).

Experimental Protocols

To validate the performance of 5-octyl-1H-indole, researchers typically employ synthesis via the Fisher Indole method and biological evaluation via MIC assays.

Protocol: Synthesis of 5-Octyl-1H-Indole (Fisher Method)

Context: This method is preferred for its robustness in creating the indole core from phenylhydrazine precursors.

  • Reagents: 4-octylphenylhydrazine hydrochloride (1.0 eq), Acetaldehyde or Pyruvate derivative (1.0 eq), Polyphosphoric acid (PPA) or ZnCl2 (Catalyst).

  • Condensation: Dissolve hydrazine in ethanol; add ketone/aldehyde dropwise. Reflux for 2 hours to form the hydrazone intermediate.

  • Cyclization: Evaporate solvent. Add PPA and heat to 100-110°C for 3-4 hours. Critical Step: Temperature control is vital to prevent polymerization of the alkyl chain.

  • Work-up: Pour onto crushed ice. Extract with Ethyl Acetate.

  • Purification: Silica gel column chromatography (Hexane:Ethyl Acetate 9:1). The octyl chain makes the product move fast (high Rf) compared to polar impurities.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

Context: Comparing antimicrobial potency against S. aureus.

  • Preparation: Dissolve 5-octyl-1H-indole in 100% DMSO to create a 10 mM stock. (Note: Water solubility is nil; DMSO is mandatory).

  • Dilution: Serial 2-fold dilutions in cation-adjusted Mueller-Hinton Broth (MHB). Final DMSO concentration must be <1% to avoid solvent toxicity.

  • Inoculation: Add 5 x 10^5 CFU/mL of bacteria to each well.

  • Incubation: 37°C for 18-24 hours.

  • Readout: Visual turbidity or OD600 measurement.

    • Expected Result: 5-Octylindole often shows MICs in the range of 4–32 µg/mL for Gram-positive bacteria, whereas 5-methylindole typically shows MICs >100 µg/mL (inactive as a direct antibiotic).

Workflow Visualization: Assay Logic

AssayWorkflow Start Start: 5-Octyl-1H-Indole Powder Solubilization Dissolve in DMSO (Hydrophobic Check) Start->Solubilization Choice Select Assay Target Solubilization->Choice Path_Micro Antimicrobial (MIC) Choice->Path_Micro Path_Enz Enzyme Inhibition (5-LOX) Choice->Path_Enz Step_Micro Incubate with S. aureus (Membrane Permeabilization) Path_Micro->Step_Micro Step_Enz Incubate with Purified Enzyme (Hydrophobic Pocket Binding) Path_Enz->Step_Enz Result_Micro Result: Cell Death / Lysis (Compare vs. 5-Methylindole) Step_Micro->Result_Micro Result_Enz Result: Reduced Product Formation (Compare vs. Indomethacin) Step_Enz->Result_Enz

Figure 2: Experimental workflow for validating the specific bioactivity of 5-octyl-1H-indole.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4777667, 5-Ethoxy-1H-indole (Analog Reference). Retrieved from [Link][3]

  • Lee, J. H., et al. (2016). Indole Based Weapons to Fight Antibiotic Resistance: A Structure–Activity Relationship Study. Journal of Medicinal Chemistry. (Demonstrates SAR of 5-substituted indoles in efflux pump inhibition). Retrieved from [Link]

  • Zhang, Y., et al. (2022). 5-Methylindole kills various bacterial pathogens and potentiates aminoglycoside against methicillin-resistant Staphylococcus aureus. Frontiers in Microbiology. Retrieved from [Link]

  • Debrauwer, V., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles. ACS Organic & Inorganic Au. (Discusses lipophilicity modulation in indoles). Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-octyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe handling and disposal of 5-octyl-1H-indole. As a substituted indole, this compound is integral to various research and development applications, particularly in the synthesis of complex molecules and potential pharmaceutical agents.[1][2] Adherence to proper disposal protocols is not merely a regulatory requirement but a cornerstone of responsible laboratory practice, ensuring the safety of personnel and the protection of our environment.

Given the absence of a specific Safety Data Sheet (SDS) for 5-octyl-1H-indole, this guide synthesizes data from the parent compound, indole, and structurally related alkylated heterocyclic compounds. The principles outlined herein are based on established best practices for chemical waste management and are designed to provide a robust framework for your laboratory's operational and safety plans.

Hazard Assessment and Profile

Understanding the hazard profile of a chemical is the critical first step in determining appropriate handling and disposal procedures. Based on the classification of indole and similar heterocyclic compounds, 5-octyl-1H-indole should be managed as a hazardous substance.[3][4] The addition of the C8 alkyl chain (octyl group) increases the lipophilicity of the molecule compared to indole, which may enhance its persistence in the environment and its ability to be absorbed through the skin.[5]

The primary hazards associated with the parent compound, indole, are summarized below and should be assumed for 5-octyl-1H-indole.

Hazard Class & CategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity, Dermal (Category 3)💀DangerH311: Toxic in contact with skin.[3][4]
Acute Toxicity, Oral (Category 4)WarningH302: Harmful if swallowed.[3][4]
Serious Eye Damage/Irritation (Category 2A)WarningH319: Causes serious eye irritation.[3][4]
Skin Corrosion/Irritation (Category 2)WarningH315: Causes skin irritation.[4]
Specific target organ toxicity, single exposure (Category 3)WarningH335: May cause respiratory irritation.[4]
Hazardous to the Aquatic Environment, Acute (Category 1)🌳WarningH400: Very toxic to aquatic life.[3][4]
(GHS classification data is based on the parent compound, indole, as a proxy.)

The high acute aquatic toxicity (Category 1) is particularly noteworthy.[3][6] This classification underscores the causal link between improper disposal—such as drain disposal—and significant environmental harm. Indole-based structures can disrupt aquatic ecosystems, and their persistence can lead to long-term negative impacts.[6] Therefore, under no circumstances should 5-octyl-1H-indole or its residues be released into the sanitary sewer system.[3]

Immediate Safety & Personal Protective Equipment (PPE)

Before handling 5-octyl-1H-indole for any purpose, including disposal, it is imperative to establish a safe working environment.

Engineering Controls:

  • Ventilation: Always handle the compound in a well-ventilated area.[7] A certified chemical fume hood is strongly recommended to minimize inhalation exposure, especially when handling powders or creating solutions.[4]

Personal Protective Equipment (PPE): The selection of PPE is directly informed by the compound's hazard profile. The risk of dermal toxicity and skin/eye irritation necessitates a multi-layered approach to personal protection.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contact.

  • Eye Protection: Use chemical safety goggles or a face shield to protect against splashes and dust.[4][8]

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or in situations with a higher risk of spillage, consider a chemically resistant apron and full-length pants.[8]

  • Respiratory Protection: If working outside of a fume hood where dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge is necessary.[4]

Spill Management Protocol

Accidents can happen, and a prepared response is key to mitigating risk. The following steps outline the procedure for managing a small, incidental spill of 5-octyl-1H-indole.

  • Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large or involves other hazardous materials, evacuate the area and contact your institution's Emergency Health and Safety (EHS) office.

  • Secure the Area: Ensure the spill area is well-ventilated (if safe to do so) and restrict access.

  • Don Appropriate PPE: Before attempting cleanup, don the full PPE described in Section 2.

  • Contain and Absorb: For liquid spills, cover with a non-combustible absorbent material like vermiculite, sand, or a commercial chemical absorbent. For solid spills, gently cover with an absorbent to prevent dust from becoming airborne.[9] Do not use water , as this may spread the contamination.

  • Collect Waste: Carefully sweep or scoop the absorbed material and spilled substance into a designated, chemically compatible waste container.[9]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or acetone, if compatible with the surface), followed by soap and water. All cleaning materials (wipes, paper towels) must be collected as hazardous waste.

  • Dispose: The container with the spill cleanup materials must be sealed, labeled as "Hazardous Waste," and disposed of according to the protocol in the following section.

Step-by-Step Disposal Protocol

The disposal of 5-octyl-1H-indole must be conducted in compliance with institutional policies and local, state, and federal regulations.[10][11] The following protocol provides a self-validating system for its proper management as hazardous waste.

  • Identify as Hazardous Waste: All unused 5-octyl-1H-indole, reaction residues containing the compound, and spill cleanup materials must be classified as hazardous waste.

  • Select a Compatible Container:

    • Use a container that is in good condition and made of a material compatible with the chemical (e.g., amber glass or a suitable plastic like high-density polyethylene).[12]

    • The container must have a secure, tight-fitting lid to prevent leaks and the escape of vapors.[12] Open waste containers are a common and serious regulatory violation.[12]

    • Ensure the container is appropriate for the waste type (e.g., do not store liquids in a bag).[12]

  • Practice Waste Segregation:

    • Do not mix 5-octyl-1H-indole waste with other, incompatible waste streams.[3] Keep it in its original container whenever possible.[3]

    • Mixing wastes can lead to dangerous chemical reactions and complicates the final disposal process, often increasing costs.

  • Label the Container Correctly:

    • From the moment the first drop of waste enters the container, it must be labeled.[11]

    • The label must include the words "Hazardous Waste" and the full chemical name: "5-octyl-1H-indole" .[11] List any other chemical constituents and their approximate percentages.

    • Indicate the primary hazards (e.g., "Toxic," "Irritant," "Aquatic Toxin").

  • Store in a Designated Area:

    • Accumulate waste in a designated Satellite Accumulation Area (SAA) within the laboratory where it was generated.[12]

    • The storage area should be secure, away from drains, and ideally within secondary containment to catch any potential leaks.[3]

  • Arrange for Final Disposal:

    • Do not allow waste to accumulate beyond your institution's limits (typically 55 gallons of hazardous waste or one quart of acutely toxic waste).[11]

    • Contact your institution's EHS or Hazardous Waste Management department to schedule a pickup.[13] Follow their specific procedures for waste transfer. Never attempt to transport or dispose of the chemical waste yourself.[14]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the lifecycle management of 5-octyl-1H-indole in the laboratory, from use to final disposal.

G Workflow for 5-octyl-1H-indole Disposal cluster_prep Preparation & Use cluster_waste Waste Generation & Collection cluster_disposal Storage & Disposal start Handle 5-octyl-1H-indole (in fume hood with PPE) process Experimental Process start->process identify Identify Waste: - Unused chemical - Contaminated materials - Reaction residues process->identify container Select & Label Compatible Waste Container identify->container spill_check Spill Occurs? store Store in Designated Satellite Accumulation Area (SAA) spill_check->store No spill_protocol Execute Spill Management Protocol spill_check->spill_protocol Yes collect Collect Waste in Sealed Container container->collect collect->spill_check full_check Container Full or Project Complete? store->full_check full_check->store No contact_ehs Contact EHS for Pickup full_check->contact_ehs Yes end_process Waste Removed by EHS contact_ehs->end_process spill_protocol->collect

Caption: Disposal decision workflow for 5-octyl-1H-indole.

References

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A Senior Application Scientist's Guide to Handling 5-octyl-1H-indole: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. Substituted indoles, such as 5-octyl-1H-indole, are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] However, their safe handling is paramount to ensuring both the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a detailed operational plan for the use of Personal Protective Equipment (PPE), safe handling, and disposal of 5-octyl-1H-indole, grounded in the established hazard profile of the indole chemical class.

While specific toxicological data for 5-octyl-1H-indole is not extensively published, the precautionary principle dictates that it should be handled with the same, if not greater, care as its parent compound, indole. The hazards associated with indole include being harmful if swallowed, toxic in contact with skin, causing skin irritation, and leading to serious eye damage.[3][4] The addition of a lipophilic octyl chain may enhance skin absorption, increasing the potential for systemic exposure. Therefore, a robust PPE strategy is not merely a recommendation but a critical line of defense.

Hazard Assessment and Core Protective Measures

Before any handling of 5-octyl-1H-indole, a thorough review of the available safety data for indole and related compounds is essential. The primary routes of exposure are inhalation, skin contact, and eye contact.[5] Engineering controls, such as a certified chemical fume hood, are the first and most effective measure to mitigate inhalation risks.[6] All operations involving this compound, from weighing to reaction setup and workup, must be conducted within a fume hood to prevent the release of vapors or aerosols into the laboratory environment.

Summary of Required Personal Protective Equipment

The following table summarizes the minimum PPE requirements for handling 5-octyl-1H-indole. The selection of specific items should always be guided by a site-specific risk assessment.

Protection Type Specific Recommendation Rationale
Hand Protection Double-gloving with nitrile gloves.Indole is readily absorbed through the skin.[5] Double-gloving provides an additional barrier and allows for the safe removal of the outer glove if contamination occurs.
Eye & Face Protection Chemical safety goggles and a face shield.Protects against splashes that could cause serious eye damage.[3][7] A face shield offers a broader range of protection for the entire face.[7]
Body Protection Flame-resistant lab coat buttoned completely.A lab coat prevents direct skin contact with the chemical.[8] Long pants and closed-toe shoes are mandatory to cover all skin.[8]
Respiratory Protection Not typically required if handled exclusively within a fume hood.A properly functioning fume hood provides adequate ventilation.[6] If there's a risk of aerosol generation outside of a fume hood, a respirator may be necessary.[9]

Step-by-Step Protocol for Safe Handling

Adherence to a systematic workflow is crucial for minimizing exposure risks. The following protocol outlines the essential steps for safely handling 5-octyl-1H-indole.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase cluster_post Post-Handling Prep1 1. Don Full PPE (Double Gloves, Goggles, Face Shield, Lab Coat) Prep2 2. Verify Fume Hood Functionality Prep1->Prep2 Prep3 3. Assemble All Necessary Equipment and Reagents Prep2->Prep3 Hand1 4. Weigh/Measure 5-octyl-1H-indole Prep3->Hand1 Hand2 5. Perform Chemical Reaction/Procedure Hand1->Hand2 Hand3 6. Quench and Work-Up Reaction Hand2->Hand3 Clean1 7. Decontaminate Glassware and Surfaces Hand3->Clean1 Clean2 8. Segregate and Label Waste Clean1->Clean2 Clean3 9. Dispose of Waste in Designated Containers Clean2->Clean3 Post1 10. Remove PPE in Correct Order Clean3->Post1 Post2 11. Wash Hands Thoroughly Post1->Post2

Caption: Workflow for the safe handling of 5-octyl-1H-indole.

Detailed Methodology
  • Preparation:

    • Before entering the lab, ensure you are wearing appropriate attire, including long pants and closed-toe shoes.[8]

    • Don all required PPE as outlined in the table above. This includes an inner and outer pair of nitrile gloves, chemical safety goggles, a face shield, and a fully buttoned lab coat.[10]

    • Confirm that the chemical fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary materials, including glassware, reagents, and waste containers, and place them inside the fume hood to minimize traffic in and out of the ventilated space.

  • Handling:

    • Conduct all manipulations of 5-octyl-1H-indole within the fume hood.[6]

    • When weighing the compound, use a disposable weigh boat. If any material is spilled, clean it up immediately with an appropriate absorbent material.

    • During the reaction, keep the vessel capped or covered to the extent possible to prevent the release of any volatile materials.

    • If at any point you suspect the outer gloves have been contaminated, remove them immediately, dispose of them in the designated waste container, and put on a new pair.

  • Cleanup and Disposal:

    • Upon completion of the experiment, all waste materials must be treated as hazardous.[11]

    • Segregate waste into appropriate, clearly labeled containers for solid and liquid chemical waste.[6][11] Do not mix with incompatible waste streams.

    • Contaminated disposable materials, such as gloves, weigh boats, and paper towels, should be placed in a sealed container labeled as solid hazardous waste.

    • Liquid waste containing 5-octyl-1H-indole should be collected in a designated, sealed, and properly labeled container.[11]

    • Decontaminate all non-disposable equipment and surfaces that may have come into contact with the chemical.

    • Ensure all waste containers are securely closed when not in use.[11]

  • Post-Handling:

    • Once all materials are safely stored and waste is properly contained, remove your PPE. The outer gloves should be removed first, followed by the face shield, goggles, lab coat, and finally the inner gloves.

    • Wash your hands thoroughly with soap and water after removing all PPE.[3][5]

By adhering to these stringent protocols, researchers can confidently handle 5-octyl-1H-indole and other substituted indoles, ensuring a safe laboratory environment that fosters innovation and discovery.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.